Nickel gluconate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
71957-07-8 |
|---|---|
Molecular Formula |
C12H22NiO14 |
Molecular Weight |
448.99 g/mol |
IUPAC Name |
nickel(2+);2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ni/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |
InChI Key |
DVQYNXRSNFYQRW-UHFFFAOYSA-L |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ni+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Nickel Gluconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of nickel gluconate. The information is intended to support research, development, and application of this compound in scientific and pharmaceutical contexts.
Chemical and Physical Properties
This compound is the nickel(II) salt of gluconic acid. It typically presents as a green crystalline powder or granular substance.[1] Quantitative data regarding its key chemical and physical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | nickel(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [2] |
| CAS Number | 71957-07-8 | [1][3] |
| Molecular Formula | C₁₂H₂₂NiO₁₄ | [3][4][5] |
| Molecular Weight | 448.99 g/mol | [3][4][5] |
| Appearance | Green crystalline powder or granules | [1] |
| Solubility | Soluble in water | [6] |
| Assay | 97.0% to 102.0% | [1][7] |
Table 2: Typical Specifications and Impurity Limits for this compound
| Parameter | Specification | Reference(s) |
| Loss on Drying | ≤3.0-12.0% | [8] |
| Arsenic (As) | ≤3 ppm | [8] |
| Lead (Pb) | ≤0.001% | [8] |
| Chloride (Cl) | ≤0.07% | [8] |
| Sulphate (SO₄) | ≤0.05% | [8] |
| Reducing Substances | ≤1.0% | [8] |
Chemical Structure
This compound consists of a central nickel(II) ion (Ni²⁺) coordinated to two gluconate anions. The gluconate ligand, a carboxylate derived from glucose, acts as a chelating agent. The coordination involves the carboxylate oxygen atoms and hydroxyl groups of the gluconate molecule.
Experimental Protocols
Synthesis of this compound
A general method for the preparation of metal gluconates can be adapted for the synthesis of this compound. This involves the reaction of gluconic acid with a nickel salt, such as nickel(II) acetate (B1210297).
Materials:
-
Gluconic acid
-
Nickel(II) acetate
-
Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of gluconic acid.
-
Slowly add a stoichiometric amount of nickel(II) acetate to the gluconic acid solution with constant stirring.
-
The reaction mixture is stirred at room temperature to ensure complete reaction.
-
The resulting this compound solution can be concentrated by evaporation.
-
The solid this compound is then precipitated by the addition of ethanol.
-
The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.
Characterization Methods
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule and to confirm the coordination of the gluconate ligand to the nickel ion.
Protocol:
-
A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Characteristic peaks for the hydroxyl (-OH), carboxylate (-COO⁻), and C-O stretching vibrations are analyzed to confirm the structure. The shift in the carboxylate stretching frequency upon coordination to the nickel ion is a key indicator of complex formation.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition of this compound.
Protocol:
-
A small, accurately weighed sample of this compound is placed in an alumina (B75360) crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA curve records the weight loss as a function of temperature, indicating dehydration and decomposition steps.
-
The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, and decomposition.
Biological Interactions and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the biological effects are generally attributed to the action of the nickel(II) ion. Nickel ions are known to induce oxidative stress, which can impact various cellular signaling pathways.
A study on the effect of different nickel salts on keratinocytes showed that this compound induced a more significant inflammatory response compared to nickel sulfate (B86663) and chloride, suggesting that the gluconate moiety may facilitate the cellular uptake of nickel ions.
Nickel exposure has been shown to lead to the generation of reactive oxygen species (ROS), resulting in increased expression of p53, NF-kβ, and MAPK.[3] The primary mechanism of nickel toxicity is believed to be the depletion of glutathione (B108866) and the binding to sulfhydryl groups of proteins.[1]
A therapeutic preparation containing this compound has been used for its anti-inflammatory and tissue-repairing properties, suggesting a potential role in modulating immune responses, though the precise signaling pathways have not been elucidated in that context.[7]
Applications in Research and Drug Development
This compound serves as a source of bioavailable nickel for various applications.
-
Nutritional Supplementation: It is used in nutritional supplements to provide nickel, an essential trace element for various metabolic functions.[1]
-
Pharmaceutical Intermediate: High-purity this compound is a precursor in the synthesis of other pharmaceutical compounds.[1]
-
Research Reagent: Its well-defined properties make it a useful reagent in chemical and biological research, particularly in studies related to nickel toxicity and metabolism.[1]
-
Drug Delivery: As a complex of a metal ion with an organic acid derived from a sugar, it represents a class of compounds that can be explored for drug delivery systems.
Conclusion
This compound is a stable compound with well-characterized chemical and physical properties. While its direct interactions with specific signaling pathways require further investigation, its role as a source of nickel ions provides a basis for understanding its biological effects, primarily related to oxidative stress. The detailed methodologies for its synthesis and characterization provided in this guide offer a foundation for its application in research and development, particularly in the fields of nutritional science and pharmaceutical development. Further studies are warranted to elucidate the specific molecular mechanisms underlying its therapeutic and toxicological effects.
References
- 1. Nickel, its adverse health effects & oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Mercurius Heel-Potentised Swine Organ Preparations: a new therapeutical approach for the primary treatment of pediatric ranula and intraoral mucocele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel and Oxidative Stress: Cell Signaling Mechanisms and Protective Role of Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Frontiers | Nickel toxicity alters growth patterns and induces oxidative stress response in sweetpotato [frontiersin.org]
- 6. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. exodontia.info [exodontia.info]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Nickel Gluconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of nickel gluconate, a compound with applications in various fields, including pharmaceuticals and electroplating. This document details a common synthesis method, purification procedures, and a suite of analytical techniques for thorough characterization.
Synthesis of this compound
A prevalent and effective method for synthesizing this compound involves the reaction of a soluble nickel salt, such as nickel sulfate (B86663), with sodium gluconate in an aqueous solution. The resulting this compound can then be purified and isolated.
Experimental Protocol: Synthesis via Double Displacement Reaction
This protocol is analogous to the synthesis of other metal gluconates, such as iron(II) gluconate, and relies on the precipitation of the less soluble this compound from the reaction mixture.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Sodium gluconate (C₆H₁₁NaO₇)
-
Deionized water
-
Strong acid cation exchange resin (e.g., Amberlite IR-120)
-
Strong base anion exchange resin (e.g., Amberlite IRA-400)
Procedure:
-
Reaction Setup: Prepare aqueous solutions of nickel(II) sulfate hexahydrate and sodium gluconate. A typical molar ratio is 1:2, respectively, to ensure complete reaction of the nickel ions.
-
Reaction: Slowly add the nickel sulfate solution to the stirred sodium gluconate solution at room temperature. A pale green precipitate of this compound may form.
-
Purification via Ion Exchange Chromatography:
-
Prepare two chromatography columns, one with the cation exchange resin and the other with the anion exchange resin.
-
Pass the reaction mixture through the cation exchange column to remove sodium ions (Na⁺).
-
Subsequently, pass the eluate through the anion exchange column to remove sulfate ions (SO₄²⁻).
-
Wash the columns with deionized water to ensure complete elution of the this compound solution.
-
-
Isolation:
-
Concentrate the purified this compound solution using a rotary evaporator under reduced pressure.
-
Induce precipitation by adding a non-solvent like ethanol to the concentrated solution.
-
Collect the resulting solid this compound by filtration.
-
Wash the solid with ethanol and dry it in a desiccator over a suitable drying agent.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized this compound. The following are key analytical techniques employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule and to confirm the coordination of the gluconate ligand to the nickel ion.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk.
-
Analysis: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
Expected Data:
The FTIR spectrum of this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibrations of hydroxyl groups and water molecules |
| ~2900 | C-H stretching vibrations |
| ~1600 | Asymmetric stretching vibration of the carboxylate group (COO⁻) |
| ~1400 | Symmetric stretching vibration of the carboxylate group (COO⁻) |
| ~1100 | C-O stretching vibrations of alcohol groups |
| Below 600 | Ni-O stretching vibrations |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, decomposition pattern, and phase transitions of this compound.
Experimental Protocol:
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample in an alumina (B75360) or platinum crucible.
-
Analysis: Heat the sample from room temperature to a desired final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
Expected Data:
The thermal decomposition of this compound dihydrate, Ni(C₆H₁₁O₇)₂·2H₂O, is expected to occur in distinct stages.
| Temperature Range (°C) | Weight Loss (%) | Assignment | DSC Event |
| 50 - 150 | ~7.5% | Loss of two water molecules of hydration | Endothermic |
| 200 - 400 | Variable | Decomposition of the gluconate ligands | Exothermic |
| > 400 | Variable | Formation of nickel oxide (NiO) as the final residue | - |
X-ray Powder Diffraction (XRD)
XRD is a powerful technique for determining the crystalline structure of the synthesized this compound.
Experimental Protocol:
-
Sample Preparation: Finely grind the dried this compound powder.
-
Analysis: Record the XRD pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range of 10-80°.
Expected Data:
The XRD pattern of crystalline this compound will exhibit a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| (Sample dependent) | (Calculated) | (Measured) |
| ... | ... | ... |
Note: A representative table would require experimental data for a specific crystalline phase of this compound.
Elemental Analysis
Elemental analysis is crucial for confirming the empirical formula of the synthesized this compound.
Experimental Protocol:
-
Digestion: Accurately weigh a sample of this compound and digest it using a suitable method, such as microwave-assisted acid digestion (e.g., with nitric acid and hydrochloric acid) or sodium peroxide fusion, to bring the nickel into solution.[1]
-
Analysis: Determine the nickel content in the resulting solution using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1] Carbon, hydrogen, and oxygen content can be determined using a standard CHN analyzer.
Expected Data:
The elemental composition should be in close agreement with the theoretical values for the expected formula of this compound (e.g., Ni(C₆H₁₁O₇)₂·2H₂O).
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 29.72 | (To be determined) |
| Hydrogen (H) | 5.40 | (To be determined) |
| Nickel (Ni) | 12.09 | (To be determined) |
| Oxygen (O) | 52.79 | (To be determined) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
A Technical Guide to the Solubility of Nickel Gluconate for Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel gluconate, the nickel salt of gluconic acid, is a compound of interest in various scientific and industrial applications, including as a nutritional supplement and in pharmaceutical formulations. A thorough understanding of its solubility in different solvents is critical for its effective use in research, development, and manufacturing. This technical guide provides a comprehensive overview of the available solubility data for this compound and related metal gluconates, details experimental protocols for solubility determination, and presents logical workflows for solubility assessment.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions consistently indicate that it is soluble in water. One manufacturer specifies that a 10% solution of this compound in boiling water results in a clear to nearly clear, green-colored solution[1].
To provide a comparative reference, the following table summarizes the quantitative solubility data for zinc gluconate, a structurally similar metal gluconate. This data can offer valuable insights into the expected solubility trends of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | ~55 - 65 | [2] |
| Methanol | 25 | ~10 - 15 | [2] |
| Ethanol | 25 | ~5 - 8 | [2] |
| Propanol | 25 | < 2 | [2] |
| Acetone | Not Specified | < 0.1 | [2] |
| N,N-Dimethylformamide (DMF) | Not Specified | ~3 - 5 | [2] |
| Nonpolar Solvents | Not Specified | < 0.01 | [2] |
Table 1: Quantitative solubility of Zinc Gluconate in various solvents. This data is provided as a proxy due to the limited availability of quantitative data for this compound.
Based on the behavior of other metal gluconates, it is anticipated that the solubility of this compound in water increases with temperature[3]. The solubility in alcohols is expected to be lower than in water, and it is likely insoluble in nonpolar organic solvents[2].
Experimental Protocols for Solubility Determination
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol, methanol)
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for nickel quantification (e.g., Atomic Absorption Spectrophotometer, Inductively Coupled Plasma - Optical Emission Spectrometer, UV-Vis Spectrophotometer with a suitable chromogenic agent)
Procedure:
-
Equilibrium Saturation Method:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a constant temperature bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
After equilibration, allow the solution to stand undisturbed at the constant temperature for a sufficient time to allow undissolved solids to settle.
-
-
Sample Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filtration should be performed at the same temperature as the equilibration to prevent precipitation.
-
-
Quantification of Dissolved Nickel:
-
Dilute the filtered, saturated solution to a concentration that falls within the linear range of the chosen analytical instrument.
-
Prepare a series of standard solutions of known nickel concentrations.
-
Analyze the standard solutions and the diluted sample solution using an appropriate analytical technique to determine the concentration of nickel in the saturated solution. Techniques such as atomic absorption spectrophotometry are commonly used for the determination of nickel concentrations[4].
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution based on the measured nickel concentration and the molecular weights of nickel and this compound.
-
Express the solubility in desired units, typically g/100 mL or mol/L.
-
Visualization of Experimental and Logical Workflows
Diagram 1: Experimental Workflow for Solubility Determination
A flowchart of the experimental procedure for determining the solubility of this compound.
Diagram 2: Logical Pathway for Assessing Solvent Suitability
A decision-making flowchart for selecting an appropriate solvent based on solubility assessment.
References
A Comprehensive Technical Guide to the Physical and Chemical Specifications of Nickel Gluconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical specifications of nickel gluconate. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and other scientific applications.
Chemical Identity and General Properties
This compound is the nickel salt of D-gluconic acid. It is an organic compound that sees use as a nutritional supplement and as a pharmaceutical intermediate.[1][2] It is typically presented as a green crystalline powder or granules.[3]
Table 1: General and Chemical Identity of this compound
| Identifier | Value | Reference(s) |
| Chemical Name | nickel(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [4] |
| CAS Number | 71957-07-8 | [4] |
| Molecular Formula | C₁₂H₂₂NiO₁₄ | [4] |
| Molecular Weight | 448.99 g/mol | [4] |
| Appearance | Green crystalline powder or granules | [3] |
| Odor | Odorless | [5] |
Physicochemical Specifications
Understanding the physicochemical properties of this compound is crucial for its application in research and pharmaceutical formulations. These properties influence its behavior in various systems and are key to quality control.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Solubility | Soluble in water. | [6] |
| pH (10% aqueous solution) | 5.0 - 7.5 | [7][8] |
| Melting Point | Decomposes upon heating. | [9] |
| Loss on Drying | ≤ 12.0% | [10] |
Quality Control Specifications
For pharmaceutical applications, this compound must adhere to strict quality control standards to ensure its purity, safety, and efficacy. The following table outlines common impurity limits.
Table 3: Quality Control Specifications for Pharmaceutical-Grade this compound
| Impurity | Limit | Reference(s) |
| Arsenic (As) | ≤ 3 ppm | [10] |
| Lead (Pb) | ≤ 0.001% | [10] |
| Chloride (Cl) | ≤ 0.07% | [10] |
| Sulfate (SO₄) | ≤ 0.05% | [10] |
| Reducing Substances | ≤ 1.0% | [10] |
| Assay | 97.0% - 102.0% | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical and quality control parameters of this compound.
Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in water at a specific temperature.
Methodology (Shake-Flask Method):
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. The sample may be filtered through a 0.45 µm filter.
-
Analysis: Analyze the concentration of nickel in the filtrate using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured nickel concentration and the molecular weight of this compound.
pH Determination of an Aqueous Solution
Objective: To measure the pH of a 10% (w/v) aqueous solution of this compound.
Methodology:
-
Solution Preparation: Accurately weigh 10 g of this compound and dissolve it in deionized water to make a final volume of 100 mL.
-
pH Meter Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Measurement: Immerse the calibrated pH electrode into the prepared 10% this compound solution. Allow the reading to stabilize and record the pH value.
Thermal Analysis: Melting Point and Decomposition
Objective: To characterize the thermal behavior of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into an appropriate DSC or TGA pan.
-
Instrument Setup (DSC): Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the heat flow as a function of temperature.
-
Instrument Setup (TGA): Place the sample pan in the TGA instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere. Record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting thermograms. The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions or decomposition. The TGA curve will show the temperature ranges at which mass loss occurs, indicating decomposition.[11]
Assay and Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related substances.
Methodology (General Approach):
-
Chromatographic System: Utilize an HPLC system equipped with a suitable detector (e.g., UV-Vis at a low wavelength like 210 nm, or a more specific detector like a Pulsed Amperometric Detector for gluconate).
-
Column: A column suitable for the separation of organic acids, such as a sulfonated polystyrene-divinylbenzene (PS-DVB) resin column, can be used.[12]
-
Mobile Phase: An acidic mobile phase, such as a dilute sulfuric acid solution, is often employed.[12]
-
Standard and Sample Preparation: Prepare a standard solution of known concentration of a reference standard (e.g., potassium gluconate).[13] Prepare a sample solution of this compound at a known concentration in deionized water.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Identify and quantify the gluconate peak in the sample chromatogram by comparing its retention time and peak area to that of the standard. Calculate the assay of this compound and the percentage of any impurities.
Signaling Pathways and In Vitro Applications
Nickel compounds have been shown to influence various cellular signaling pathways, which is a critical consideration in drug development and toxicology studies.
Nickel-Induced Signaling Pathways
Nickel ions can activate several signaling pathways implicated in cellular stress, inflammation, and carcinogenesis. Understanding these pathways is crucial for assessing the biological effects of this compound.
Caption: Nickel-induced cellular signaling pathways.
In Vitro Drug Screening Workflow
A common application in drug development is the assessment of a compound's cytotoxicity. The following workflow outlines a typical in vitro screening process for a substance like this compound.
Caption: In Vitro Cytotoxicity Screening Workflow.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
Table 4: Stability and Storage Recommendations
| Condition | Recommendation | Reference(s) |
| Storage Temperature | Room temperature | [10] |
| Humidity | Store in a dry place | [10] |
| Light | Protect from light | [14][15] |
| Container | Well-closed containers | [7] |
| pH Stability | Relatively stable in acidic and neutral conditions; poor stability in alkaline conditions. | |
| Photostability | Should be evaluated as per ICH Q1B guidelines, especially for solutions. | [14][16] |
Synthesis of this compound
A general approach to the synthesis of this compound involves the reaction of a nickel salt with gluconic acid or a soluble gluconate salt. The following diagram illustrates a conceptual synthesis pathway.
Caption: Conceptual Synthesis Workflow for this compound.
References
- 1. The role of hypoxia-inducible signaling pathway in nickel carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro toxicity and transformation potency of nickel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Oman CHEMICAL [omanchem.com]
- 4. This compound | C12H22NiO14 | CID 71587260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 71957-07-8 [thegoodscentscompany.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Zinc Gluconate [doi.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 12. uspbpep.com [uspbpep.com]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. ikev.org [ikev.org]
- 15. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 16. database.ich.org [database.ich.org]
nickel gluconate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of nickel gluconate, including its chemical identity, physicochemical properties, synthesis, quality control, and biological significance. The information is intended to support research, development, and quality assessment of this compound.
Chemical Identity and Properties
This compound is the nickel(II) salt of D-gluconic acid. It is utilized as a nutritional supplement and as an intermediate in the pharmaceutical industry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 71957-07-8 | [1] |
| Molecular Formula | C₁₂H₂₂NiO₁₄ | [1] |
| Molecular Weight | 448.99 g/mol | [1] |
| Appearance | Green crystalline powder or granules | [2][3] |
| Solubility | Soluble in water | [2] |
Note: Some sources may report the molecular formula as C₁₂H₂₀NiO₁₄ with a molecular weight of 446.97 g/mol , which may represent an anhydrous form.[2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a nickel(II) salt with gluconic acid or a gluconate salt. A common laboratory-scale preparation involves the reaction of nickel(II) carbonate with D-gluconic acid.
Experimental Protocol: Synthesis from Nickel(II) Carbonate
Objective: To synthesize nickel(II) gluconate from nickel(II) carbonate and D-gluconic acid.
Materials:
-
Nickel(II) carbonate (NiCO₃)
-
D-gluconic acid (50% solution in water)
-
Deionized water
-
pH meter or pH indicator strips
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a heating mantle, add a stoichiometric amount of D-gluconic acid solution.
-
Slowly add a molar excess of nickel(II) carbonate powder to the gluconic acid solution while stirring. The addition should be gradual to control the effervescence (release of CO₂).
-
Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 2-3 hours to ensure the reaction goes to completion.
-
Monitor the pH of the reaction mixture. The reaction is complete when the pH becomes neutral (pH 6.5-7.5) and the effervescence ceases.
-
Filter the hot solution to remove any unreacted nickel(II) carbonate and other insoluble impurities.
-
Concentrate the filtrate by evaporating a portion of the water under reduced pressure to obtain a supersaturated solution.
-
Cool the concentrated solution to room temperature and then further in an ice bath to induce crystallization.
-
Collect the precipitated green crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified this compound crystals in a drying oven at 60-80°C to a constant weight.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Quality Control
The quality of this compound can be assessed through various analytical methods to determine its identity, purity, and compliance with specifications.
Table 2: Quality Control Specifications for this compound
| Parameter | Specification |
| Assay (as Ni) | 12.5% - 14.5% (on dried basis) |
| Loss on Drying | ≤ 10.0% |
| Chloride (Cl) | ≤ 0.05% |
| Sulfate (SO₄) | ≤ 0.1% |
| Lead (Pb) | ≤ 10 ppm |
| Arsenic (As) | ≤ 3 ppm |
Experimental Protocol: Assay of Nickel by Complexometric Titration
Objective: To determine the nickel content in a sample of this compound by complexometric titration with EDTA.
Materials:
-
This compound sample
-
Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt solution (0.05 M, standardized)
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Murexide (B42330) indicator
-
Deionized water
-
Analytical balance
-
Burette, pipette, and conical flasks
Procedure:
-
Accurately weigh about 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL conical flask.
-
Add 10 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add a small amount (approximately 50 mg) of murexide indicator to the solution. The solution should turn yellow.
-
Titrate the solution with the standardized 0.05 M EDTA solution. The titration should be performed slowly, especially near the endpoint.
-
The endpoint is reached when the color of the solution changes from yellow to a distinct purple.
-
Record the volume of EDTA solution consumed.
-
Calculate the percentage of nickel in the sample using the following formula:
% Ni = (V_EDTA × M_EDTA × Molar Mass_Ni) / (Weight_sample) × 100
Where:
-
V_EDTA = Volume of EDTA solution consumed (in L)
-
M_EDTA = Molarity of the EDTA solution (in mol/L)
-
Molar Mass_Ni = Molar mass of nickel (58.69 g/mol )
-
Weight_sample = Weight of the this compound sample (in g)
-
Biological Significance and Signaling Pathways
Nickel is an essential trace element for several organisms and plays a role in various enzymatic reactions. However, at higher concentrations, nickel can be toxic and has been shown to interfere with cellular signaling pathways.
Role in Enzymatic Reactions
Nickel is a key component of several enzymes, including:
-
Urease: Catalyzes the hydrolysis of urea.
-
Hydrogenase: Involved in the metabolism of hydrogen gas.
-
Carbon monoxide dehydrogenase (CODH): Catalyzes the interconversion of carbon monoxide and carbon dioxide.
-
Superoxide dismutase (SOD): Protects cells from oxidative damage.
Impact on Cellular Signaling Pathways
Exposure to nickel compounds can activate inflammatory and stress-related signaling pathways. Nickel has been shown to induce the production of pro-inflammatory cytokines by activating pathways such as NF-κB and MAPKs.
Caption: Nickel-induced activation of NF-κB and MAPK signaling pathways.
References
An In-depth Technical Guide to the History and Discovery of Nickel Gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, discovery, synthesis, and characterization of nickel gluconate. Primarily known for its application in the electrochemical industry, this compound's role as a complexing agent in electroplating and electroless plating baths is detailed. This document outlines the experimental protocols for the preparation of these plating solutions and the analytical techniques employed for the characterization of this compound and its derivatives. Furthermore, the biological implications of nickel ions are discussed in the context of potential therapeutic applications and toxicology, providing a relevant perspective for drug development professionals. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.
History and Discovery
The history of this compound is not marked by a singular moment of discovery but rather by its gradual integration into industrial processes, particularly in the field of electrochemistry. Its utility stems from the ability of the gluconate anion to form stable complexes with nickel ions, a property that proved advantageous in the formulation of electroplating baths.
While the exact first synthesis is not well-documented in readily available literature, the systematic study of metal gluconates gained traction in the mid-20th century. A pivotal study in the characterization of solid this compound was conducted by Melson and Pickering in 1968.[1] Their work, "A study of solid nickel gluconates," proposed structures for this compound dihydrate (Ni(C₆H₁₁O₇)₂·2H₂O) and a nickel hydroxygluconate.[1][2] This research provided a foundational understanding of the chemical nature of these compounds.
The primary driver for the investigation and application of this compound has been its role as a complexing agent, or ligand, in nickel plating processes. The use of gluconate in these applications helps to keep nickel ions in solution, particularly in alkaline conditions, preventing their precipitation as nickel hydroxide (B78521) and improving the quality of the plated nickel layer.[2] Patents and research articles from the latter half of the 20th century and into the 21st century describe various formulations of nickel plating baths containing gluconate, highlighting its established role in the metal finishing industry.
More recently, this compound has found niche applications in other fields. For instance, it has been used in homotoxicological preparations for the treatment of certain pediatric conditions, although the mechanisms of action in this context are not as well-characterized as its electrochemical applications.[3]
Synthesis and Characterization
Synthesis of Solid this compound
The synthesis of solid this compound, such as the dihydrate form studied by Melson and Pickering, generally involves the reaction of a soluble nickel(II) salt with a source of gluconate ions. A common method is the reaction of nickel carbonate or nickel hydroxide with gluconic acid. This acid-base reaction yields this compound and water (and carbon dioxide if carbonate is used). The resulting solution is then typically concentrated and cooled to induce crystallization of the this compound salt.
While the specific protocol from Melson and Pickering's 1968 paper is not detailed in the available abstracts, a general procedure can be inferred from the synthesis of other metal gluconates:
-
Reaction: A stoichiometric amount of nickel(II) carbonate or hydroxide is slowly added to an aqueous solution of gluconic acid with stirring. The reaction is often heated to ensure completion.
-
Filtration: The resulting solution is filtered to remove any unreacted starting materials.
-
Concentration: The filtrate is concentrated by evaporation of the solvent, typically under reduced pressure to avoid thermal decomposition.
-
Crystallization: The concentrated solution is cooled to allow for the crystallization of this compound dihydrate.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold solvent (e.g., water or ethanol) to remove impurities, and then dried.
Characterization Techniques
The characterization of this compound and its complexes involves a variety of analytical techniques to determine its structure, composition, and purity. Key methods include:
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule and to study the coordination of the gluconate ligand to the nickel ion.
-
Visible Reflectance Spectroscopy: To investigate the electronic structure and coordination geometry of the nickel(II) ion.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the nickel complex, which provides information about its electronic configuration.
-
Thermal Analysis (e.g., TGA, DTA): To study the thermal decomposition of the compound and to determine the number of water molecules of hydration.
-
X-ray Diffraction (XRD): For the structural analysis of crystalline this compound.
Experimental Protocols: Nickel Plating
This compound's primary application is as a component in electroplating and electroless plating baths. The gluconate anion acts as a chelating agent for nickel(II) ions, which helps to maintain the stability of the plating solution and influences the properties of the resulting nickel coating.
Nickel Electroplating Bath Preparation
The following table summarizes typical compositions and operating conditions for nickel electroplating baths containing gluconate.
| Component | Concentration Range | Purpose |
| Nickel Sulfate (B86663) (NiSO₄·6H₂O) | 0.1 - 0.2 M | Source of Ni²⁺ ions |
| Sodium Gluconate (NaC₆H₁₁O₇) | 0.2 - 0.4 M | Complexing agent |
| Boric Acid (H₃BO₃) | 0.2 - 0.4 M | pH buffer |
| Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) | 0.2 - 0.4 M | Increases conductivity |
Operating Conditions:
| Parameter | Value |
| pH | 4.0 - 8.0 |
| Temperature | 25 - 50 °C |
| Current Density | 1.0 - 3.0 A/dm² |
Preparation Procedure:
-
The required amounts of nickel sulfate, sodium gluconate, boric acid, and ammonium sulfate are dissolved in deionized water in a suitable vessel.
-
The solution is stirred until all components are fully dissolved.
-
The pH of the solution is adjusted to the desired value using a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
The bath is heated to the operating temperature before commencing the electroplating process.
Electroless Nickel Plating Bath Preparation
Electroless nickel plating is an auto-catalytic process that does not require an external electrical current. Gluconate is also used in these formulations as a complexing agent.
| Component | Concentration Range | Purpose |
| Nickel Sulfate (NiSO₄·6H₂O) | 5 - 30 g/L | Source of Ni²⁺ ions |
| Sodium Gluconate (NaC₆H₁₁O₇) | 10 - 60 g/L | Complexing agent |
| Sodium Hypophosphite (NaH₂PO₂·H₂O) | 5 - 40 g/L | Reducing agent |
| Succinic Acid | ~3 g/L | Exaltant |
| Sodium Dodecyl Sulfate | ~0.5 g/L | Wetting agent |
| Lead Acetate | ~0.002 g/L | Stabilizer |
Operating Conditions:
| Parameter | Value |
| pH | ~9.0 |
| Temperature | ~90 °C |
Preparation Procedure:
-
The components are dissolved in deionized water in the order listed in the table. It is crucial to ensure each component is fully dissolved before adding the next.
-
The pH of the solution is adjusted to the target value using a suitable base, such as ammonium hydroxide.
-
The solution is heated to the operating temperature. The substrate to be plated is then immersed in the bath.
Visualization of Key Processes
Experimental Workflow for Nickel Electroplating
Caption: Workflow for a typical nickel electroplating experiment.
Logical Relationship in Electroless Nickel Plating
Caption: Key components and their relationship in electroless nickel plating.
Biological Effects and Signaling Pathways of Nickel Ions
For drug development professionals, understanding the biological effects of nickel is crucial, both for potential therapeutic applications and for assessing toxicity. While this compound itself is not a widely used therapeutic, the nickel(II) ion it releases in biological systems has known interactions.
Nickel is an essential trace element for some organisms but can be toxic at higher concentrations. The biological activity of nickel ions is complex and can involve multiple signaling pathways. A key aspect of nickel's biological impact is its ability to generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as DNA, proteins, and lipids.
Furthermore, nickel ions can interfere with cellular processes by mimicking other essential metal ions, such as iron(II) and magnesium(II), and binding to their intended protein targets, thereby inhibiting or altering their function.
In the context of carcinogenesis, a known risk of chronic nickel exposure, nickel ions have been shown to affect signaling pathways related to hypoxia and to induce epigenetic changes.
Simplified Signaling Pathway of Nickel-Induced Cellular Response
Caption: Simplified overview of nickel ion-induced cellular responses.
Conclusion
This compound, while not a compound of singular, celebrated discovery, represents a significant development in the practical application of coordination chemistry. Its history is intrinsically linked to the advancement of the metal finishing industry, where its role as a complexing agent in electroplating and electroless plating solutions has been crucial for achieving high-quality, durable nickel coatings. The experimental protocols for these applications are well-established and highlight the practical utility of this compound. For researchers in the life sciences, the biological effects of the nickel(II) ion, the active component of this compound in a biological context, offer a complex landscape of potential toxicity and therapeutic interest, warranting further investigation into its interactions with cellular signaling pathways. This guide has provided a comprehensive overview of this compound, from its industrial origins to its biological implications, serving as a valuable resource for professionals in chemistry and drug development.
References
Unraveling the Intricacies of Nickel-Gluconate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical models and interaction mechanisms of nickel gluconate, a compound of interest in various industrial and biomedical applications. This document provides a comprehensive overview of its coordination chemistry, thermodynamic stability, and interactions with biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts: Coordination Chemistry and Speciation
Nickel(II) ions form distinct complexes with gluconate, the conjugate base of gluconic acid, in a pH-dependent manner. Understanding the speciation of this compound in aqueous solutions is fundamental to predicting its behavior and bioavailability. Spectrophotometric, polarographic, conductometric, and potentiometric studies have identified three primary complex species[1]:
-
Cationic Species (pH < 7): In acidic to neutral solutions, a 1:1 complex, NiG+ , is predominantly formed, where 'G' represents the gluconate ion[1].
-
Insoluble Product (pH 7-9): In the neutral to slightly alkaline range, an insoluble hydroxy-gluconate complex, Ni₂(OH)₃G , precipitates from the solution[1].
-
Anionic Complex (pH > 9): In more alkaline conditions, a soluble anionic complex, Ni₂(OH)₄G⁻ , is the dominant species[1].
The formation of these different species is a critical consideration in applications ranging from electroplating to pharmaceutical formulations.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the stability and properties of this compound complexes.
Table 1: Dissociation Constant of this compound Complex
| Complex Species | Dissociation Constant (K₁) | Temperature (°C) | Method |
| NiG+ | 1.5 x 10⁻² | 25 | Spectrophotometry[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂NiO₁₄ | [2][3][4] |
| Molecular Weight | 448.99 g/mol | [2][3][4] |
| IUPAC Name | nickel(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | [2] |
| CAS Number | 71957-07-8 | [2] |
Theoretical Modeling of Nickel-Gluconate Interactions
While specific comprehensive theoretical models exclusively for this compound are not extensively published, its interactions can be effectively studied using established computational chemistry techniques applied to metal-carboxylate complexes[5][6][7][8]. A general workflow for such a theoretical investigation would involve a multi-step approach combining quantum mechanics and molecular mechanics.
Computational Workflow
A typical workflow for the computational modeling of nickel-gluconate interactions is outlined below. This process allows for the prediction of geometries, binding energies, and electronic structures of the complexes.
Experimental Protocols
The characterization of nickel-gluconate interactions relies on a suite of analytical techniques. Below are detailed methodologies for two key experiments.
Potentiometric Titration for Stability Constant Determination
This method is used to determine the stability constants of the metal-ligand complexes by monitoring the pH change upon titration.
Materials:
-
Nickel(II) salt solution (e.g., Ni(NO₃)₂) of known concentration
-
Gluconic acid or sodium gluconate solution of known concentration
-
Standardized strong base (e.g., NaOH, CO₂-free)
-
Standardized strong acid (e.g., HCl)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
Calibrated pH meter with a glass electrode
-
Thermostated titration vessel
-
Autotitrator (recommended)
Procedure:
-
Calibration: Calibrate the pH electrode system using standard buffer solutions.
-
Titration of Ligand: Titrate a solution of gluconic acid with the standardized strong base to determine its pKa value. The solution should contain the same inert salt concentration as will be used in the metal-ligand titrations.
-
Titration of Metal-Ligand Mixture: Prepare a solution containing a known concentration of both the nickel(II) salt and gluconic acid in the thermostated vessel. Maintain a constant ionic strength with the inert salt.
-
Titrate this mixture with the standardized strong base. Record the volume of titrant added and the corresponding pH at regular intervals.
-
Data Analysis: The collected data (volume of base vs. pH) is used to calculate the formation function (average number of ligands bound per metal ion) and the free ligand concentration at each point of the titration.
-
The stability constants (log K) are then determined by fitting the formation curve using appropriate software or graphical methods[9][10][11][12][13].
UV-Vis Spectrophotometry: Job's Method of Continuous Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.
Materials:
-
Stock solutions of nickel(II) salt and sodium gluconate of the same molar concentration.
-
UV-Vis spectrophotometer.
-
Cuvettes with a defined path length.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the nickel(II) salt and sodium gluconate, while keeping the total molar concentration of the two components constant. The total volume of each solution should also be constant.
-
Spectra Acquisition: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range. A solution of the ligand alone should also be measured as a reference.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the complex.
-
Correct the absorbance of each mixture for the absorbance of the free ligand at λ_max.
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
-
Stoichiometry Determination: The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex[1]. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.
Biological Interactions and Toxicity Pathways
Nickel is a known environmental contaminant and carcinogen, and its interactions with biological systems are of significant interest to drug development professionals and toxicologists[14]. The biological activity of this compound is intrinsically linked to the behavior of the nickel(II) ion. Nickel can interfere with cellular processes through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of DNA repair mechanisms, and disruption of cellular signaling pathways[15].
Several key signaling pathways have been identified to be activated by nickel exposure, leading to inflammatory responses, apoptosis, and carcinogenesis. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Hypoxia-Inducible Factor-1 (HIF-1) pathways[14][16][17][18].
Conclusion
The interaction of nickel with gluconate is a complex, pH-dependent process that gives rise to various species with distinct properties. While direct theoretical models for this compound are still an emerging area of research, established computational and experimental methodologies provide a robust framework for its characterization. A thorough understanding of its coordination chemistry, stability, and biological interactions is crucial for its safe and effective use in diverse applications. This guide provides a foundational understanding for researchers and professionals working with this important compound.
References
- 1. connectsci.au [connectsci.au]
- 2. This compound | C12H22NiO14 | CID 71587260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. globalcalcium.com [globalcalcium.com]
- 5. Formation of Oligo-Nuclear Carboxylate Nickel(II) Complexes with Nitrogen-Containing Ligands. Quantum-Chemical Simulation - Panina - Russian Journal of General Chemistry [bakhtiniada.ru]
- 6. Nickel model complexes to mimic carbon monoxide dehydrogenase reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06957A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cost-nectar.eu [cost-nectar.eu]
- 10. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnc.ir [ijnc.ir]
- 12. Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies [ijnc.ir]
- 13. makhillpublications.co [makhillpublications.co]
- 14. Exploring the Molecular Mechanisms of Nickel-Induced Genotoxicity and Carcinogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proteomic Assessment of Biochemical Pathways That Are Critical to Nickel-Induced Toxicity Responses in Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nickel and Oxidative Stress: Cell Signaling Mechanisms and Protective Role of Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages | Aging [aging-us.com]
Spectroscopic Analysis of Nickel Gluconate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of nickel gluconate. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the methodologies and expected outcomes when characterizing this important nickel-containing compound. This document outlines the theoretical basis and practical considerations for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, alongside a structured presentation of available and expected quantitative data. The inherent challenges in the analysis of paramagnetic Ni(II) complexes are also discussed.
Introduction
This compound, the nickel(II) salt of gluconic acid, finds applications in various fields, including as a nutritional supplement and in pharmaceutical formulations. Its efficacy and safety are intrinsically linked to its chemical structure and purity. Therefore, robust analytical methodologies for its characterization are paramount. Spectroscopic techniques offer powerful, non-destructive, and highly informative means to probe the molecular structure, bonding, and purity of this compound.
This guide delves into the application of key spectroscopic methods for the analysis of this compound, providing both theoretical background and practical experimental guidance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in transition metal complexes like this compound. The absorption of UV or visible light by the Ni(II) ion provides information about its coordination environment.
Theoretical Principles
In an aqueous solution, the Ni(II) ion typically exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which imparts a characteristic green color to the solution. The introduction of gluconate as a ligand leads to a change in this coordination sphere, resulting in a shift in the absorption spectrum. This change can be monitored to determine the stoichiometry of the nickel-gluconate complex. Job's method of continuous variation is a commonly employed technique for this purpose, where the absorbance is measured for a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. A plot of absorbance versus mole fraction reveals the stoichiometry of the predominant complex in solution.
Expected Spectral Characteristics
The UV-Vis spectrum of aqueous nickel(II) complexes typically displays two main absorption bands in the visible region. For the hexaaquanickel(II) ion, these are observed around 400 nm and 700 nm. Upon complexation with gluconate, an intensification of the green color is observed, suggesting a change in the molar absorptivity and potentially a shift in the absorption maxima (λmax). Studies have indicated the formation of a 1:1 complex (NiG⁺) in solutions with a pH below 7.
Quantitative Data
| Complex | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| [Ni(H₂O)₆]²⁺ | ~400 | ~700 | Low (typically < 10) |
| [Ni(NH₃)₆]²⁺ | ~360 | ~590 | Low (typically < 10) |
| This compound (expected) | Shifted from [Ni(H₂O)₆]²⁺ | Shifted from [Ni(H₂O)₆]²⁺ | Data not readily available |
Experimental Protocol: Determination of Stoichiometry by Job's Method
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of nickel(II) sulfate (B86663) (e.g., 0.1 M) and sodium gluconate (e.g., 0.1 M) in deionized water.
-
Preparation of Sample Series: Prepare a series of solutions in volumetric flasks by mixing the nickel(II) and gluconate stock solutions in varying mole fractions (e.g., 0:10, 1:9, 2:8, ..., 10:0), ensuring the total volume is constant.
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from 300 nm to 800 nm.
-
Use a solution of deionized water as the blank to zero the instrument.
-
Record the absorbance spectrum for each prepared solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the nickel-gluconate complex.
-
Plot the absorbance at λmax against the mole fraction of the nickel(II) salt.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, it provides information on the coordination of the gluconate ligand to the nickel(II) ion, particularly through the carboxylate and hydroxyl groups.
Theoretical Principles
The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of the O-H (hydroxyl), C-H, C=O (carboxylate), and C-O bonds. The coordination of the carboxylate group to the nickel ion leads to a shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group compared to the free gluconate ion. The difference between these two frequencies (Δν) can provide insights into the coordination mode (e.g., monodentate, bidentate chelating, or bridging).
Expected Spectral Characteristics
The FT-IR spectrum of this compound is expected to exhibit:
-
A broad band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups and any coordinated or lattice water.
-
Bands in the 3000-2800 cm⁻¹ region due to C-H stretching vibrations.
-
Strong absorption bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). These are typically observed in the 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively.
-
Multiple bands in the fingerprint region (below 1500 cm⁻¹) arising from C-O stretching and O-H bending vibrations.
-
A band in the low-frequency region (below 600 cm⁻¹) which may be attributed to the Ni-O stretching vibration.
Quantitative Data
Specific peak assignments for this compound are not extensively detailed in the available literature. The following table provides expected ranges for the key functional groups based on data for similar metal carboxylates.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Hydroxyls, Water) | Stretching | 3500 - 3200 (broad) |
| C-H | Stretching | 3000 - 2800 |
| COO⁻ (Carboxylate) | Asymmetric Stretching | 1650 - 1540 |
| COO⁻ (Carboxylate) | Symmetric Stretching | 1450 - 1360 |
| C-O | Stretching | 1200 - 1000 |
| Ni-O | Stretching | < 600 |
Experimental Protocol: ATR-FT-IR Spectroscopy of Solid this compound
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with the expected ranges for the functional groups of the gluconate ligand and potential Ni-O vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. However, its application to paramagnetic species like Ni(II) complexes presents significant challenges.
Theoretical Principles
The unpaired electrons in a paramagnetic Ni(II) center cause significant broadening and large chemical shifts (hyperfine shifts) of the NMR signals of the nearby ligand nuclei. This can make the spectra difficult to interpret and, in some cases, renders the signals undetectable. Despite these challenges, with specialized techniques and instrumentation, paramagnetic NMR can provide valuable information about the structure and electronic properties of the complex. For this compound, ¹H and ¹³C NMR would be the techniques of choice to probe the gluconate ligand's structure upon coordination.
Expected Spectral Characteristics
Due to the paramagnetic nature of Ni(II), the ¹H and ¹³C NMR spectra of this compound are expected to show very broad signals with chemical shifts that are significantly different from those of diamagnetic gluconate salts. The protons and carbons closer to the nickel binding site will experience the most substantial broadening and shifting. Specific chemical shift data for this compound is not available in the literature due to these analytical challenges.
Quantitative Data
| Nucleus | Parameter | Expected Value for this compound |
| ¹H | Chemical Shift (δ) | Data not readily available |
| ¹³C | Chemical Shift (δ) | Data not readily available |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration may need to be optimized to obtain a detectable signal.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
A wider spectral width than for diamagnetic samples will be necessary to observe the potentially large hyperfine shifts.
-
Shorter relaxation delays and faster acquisition times may be required due to the rapid relaxation induced by the paramagnetic center.
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Attempt to identify and assign the broadened resonances, if observable. Comparison with the spectrum of a diamagnetic gluconate salt can aid in identifying the direction and magnitude of the paramagnetic shifts.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of metal-ligand complexes like this compound.
Theoretical Principles
In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, creating charged droplets. As the solvent evaporates, intact molecular ions of the analyte are generated and can be detected. For this compound, one would expect to observe ions corresponding to the intact complex or fragments thereof. The isotopic pattern of nickel (five stable isotopes) can be a key identifier in the mass spectrum.
Expected Spectral Characteristics
The ESI-mass spectrum of this compound is expected to show a characteristic isotopic cluster for nickel-containing ions. The exact m/z values will depend on the charge state and the specific species formed in the gas phase. Possible ions that might be observed include [Ni(C₆H₁₁O₇)]⁺ and other solvated or fragmented species.
Quantitative Data
Specific mass spectrometry fragmentation data for this compound is not widely reported. The table below indicates the expected mass-to-charge ratios for some potential ions.
| Ion | Expected m/z (for ⁵⁸Ni) |
| [Ni(C₆H₁₁O₇)]⁺ | 253.0 |
| [Ni(C₁₂H₂₂O₁₄) + H]⁺ | 449.0 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent system (e.g., water/methanol). The addition of a small amount of a volatile acid (e.g., formic acid) may aid in protonation and ionization.
-
-
Instrument Setup:
-
Set up the ESI-MS instrument in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity while minimizing in-source fragmentation.
-
-
Spectrum Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peaks and any fragment ions.
-
Analyze the isotopic pattern of the nickel-containing peaks to confirm the presence of nickel.
-
Workflow and Inter-relationships
The spectroscopic analysis of this compound typically follows a logical workflow, where the results from one technique can inform the interpretation of another.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Signaling Pathways and Logical Relationships
The coordination of gluconate to the Ni(II) ion can be represented as a signaling pathway where the ligand binding event leads to a change in the spectroscopic properties of the metal center.
Caption: Logical relationship of this compound formation and its spectroscopic effects.
Conclusion
The spectroscopic analysis of this compound provides essential information for its characterization. UV-Vis spectroscopy is effective for determining the stoichiometry of the complex in solution. FT-IR spectroscopy confirms the coordination of the gluconate ligand through its carboxylate and hydroxyl groups. While NMR spectroscopy is challenged by the paramagnetic nature of Ni(II), it remains a potential tool for detailed structural analysis with advanced techniques. Mass spectrometry, particularly ESI-MS, is well-suited for determining the molecular weight and confirming the presence of nickel through its isotopic pattern. This guide provides the foundational knowledge and experimental protocols for researchers to effectively apply these techniques in the analysis of this compound. Further research is warranted to populate the quantitative spectroscopic data for this compound.
An In-depth Technical Guide to the Thermal Decomposition of Nickel Gluconate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data on the thermal decomposition of nickel gluconate is not extensively available in the public domain. This guide synthesizes information from analogous compounds, such as other metal gluconates and nickel salts, to provide a comprehensive overview of the expected thermal behavior and analytical methodologies.
Introduction
This compound, the nickel(II) salt of gluconic acid, is utilized in various industrial applications, including as a nutrient supplement and in surface finishing. An understanding of its thermal stability and decomposition pathway is critical for its application in processes involving elevated temperatures, for quality control, and in the development of novel materials. This technical guide outlines the anticipated thermal decomposition process of this compound, drawing parallels from related metal gluconates and nickel-containing compounds. The thermal decomposition of metal gluconates typically proceeds in distinct stages, including dehydration, decomposition of the organic moiety, and finally, the formation of a stable metal oxide.
Proposed Thermal Decomposition Pathway
Based on studies of similar metal gluconates, the thermal decomposition of this compound is expected to be a multi-stage process. The final solid product of the decomposition in an oxidizing atmosphere (like air) is anticipated to be nickel(II) oxide (NiO). In an inert atmosphere, the final product could be metallic nickel or a mixture of nickel and nickel oxide.
The proposed stages are as follows:
-
Dehydration: Removal of water of hydration. This compound can exist in a hydrated form, such as the dihydrate. This initial step involves the endothermic removal of these water molecules.
-
Decomposition of the Anhydrous Salt: The gluconate ligand decomposes. This is a complex stage that may involve several overlapping reactions, including dehydration of the gluconate backbone, decarboxylation, and breaking of C-C bonds, leading to the formation of gaseous products like CO, CO₂, and H₂O, as well as intermediate solid products.
-
Oxidation of Intermediates: In the presence of air, any carbonaceous residue formed during the decomposition of the organic part is oxidized.
-
Formation of Nickel Oxide: The final stage is the formation of the stable nickel(II) oxide.
A visual representation of this proposed pathway is provided below.
Caption: Proposed multi-stage thermal decomposition of this compound.
Quantitative Data from Analogous Compounds
To provide a quantitative context, the following table summarizes the thermal decomposition data for related metal gluconates and nickel salts. These values can serve as an estimate for the expected decomposition temperatures and mass losses for this compound.
| Compound | Stage | Temperature Range (°C) | Mass Loss (%) | Final Residue | Atmosphere |
| Magnesium Gluconate [1] | Dehydration & Decomposition (three stages) | Room Temp - 895.18 | 88.51 | MgO | Not specified |
| Calcium Gluconate Monohydrate | Dehydration | 40 - 166 | 3.99 | - | Air |
| Decomposition to CaCO₃ and Carbon | 165 - 600 | 71.6 | - | Air | |
| Decomposition of CaCO₃ | > 750 | - | CaO | Air | |
| Nickel Formate Dihydrate | Dehydration | - | - | - | Air |
| Decomposition to NiO | - | - | NiO | Air | |
| Nickel Acetate Tetrahydrate | Dehydration | 118 - 137 | - | - | Air, He, H₂ |
| Decomposition of Anhydrous Salt | > 300 | - | NiO/Ni | Air, He, H₂ | |
| Nickel Sulfate Hexahydrate | Dehydration | 100 - 350 | - | - | Air |
| Decomposition of Anhydrous Salt | 810 | - | NiO | Air |
Experimental Protocols
The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature. This is used to determine the temperatures of decomposition stages and the corresponding mass losses.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50, Mettler Toledo TGA/DSC) is used.
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a crucible (commonly alumina (B75360) or platinum).
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate (a typical rate is 10°C/min).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen, argon) or oxidizing (e.g., air), at a constant flow rate (e.g., 50-100 mL/min).
-
-
Data Analysis: The TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass change and helps to identify the temperatures of maximum decomposition rates for each stage.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the energetics of the decomposition processes (i.e., whether they are endothermic or exothermic) and to measure transition temperatures like melting points.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q200, Mettler Toledo DSC 3+) is used.
-
Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is weighed and hermetically sealed in a crucible (commonly aluminum for lower temperatures or alumina for higher temperatures). An empty, sealed crucible is used as a reference.
-
Experimental Conditions:
-
Temperature Program: Similar to TGA, the sample is heated over a defined temperature range at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: A controlled inert or oxidizing atmosphere is maintained with a constant purge gas flow.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Peaks in the curve indicate thermal events. Endothermic events (e.g., melting, dehydration) are typically shown as upward peaks, while exothermic events (e.g., oxidative decomposition) are shown as downward peaks. The area under a peak is proportional to the enthalpy change of the transition.
The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.
References
Unraveling the Crystal Architecture of Nickel Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel gluconate, the nickel salt of gluconic acid, finds applications in various fields, including as a nutritional supplement and in surface finishing. A comprehensive understanding of its solid-state structure is paramount for elucidating its physicochemical properties, bioavailability, and interaction with biological systems. This technical guide provides an in-depth overview of the methodologies employed in the crystal structure analysis of coordination compounds like this compound. While a definitive, publicly available crystal structure for this compound remains to be published, this document outlines the established experimental protocols and data presentation standards in the field, drawing parallels from the analysis of other nickel complexes.
Experimental Protocols: A Roadmap to Crystal Structure Determination
The elucidation of a crystal structure is a multi-step process heavily reliant on X-ray crystallography. The general workflow, from material synthesis to structural refinement, is detailed below.
Synthesis and Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound like this compound, this would typically involve:
-
Synthesis: The synthesis can be achieved by reacting a nickel(II) salt, such as nickel chloride or nickel sulfate, with gluconic acid or a soluble gluconate salt in an appropriate solvent, typically water. The reaction stoichiometry and conditions (pH, temperature) are critical for obtaining the desired product.
-
Crystallization: Growing diffraction-quality crystals requires slow, controlled precipitation from a supersaturated solution. Common techniques include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution induces crystallization.
-
Temperature Gradient: The solubility of the compound is exploited by creating a temperature gradient in the solution, with crystals forming in the cooler region.
-
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern determined by its internal atomic arrangement. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that record the intensities and positions of the diffracted X-ray beams.
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most complex step and can be accomplished using various methods, such as the Patterson method or direct methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts the atomic coordinates, thermal parameters (describing the vibration of atoms), and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by figures of merit such as the R-factor.
Data Presentation
The final result of a crystal structure analysis is a set of atomic coordinates and other parameters that describe the crystal structure in detail. This quantitative data is typically presented in standardized tables for clarity and ease of comparison. While specific data for this compound is not available, the following tables illustrate the expected format.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₂₂NiO₁₄ |
| Formula Weight | 448.99 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1054.3 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.415 |
| Absorption Coefficient (mm⁻¹) | 1.567 |
| F(000) | 470 |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |
| Ni-O1 | 2.054 |
| Ni-O2 | 2.061 |
| C1-O1 | 1.256 |
| C1-O2 | 1.260 |
| O1-Ni-O2 | 88.9 |
| O1-C1-C2 | 118.2 |
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the crystal structure analysis process.
While the specific crystal structure of this compound awaits elucidation, the experimental and computational framework for its determination is well-established. The methodologies outlined in this guide, from crystal synthesis to structure refinement, represent the standard approach for characterizing the three-dimensional atomic arrangement of such coordination compounds. The resulting structural data, including unit cell parameters, bond lengths, and bond angles, would provide invaluable insights for researchers and professionals in the fields of chemistry, materials science, and drug development, ultimately enabling a more profound understanding of this compound's properties and functions.
Quantum Chemical Calculations for Nickel Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of nickel gluconate. As a compound with relevance in pharmaceutical and nutritional supplements, a deep understanding of its molecular characteristics is paramount for optimizing its bioavailability and therapeutic efficacy. This document outlines the theoretical foundation, computational methodologies, and expected outcomes from density functional theory (DFT) calculations performed on this compound. While extensive experimental data on this specific complex is limited in the public domain, this guide presents a robust theoretical framework and plausible computational results to serve as a blueprint for future research and development.
Introduction
This compound, the nickel(II) salt of gluconic acid, is utilized in various applications, including as a nutritional supplement and in pharmaceutical formulations. The coordination of the nickel ion with two gluconate ligands results in a complex whose geometry and electronic structure dictate its stability, reactivity, and biological interactions. Quantum chemical calculations, particularly those based on density functional theory (DFT), offer a powerful in-silico approach to investigate these properties at the atomic level, providing insights that are often challenging to obtain through experimental methods alone.
This guide details a hypothetical yet theoretically sound quantum chemical study of this compound. It is intended to provide researchers and drug development professionals with a foundational understanding of the computational techniques that can be applied and the nature of the data that can be generated.
Molecular Structure and Coordination
Nickel(II) is a d⁸ transition metal ion that can adopt various coordination geometries, with octahedral and square planar being the most common. In this compound, the nickel center is coordinated by two gluconate anions. Each gluconate ligand can act as a bidentate or tridentate ligand, coordinating through the carboxylate oxygen atoms and hydroxyl groups. Based on related metal-gluconate complexes, a plausible coordination environment for this compound is a distorted octahedral geometry where each gluconate ligand coordinates through the carboxylate group and a hydroxyl oxygen.
Figure 1: A representative structure of this compound.
Experimental and Computational Protocols
Experimental Characterization (Hypothetical)
A comprehensive experimental characterization would be necessary to validate the computational results. Key techniques would include:
-
X-ray Crystallography: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and crystal packing.
-
Spectroscopy (FT-IR, Raman, UV-Vis): To probe the vibrational modes and electronic transitions within the molecule.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and decomposition pathways of the complex.
Computational Methodology
The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of transition metal complexes.
Figure 2: Workflow for Quantum Chemical Calculations.
DFT Functional and Basis Set Selection:
-
Functional: The B3LYP hybrid functional is a common and reliable choice for transition metal complexes, providing a good balance between accuracy and computational cost.
-
Basis Set: A mixed basis set approach is often employed. For the main group elements (C, H, O), the Pople-style 6-31G(d,p) basis set is suitable. For the nickel atom, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.
Solvation Model:
To simulate the behavior of this compound in a biological environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used with water as the solvent.
Predicted Geometrical Parameters
The geometry of the this compound complex would be optimized to find the lowest energy conformation. The following table summarizes plausible bond lengths and angles around the nickel center.
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |
| Bond Lengths | ||
| Ni - O(carboxylate) | 2.05 - 2.15 | |
| Ni - O(hydroxyl) | 2.10 - 2.20 | |
| Bond Angles | ||
| O(carb)-Ni-O(carb) | 85 - 95 | |
| O(carb)-Ni-O(hydroxyl) | 170 - 180 (trans), 80 - 100 (cis) | |
| O(hydr)-Ni-O(hydr) | 85 - 95 |
Electronic Structure Analysis
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic transitions of the complex.
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | -5.0 to -6.0 | Primarily localized on the gluconate ligands (carboxylate and hydroxyl oxygens). |
| LUMO Energy | -1.0 to -2.0 | Primarily localized on the d-orbitals of the nickel center. |
| HOMO-LUMO Gap | 3.0 to 5.0 | Indicates good kinetic stability of the complex. |
Mulliken Atomic Charges:
Mulliken population analysis can provide an estimation of the charge distribution within the molecule.
| Atom | Calculated Charge (a.u.) |
| Ni | +1.2 to +1.5 |
| O(coord) | -0.6 to -0.8 |
| C(carboxylate) | +0.7 to +0.9 |
Simulated Vibrational Spectra
Frequency calculations can predict the infrared (IR) and Raman spectra of this compound. These simulated spectra can be compared with experimental data to validate the accuracy of the computational model.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| O-H stretch (hydroxyl) | 3200 - 3500 | Stretching of hydroxyl groups on the gluconate chain. |
| C-H stretch | 2800 - 3000 | Stretching of C-H bonds in the gluconate backbone. |
| C=O stretch (asymmetric, carboxylate) | 1550 - 1650 | Asymmetric stretching of the coordinated carboxylate. |
| C=O stretch (symmetric, carboxylate) | 1350 - 1450 | Symmetric stretching of the coordinated carboxylate. |
| Ni-O stretch | 400 - 600 | Stretching of the nickel-oxygen coordinate bonds. |
Biological Implications and Signaling Pathways
While the direct signaling pathways of this compound are not extensively detailed, understanding its structure and electronic properties can inform hypotheses about its biological interactions. For instance, the lability of the nickel-oxygen bonds, which can be inferred from the calculated bond strengths, may influence its bioavailability and potential to interact with biological macromolecules.
Figure 3: A potential pathway for cellular interaction.
Conclusion
This technical guide has outlined a comprehensive computational approach for the study of this compound using quantum chemical calculations. The presented methodologies and hypothetical data serve as a robust starting point for researchers and scientists in the pharmaceutical and nutritional fields. By leveraging the power of DFT, a deeper understanding of the molecular properties of this compound can be achieved, paving the way for the rational design of more effective and safer nickel-based therapeutic and nutritional agents. Future work should focus on performing these calculations and validating them against rigorous experimental data to further refine our understanding of this important compound.
A Comprehensive Review of Nickel Gluconate Studies for Researchers and Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive literature review of nickel gluconate, focusing on its toxicological profile, pharmacokinetic properties, and known mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource to support further investigation and potential therapeutic applications of this compound. Due to the limited availability of studies specifically focused on this compound, this review incorporates data from studies on other soluble nickel salts to provide a broader understanding of its potential biological effects.
Toxicological Profile
Acute Oral Toxicity
A study on the acute oral toxicity of nine different nickel compounds in rats demonstrated a wide range of LD50 values, from 310 to >11,000 mg/kg, highlighting that the toxicity of nickel compounds is significantly influenced by their bioavailability.[1] Although this compound was not included in this specific study, as a soluble nickel salt, its acute oral toxicity is expected to be at the lower end of this range, similar to other soluble forms like nickel sulfate (B86663) and nickel chloride.[1]
Table 1: Acute Oral LD50 of Various Nickel Compounds in Rats
| Nickel Compound | LD50 (mg/kg) | GHS Acute Toxicity Category |
| Nickel Fluoride | 310 - 2000 | 4 |
| Nickel Sulfate | 310 - 2000 | 4 |
| Nickel Chloride | 310 - 2000 | 4 |
| Nickel Acetate | 310 - 2000 | 4 |
| Nickel Sulfamate | >2000 | No Classification |
| Nickel Hydroxycarbonate | >2000 | No Classification |
| Nickel Dihydroxide | >2000 | No Classification |
| Nickel Subsulfide | >11,000 | No Classification |
| Nickel Oxides | >11,000 | No Classification |
| (Data sourced from a comparative study on acute oral toxicity of nickel compounds)[1] |
Effects on Enzyme Activity
Nickel ions have been shown to modulate the activity of various enzymes, which is a key aspect of their toxicological and potentially therapeutic effects. In vivo studies in mice have demonstrated that nickel administration can lead to an increase in trypsin activity and a decrease in carboxypeptidase A activity in the pancreas. In vitro experiments have shown that nickel can directly inhibit the activity of catalase, an important antioxidant enzyme.[2] Furthermore, nickel has been found to inhibit glucose-6-phosphate dehydrogenase and glutathione (B108866) reductase in yeast, suggesting a potential to interfere with cellular redox balance.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the pharmacokinetic profile of this compound is essential for predicting its behavior in a biological system. As a soluble nickel salt, its absorption and distribution are expected to be similar to other soluble nickel compounds like nickel sulfate.
Oral Bioavailability and Absorption
The oral absorption of nickel is highly dependent on the vehicle of administration and the presence of food. Studies in human volunteers have shown that the absorption of nickel sulfate ingested with water after an overnight fast is approximately 27%, whereas when ingested with food, the absorption drops to about 0.7%.[3] This suggests that dietary components can significantly reduce the bioavailability of soluble nickel salts.[3] A study using a stable isotope of nickel (⁶²Ni) in humans found that the absorption from the gastrointestinal tract ranged from 29% to 40% after overnight fasting.[4]
Table 2: Pharmacokinetic Parameters of Oral Nickel Sulfate in Humans
| Parameter | Value | Condition |
| Average Absorption | 27 ± 17% | Ingested in water (fasting) |
| Average Absorption | 0.7 ± 0.4% | Ingested with food |
| Elimination Half-time | 28 ± 9 hours | - |
| Renal Clearance | 5.8 - 8.3 ml/min/1.73 m² | - |
| (Data sourced from studies on nickel absorption and kinetics in human volunteers)[3] |
Distribution and Excretion
Once absorbed, nickel is distributed to various organs. Studies in rats chronically exposed to nickel sulfate in drinking water have shown that the highest concentrations of nickel are found in the kidneys and liver.[5] The primary route of excretion for absorbed nickel is through the urine.[3][4]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not well-defined in the literature. However, studies on other nickel compounds provide insights into the potential signaling pathways that may be affected.
Apoptotic Signaling in Cancer Cells
A novel nickel(II) complex has been shown to induce apoptosis in human colon cancer cells through both the intrinsic and extrinsic pathways.[6][7] This involves a reduction in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3/7, 8, and 9.[6][7] This suggests that nickel compounds may have potential as anti-cancer agents by modulating apoptotic signaling.
Histone Modification and Epigenetic Effects
Nickel compounds have been shown to induce post-translational modifications of histones, which can have significant epigenetic consequences. Specifically, nickel can induce the phosphorylation of histone H3 at serine 10 (H3S10) by activating the JNK-MAPK signaling pathway.[8] This epigenetic modification is believed to play a role in nickel-induced carcinogenesis.[8]
References
- 1. Acute oral toxicity of nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer activity of nickel (II) tetraazamacrocyclic diperchlorate complex, [(Ni-Me8[14]diene)(ClO4)2] against ehrlich ascites carcinoma (EAC) and MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel absorption and kinetics in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel metabolism in humans investigated with an oral stable isotope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of various nickel compounds in rat organs after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK–MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling Precautions for Nickel Gluconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for nickel gluconate. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory and manufacturing environment. The data presented is a synthesis of available information on this compound and related nickel compounds. Where specific data for this compound is unavailable, information from other soluble nickel salts is provided as a surrogate, with this assumption being explicitly stated.
Chemical and Physical Properties
This compound is the nickel salt of gluconic acid. It typically appears as a green crystalline powder or granules and is soluble in water.[1]
| Property | Value | Reference |
| CAS Number | 71957-07-8 | [2] |
| Molecular Formula | C₁₂H₂₂NiO₁₄ | [2] |
| Molecular Weight | 448.99 g/mol | [2] |
| Appearance | Green crystalline powder or granules | [1] |
| Solubility | Soluble in water | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple health risks. The primary hazards are associated with its carcinogenicity, respiratory and skin sensitization, and reproductive toxicity.[3]
GHS Hazard Statements: [3]
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H341: Suspected of causing genetic defects.
-
H350i: May cause cancer by inhalation.
-
H360D: May damage the unborn child.
-
H372: Causes damage to organs through prolonged or repeated exposure.
Toxicological Data
Quantitative toxicological data for this compound is limited. Therefore, data from other soluble nickel compounds are often used for risk assessment.
| Toxicity Endpoint | Species | Route | Value | Remarks | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 310 to >11,000 mg/kg | Data for various nickel compounds. Soluble forms are generally more toxic. | [4] |
| Acute Dermal Toxicity (LD50) | Rat | Dermal | >2000 mg/kg | Based on a limit test for a related nickel compound. | [5] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | >5.42 mg/L | For nickel oxide nanoparticles; data for this compound not found. | [6] |
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established. The following limits for nickel and its soluble compounds should be applied.
| Agency | Limit | Value (as Ni) | Reference |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 1 mg/m³ | |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 0.015 mg/m³ | |
| ACGIH | Threshold Limit Value (TLV) - TWA | 0.1 mg/m³ (inhalable fraction) |
Experimental Protocols
The toxicological classifications of nickel compounds are based on data from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Skin Sensitization: Guinea Pig Maximization Test (GPMT)
The GPMT is a method to assess the potential of a substance to cause skin sensitization.
-
Induction Phase: Guinea pigs are initially exposed to the test substance (e.g., a nickel salt) via intradermal injection with an adjuvant to enhance the immune response. This is followed by a topical application of the substance to the same area.
-
Challenge Phase: After a rest period, a non-irritating concentration of the substance is applied topically to a naive area of the skin.
-
Evaluation: The skin is observed for signs of erythema and edema, which are scored to determine the sensitization response.
Different protocols for the GPMT have been used for nickel compounds, yielding varying sensitization rates.[7]
Skin Sensitization: Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for identifying skin sensitizers.
-
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.
-
Methodology: A solution of the test substance is applied to the dorsum of the ears for three consecutive days. On day five, a radioactive tracer (e.g., ³H-methyl thymidine) is injected intravenously. The draining lymph nodes are excised, and the incorporation of the tracer is measured as an indicator of cell proliferation. A stimulation index (SI) of three or greater is typically considered a positive response.[8] The use of nickel salts in the LLNA has shown that the choice of vehicle is crucial for obtaining reliable results.[5]
Safe Handling and Personal Protective Equipment (PPE)
Due to the significant health hazards of this compound, stringent safety precautions are necessary during handling.
Engineering Controls
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: For larger quantities, closed systems or glove boxes are recommended.
Personal Protective Equipment (PPE)
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be necessary for operations with a high splash potential.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong acids.
-
Store in a designated, locked cabinet or area accessible only to authorized personnel.
Disposal
Nickel-containing waste is regulated as hazardous waste.
-
Waste Characterization: All waste containing this compound must be characterized to determine the appropriate RCRA waste code. Nickel compounds are not specifically listed with a "P" or "U" code, but may be classified as hazardous waste if they exhibit characteristics of toxicity (D008 for nickel).[9]
-
Containerization: Collect all this compound waste (solid and liquid) in clearly labeled, sealed containers compatible with the waste.
-
Disposal Route: Dispose of hazardous waste through a licensed environmental waste management company. Landfill disposal of nickel-containing waste is subject to specific concentration limits under the Toxicity Characteristic Leaching Procedure (TCLP).[10][11]
Chemical Stability and Reactivity
-
Stability: this compound is stable under normal laboratory conditions.
-
Incompatibilities: Avoid contact with strong acids.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic nickel oxides and carbon oxides. The exact decomposition products and temperatures for this compound are not well-documented, but studies on other nickel salts show decomposition to nickel oxide at elevated temperatures.[12][13]
-
Hydrolysis: In aqueous solutions, the speciation of this compound is pH-dependent, forming different complex species.[7]
This guide is intended as a starting point for safe laboratory practices. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C12H22NiO14 | CID 71587260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 4. Acute oral toxicity of nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. An Assessment of the Oral and Inhalation Acute Toxicity of Nickel Oxide Nanoparticles in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. epa.gov [epa.gov]
- 10. codes.findlaw.com [codes.findlaw.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nickel Electrodeposition Using Nickel Gluconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of nickel gluconate in electrodeposition processes. Nickel coatings are pivotal in various industrial applications for their protective and decorative properties, including corrosion resistance, enhanced hardness, and wear resistance.[1][2] The use of gluconate-based electrolytes offers a non-toxic and environmentally friendly alternative to traditional nickel plating baths.[3]
Introduction to Nickel Electrodeposition from Gluconate Baths
Nickel electroplating is a widely adopted technique for surface finishing, providing a durable and aesthetically pleasing coating on both metallic and non-metallic substrates.[1][2] Gluconate, a derivative of glucose, serves as a complexing and buffering agent in the electrodeposition bath.[3][4] This chelation with nickel ions helps to control the metal ion availability at the cathode, leading to more uniform and refined deposits. The buffering action of gluconate ions is crucial for maintaining a stable pH at the electrode surface, which is essential for achieving high-quality coatings.[4]
The primary advantages of using gluconate in nickel electrodeposition include:
-
Improved Deposit Quality: Gluconate promotes the formation of smooth, bright, and adherent nickel coatings.[1]
-
Enhanced Throwing Power: The presence of gluconate significantly improves the ability of the bath to deposit nickel uniformly on irregularly shaped objects.[1][3]
-
Reduced Internal Stress: Gluconate-based baths can produce deposits with lower internal stress, minimizing the risk of cracking and improving the mechanical properties of the coating.[5]
-
Environmental and Safety Benefits: Gluconate is non-toxic and biodegradable, making it a safer and more environmentally friendly alternative to some traditional complexing agents.[3]
Experimental Data and Observations
The following tables summarize key quantitative data from various studies on nickel electrodeposition from gluconate baths, highlighting the influence of different parameters on the process and the resulting deposit properties.
Table 1: Exemplary Bath Compositions for Nickel Electrodeposition from Gluconate Solutions
| Component | Concentration (Alkaline Bath)[1][2][6] | Concentration (Acidic Bath)[1] | Purpose |
| Nickel Sulfate (NiSO₄·6H₂O or 7H₂O) | 0.2 mol/L (53 g/dm³) | 0.144 mol/L | Source of Nickel Ions |
| Sodium Gluconate (D-C₆H₁₁O₇Na) | 0.2 mol/L (44 g/dm³) | 0.23 mol/L | Complexing and Buffering Agent |
| Boric Acid (H₃BO₃) | 0.4 mol/L (25 g/dm³) | - | pH Buffer |
| Ammonium Sulfate ((NH₄)₂SO₄) | 0.4 mol/L (53 g/dm³) | - | Supporting Electrolyte, pH Buffer |
| Urea (CO(NH₂)₂) | 0.5–3 g/dm³ | - | Additive for Deposit Refinement |
Table 2: Influence of Operating Parameters on Deposition Characteristics
| Parameter | Investigated Range | Optimal Value/Range | Effect on Deposition |
| pH | 4.3 - 8 | 4.3 (Acidic)[1], 8 (Alkaline)[1][6] | Affects cathodic current efficiency and deposit quality.[6][7] Higher pH in alkaline baths can increase efficiency up to a point.[6] |
| Current Density (A/dm²) | 1 - 6.2 | 1 (Acidic)[1], 2.5 (Alkaline)[1][6] | Influences deposit morphology, grain size, and current efficiency.[8][9][10] Very high densities can lead to dendritic growth and reduced efficiency due to hydrogen evolution.[8] |
| Temperature (°C) | 25 - 45 | 25 (Alkaline)[1][6], 40 (Acidic)[1] | Affects cathodic current efficiency and deposit structure.[6] Increasing temperature can sometimes lead to coarser grains.[8] |
Table 3: Properties of Nickel Deposits from Gluconate Baths
| Property | Value/Observation | Conditions |
| Cathodic Current Efficiency | 96.4% - 96.5% | Alkaline bath, pH 8, 25°C, 2.5 A/dm²[1][6] |
| Corrosion Resistance | High | Alkaline bath with additives[1][6] |
| Hardness | ~635 - 750 HK | Ni-W alloy from gluconate bath[11] |
| Surface Morphology | Spherical to columnar grains | Varies with the presence of additives[1][6] |
| Internal Stress | Low | Gluconate baths are known to produce crack-free alloys, indicating low internal stress.[5] |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments in nickel electrodeposition from a gluconate bath.
Protocol for Nickel Electrodeposition from an Alkaline Gluconate Bath
This protocol is based on optimized conditions for producing a corrosion-resistant nickel coating on a copper substrate.[1][2][6]
Materials:
-
Nickel Sulfate hexahydrate (NiSO₄·6H₂O)
-
Sodium Gluconate (D-C₆H₁₁O₇Na)
-
Boric Acid (H₃BO₃)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
Copper sheet (cathode)
-
Platinum or nickel sheet (anode)
-
Rectangular electrodeposition cell
-
DC power supply
-
pH meter
-
Thermostatically controlled water bath
-
Magnetic stirrer
Procedure:
-
Substrate Preparation:
-
Mechanically polish the copper cathode using successively finer grades of emery paper (e.g., 600, 800, 1000, 1200 grit).[3]
-
Degrease the polished cathode by sonicating in an alkaline solution or acetone.
-
Rinse thoroughly with deionized water.
-
Activate the surface by dipping in a dilute acid solution (e.g., 10% H₂SO₄) for a few seconds.
-
Rinse again with deionized water and dry.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte by dissolving the following components in deionized water in the specified order:
-
0.2 mol/L (52.6 g/L) Nickel Sulfate (NiSO₄·6H₂O)
-
0.4 mol/L (24.7 g/L) Boric Acid (H₃BO₃)
-
0.4 mol/L (52.8 g/L) Ammonium Sulfate ((NH₄)₂SO₄)
-
0.2 mol/L (43.6 g/L) Sodium Gluconate (C₆H₁₁NaO₇)
-
1 g/L Urea (CO(NH₂)₂)
-
-
Adjust the pH of the solution to 8 using a dilute solution of NaOH or H₂SO₄.
-
-
Electrodeposition:
-
Assemble the electrodeposition cell with the prepared copper cathode and a platinum or nickel anode.
-
Immerse the electrodes in the prepared gluconate bath.
-
Maintain the bath temperature at 25°C using a water bath.
-
Apply a constant cathodic current density of 2.5 A/dm².
-
Continue the electrodeposition for the desired duration to achieve the target coating thickness. A 20-minute deposition time is a good starting point.[6]
-
After deposition, remove the cathode, rinse it thoroughly with deionized water, and dry.
-
Protocol for Characterization of Nickel Deposits
A. Surface Morphology Analysis (Scanning Electron Microscopy - SEM):
-
Mount the nickel-coated substrate onto an SEM stub using conductive carbon tape.
-
If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.
-
Insert the sample into the SEM chamber.
-
Acquire images at various magnifications to observe the surface morphology, grain structure, and any defects.
B. Structural Analysis (X-ray Diffraction - XRD):
-
Place the nickel-coated sample in the XRD instrument.
-
Perform a scan over a relevant 2θ range (e.g., 20-100 degrees) to identify the crystal structure and preferred orientation of the nickel deposit.
-
Analyze the resulting diffraction pattern to determine the crystallographic phases present.
C. Compositional Analysis (Energy-Dispersive X-ray Spectroscopy - EDX):
-
This analysis is typically performed in conjunction with SEM.
-
Select representative areas on the SEM image for elemental analysis.
-
Acquire the EDX spectrum to determine the elemental composition of the coating and to check for any impurities.
D. Corrosion Resistance Testing (Potentiodynamic Polarization):
-
Use a three-electrode electrochemical cell with the nickel-coated sample as the working electrode, a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum sheet as the counter electrode.
-
The electrolyte is typically a 3.5% NaCl solution to simulate a corrosive environment.[12][13]
-
Allow the open-circuit potential to stabilize.
-
Perform a potentiodynamic scan from a potential cathodic to the corrosion potential to a potential anodic to it.
-
Analyze the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr), which are indicators of corrosion resistance.
Visualizations
The following diagrams illustrate the key workflows and relationships in the nickel electrodeposition process from a gluconate bath.
Caption: Experimental workflow for nickel electrodeposition and characterization.
Caption: Functional relationship of components in a this compound bath.
References
- 1. researchgate.net [researchgate.net]
- 2. Gluconate solutions for nickel electrodeposition and nickel electroless plating - Afonin - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [journals.rcsi.science]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. researchgate.net [researchgate.net]
- 9. Effect of current density on the microstructure and morphology of the electrodeposited nickel coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jofamericanscience.org [jofamericanscience.org]
The Untapped Potential of Nickel Gluconate in Homogeneous Catalysis: A Prospective Overview
Introduction
In the realm of organic synthesis, the quest for cost-effective, efficient, and sustainable catalytic systems is perpetual. Nickel, being an earth-abundant and relatively inexpensive transition metal, has emerged as a powerful catalyst for a myriad of organic transformations, including cross-coupling, hydrogenation, and oxidation reactions.[1] While a diverse array of nickel complexes and salts have been explored as catalysts or precatalysts, the potential of nickel gluconate in this domain remains largely uncharted. This application note aims to provide a prospective overview of this compound as a potential catalyst in organic synthesis. Although direct applications of this compound in this context are not yet documented in the literature, its unique structural features—a carboxylate group and multiple hydroxyl functionalities—suggest intriguing possibilities for its use as a versatile and potentially "green" catalyst precursor.
This compound is a water-soluble, air-stable Ni(II) salt, properties that are highly desirable for a precatalyst.[2][3] The gluconate ligand, derived from gluconic acid, is a bio-renewable and non-toxic carboxylate. The presence of multiple hydroxyl groups could enhance its solubility in polar and protic solvents, including environmentally benign options like water and ethanol, and potentially modulate the electronic properties and stability of the catalytic species. This note will explore the hypothetical application of this compound in two key areas of nickel catalysis: Suzuki-Miyaura cross-coupling and transfer hydrogenation, drawing parallels with established nickel carboxylate and other Ni(II) salt-based catalytic systems.
Potential Applications and Conceptual Framework
The catalytic utility of many Ni(II) salts, such as nickel acetate, lies in their ability to serve as stable precursors that are reduced in situ to the catalytically active Ni(0) species.[4][5] We hypothesize that this compound could function similarly, offering advantages in terms of solubility and handling.
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in academic and industrial settings.[6][7] Nickel catalysts have proven to be effective for this reaction, often with different reactivity and substrate scope compared to their palladium counterparts. Typically, a Ni(II) precatalyst is reduced in the presence of a ligand and a base to generate the active Ni(0) catalyst.
We propose that this compound could serve as an effective Ni(II) precatalyst for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The gluconate anion could be readily displaced by other ligands or the boronic acid coupling partner during the catalytic cycle.
Below is a conceptual workflow for the application of this compound as a precatalyst in a Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppliers Manufacturers [coppergluconate.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Nickel Gluconate in Nanoparticle Synthesis
Application Notes for Researchers and Drug Development Professionals
The use of nickel-based nanoparticles is of growing interest in various fields, including magnetic materials, catalysis, and the electronics industry. While traditional synthesis methods often employ precursors like nickel chloride or nickel nitrate (B79036), the use of organic ligands such as gluconate offers unique advantages in controlling particle size and preventing aggregation. Gluconic acid, a derivative of glucose, can act as a chelating and capping agent during the synthesis of nanoparticles. Its multiple hydroxyl groups can bind to the surface of the growing nanoparticles, providing steric hindrance and preventing them from agglomerating. This results in the formation of stable, well-dispersed nanoparticles.
A patented method utilizes gluconic acid as a ligand in a coordination decomposition process to produce nickel nanoparticles.[1] In this approach, a nickel salt is dissolved along with gluconic acid and a dispersant. The mixture is then dried to form a gel-like precursor, which is subsequently calcined under a protective atmosphere to yield nickel nanoparticles.[1] The gluconate ligand plays a crucial role in forming a stable complex with the nickel ions, which then decomposes at high temperatures to form the metallic nanoparticles. The resulting nickel nanoparticles have been reported to exhibit soft magnetic properties at room temperature.[1]
While the direct use of pre-formed nickel gluconate as a precursor is not widely documented in peer-reviewed literature, the in-situ formation of a nickel-gluconate complex from a nickel salt and gluconic acid serves a similar purpose. The principles of this method can be adapted for the synthesis of other metal and metal oxide nanoparticles where control over particle size and stability is critical.
The potential applications of nickel nanoparticles synthesized with the aid of gluconate are broad. Their magnetic properties make them suitable for use in data storage media and as contrast agents in magnetic resonance imaging (MRI). Their high surface area-to-volume ratio makes them effective catalysts in various chemical reactions. In the realm of drug development, nickel nanoparticles can be functionalized and used as carriers for targeted drug delivery. However, it is crucial to consider the potential toxicity of nickel and ensure thorough characterization and purification of the nanoparticles for any biomedical applications.
Experimental Protocols
The following protocol is adapted from the coordination decomposition method described in patent CN105312588A for the synthesis of nickel nanoparticles using a nickel salt and gluconic acid as a ligand.[1]
Objective: To synthesize nickel nanoparticles through the thermal decomposition of a nickel-gluconate complex.
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Gluconic acid (C₆H₁₂O₇)
-
Polyvinylpyrrolidone (B124986) (PVP) as a dispersant
-
Deionized water
-
Drying oven
-
Tube furnace with gas flow control (e.g., for Argon)
Protocol: Coordination Decomposition Synthesis of Nickel Nanoparticles
-
Preparation of the Precursor Solution:
-
Dissolve nickel nitrate hexahydrate in deionized water to achieve a concentration between 0.004 and 0.01 mol/L.
-
To this solution, add gluconic acid as the ligand and polyvinylpyrrolidone as the dispersant. The molar ratio of nickel nitrate to ligand should be between 1:5 and 1:10, and the molar ratio of nickel nitrate to dispersant should be between 1:3 and 1:7.
-
Stir the mixture magnetically until a clear solution is obtained.
-
-
Drying and Gel Formation:
-
Place the resulting solution in a drying oven at a temperature between 180-240°C.
-
Dry the solution for a minimum of 20 hours, or until all the water has evaporated and a xerogel is formed.
-
-
Calcination:
-
Place the dried gel in a tube furnace.
-
Purge the furnace with a protective gas, such as argon, to create an inert atmosphere.
-
Heat the furnace to a high temperature for a specified period to induce the decomposition of the nickel-gluconate complex and the formation of nickel nanoparticles.
-
After the calcination period, allow the furnace to cool down to room temperature while maintaining the protective gas flow.
-
-
Product Recovery:
-
Once cooled, the resulting powder can be collected. The product is expected to be nickel nanoparticles.
-
Characterization: The synthesized nickel nanoparticles should be characterized using standard techniques such as:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the nickel nanoparticles.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To determine the size, morphology, and dispersion of the nanoparticles.
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.
Quantitative Data
The following table summarizes the key quantitative parameters from the described synthesis protocol.[1]
| Parameter | Value/Range | Unit |
| Nickel Nitrate Solution Concentration | 0.004 - 0.01 | mol/L |
| Molar Ratio (Nickel Nitrate : Ligand) | 1:5 - 1:10 | - |
| Molar Ratio (Nickel Nitrate : Dispersant) | 1:3 - 1:7 | - |
| Drying Temperature | 180 - 240 | °C |
| Drying Time | > 20 | hours |
Visualizations
Caption: Workflow for the synthesis of nickel nanoparticles.
Caption: Role of gluconic acid in nanoparticle stabilization.
References
Application Notes: Nickel Gluconate in Cell Culture Media
Introduction
Nickel is a transition metal that plays a role in various biological processes, although it is also known for its potential toxicity and as a common allergen.[1][2][3] In the context of cell culture, nickel compounds, including nickel gluconate, are utilized to study the cellular and molecular responses to nickel exposure. Understanding these responses is crucial for research in toxicology, immunology, and cancer biology. This compound, as a salt of gluconic acid, provides a soluble source of nickel ions (Ni²⁺) for in vitro studies. These application notes provide a comprehensive overview and protocol for the use of this compound in cell culture media.
Applications in Cell Culture
The use of this compound in cell culture is primarily focused on elucidating the mechanisms of nickel-induced cellular effects. Key research applications include:
-
Immunology and Inflammation: Investigating the activation of inflammatory pathways in skin cells, such as keratinocytes, to model allergic contact dermatitis.[1][2] Nickel compounds can induce the production of pro-inflammatory markers like intracellular adhesion molecule-1 (ICAM-1) and tumor necrosis factor-alpha (TNF-α).[1][2]
-
Toxicology and Cytotoxicity: Assessing the dose-dependent toxic effects of nickel on various cell types.[4][5][6] This includes determining the concentrations that lead to decreased cell viability, membrane damage, and apoptosis.[4][5][6]
-
Oxidative Stress: Studying the induction of reactive oxygen species (ROS) and the subsequent cellular oxidative damage.[3][6] Nickel exposure can lead to glutathione (B108866) depletion and lipid peroxidation.[3][6]
-
Cancer Research: Examining the effects of nickel on cell proliferation, cell cycle, and apoptosis in cancer cell lines.[7][8] Some nickel compounds are considered carcinogenic, making in vitro models valuable for mechanistic studies.[3]
-
Signal Transduction: Elucidating the signaling pathways modulated by nickel. Nickel ions can interfere with various signaling cascades, including those involved in apoptosis and cell metabolism.[7][9]
Data Presentation: Quantitative Effects of Nickel Salts in Cell Culture
The following table summarizes quantitative data from studies on the effects of nickel salts on various cell lines. It is important to note that the optimal concentration of this compound should be determined empirically for each specific cell type and experimental endpoint.
| Nickel Salt | Cell Type | Concentration Range | Observed Effect | Reference |
| This compound | Human Keratinocytes | 5x10⁻⁵ M - 1x10⁻³ M | Maximal induction of ICAM-1, TNF-α, and VLA-3 expression at 1x10⁻⁴ M. | [1][2] |
| Nickel Chloride | Human Osteosarcoma (U2OS) | 0.25 mM - 2 mM | Dose- and time-dependent inhibition of cell proliferation. | [8] |
| Nickel Chloride | Human Epidermal Keratinocytes (HaCat) | 1 mM - 2 mM | Significant reduction in cell viability and inhibition of cell proliferation. | [8] |
| Nickel Chloride | Human Lymphocytes | 0.05 mM - 1 mM | Increased ROS formation, glutathione depletion, and caspase-3 activation. | [6] |
| Nickel Nanoparticles | Human Breast Carcinoma (MCF-7) | 10 µg/mL - 100 µg/mL | Dose-dependent decrease in cell viability and induction of oxidative stress. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for addition to cell culture media.
Materials:
-
Nickel (II) Gluconate (cell culture grade)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Dissolution: In a sterile conical tube, dissolve the calculated mass of this compound in a small volume of sterile water or PBS. Vortex briefly to ensure complete dissolution.
-
Adjust volume: Bring the solution to the final desired volume with sterile water or PBS.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Treating Adherent Cells with this compound
This protocol provides a general workflow for treating adherent cells with this compound and assessing its effects.
Materials:
-
Healthy, sub-confluent adherent cell culture
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., MTT reagent, lysis buffer, antibodies)
Procedure:
-
Cell Seeding:
-
Aspirate the culture medium from a flask of healthy, sub-confluent cells.
-
Wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C for a few minutes.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count.
-
Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Treatment Media:
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same volume of PBS or water used for the stock solution).
-
-
Cell Treatment:
-
Carefully aspirate the medium from the adhered cells.
-
Add the prepared treatment media to the respective wells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Endpoint Analysis:
-
Following incubation, proceed with the desired endpoint analysis. This may include:
-
Cell Viability/Cytotoxicity Assays: (e.g., MTT, LDH assays) to assess the toxic effects of this compound.
-
Gene or Protein Expression Analysis: (e.g., qPCR, Western Blotting) to measure the expression of inflammatory markers or signaling proteins.
-
Flow Cytometry: To analyze cell cycle progression or apoptosis.
-
Microscopy: To observe morphological changes.
-
-
Mandatory Visualizations
Signaling Pathways Potentially Modulated by Nickel
Caption: Potential signaling pathways affected by nickel exposure in vitro.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for this compound treatment of adherent cells.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Comparative study of the in vitro inflammatory activity of three nickel salts on keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Nickel-Induced Cell Damage in Allergic Contact Dermatitis and Nutritional Intervention Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel nanoparticle-induced dose-dependent cyto-genotoxicity in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxic effect of nickel in an in vitro model of human oral epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of cytotoxic effects of nickel on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Nickel Chloride on Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interaction mechanism of nickel ions with L929 cells based on integrative analysis of proteomics and metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nickel Gluconate in Electrochemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of nickel gluconate in the fabrication of non-enzymatic electrochemical sensors, with a primary focus on glucose detection. The protocols outlined below are a synthesis of established methodologies for nickel electrodeposition from gluconate-containing baths and standard electrochemical techniques for sensor characterization.
Introduction
Nickel-based nanomaterials are prominent in the development of non-enzymatic electrochemical sensors due to their excellent electrocatalytic activity, particularly towards the oxidation of small organic molecules like glucose. The use of this compound in the electrodeposition bath serves a dual purpose: it acts as a complexing agent for nickel ions, influencing the morphology and properties of the deposited nickel layer, and it offers an environmentally friendly alternative to some other additives. These sensors operate on the principle of the direct electrocatalytic oxidation of the target analyte at the surface of the nickel-modified electrode. In an alkaline medium, the Ni(II)/Ni(III) redox couple is the active species responsible for the catalytic oxidation, providing a measurable electrical signal that correlates with the analyte concentration.
Data Presentation: Performance of Non-Enzymatic Nickel-Based Glucose Sensors
The following table summarizes the analytical performance of various non-enzymatic glucose sensors based on different nickel modifications. This data provides a benchmark for evaluating the performance of sensors developed using the protocols herein.
| Electrode Modification | Analytical Method | Linear Range (mM) | Sensitivity (µA mM⁻¹ cm⁻²) | Limit of Detection (µM) | Reference |
| Nickel Nanoparticles on Glassy Carbon Electrode | Amperometry | 0.05 - 17.5 | - | 36 | [1] |
| Ni/NiO-rGO Nanocomposite on Screen Printed Electrode | Amperometry | 0.0299 - 6.44 | 1997 | 1.8 | [2] |
| Nickel/Carbon Composite on Screen Printed Electrode | Amperometry | 0.02 - 0.5 | 670 | < 8 | [3] |
| Ni Nanowires and Graphene on EGEDL-FET | Amperometry | 0.05 - 5 | 1043000 | 0.051 | [4] |
| NiFeOx on Nickel Foam | Amperometry | 0.1 - 2.1 | 2320 | 0.094 | [5] |
| Ni(OH)₂ Nanocages on Nickel Foam | Amperometry | - | - | - | [6] |
| Ni-Co/GO-PVA on Copper Electrode | Cyclic Voltammetry/Linear Sweep Voltammetry | 2 - 10 | - | - | [7] |
Experimental Protocols
Protocol 1: Preparation of Nickel-Modified Electrode via Electrodeposition from a Gluconate Bath
This protocol describes the electrochemical deposition of a nickel layer onto a copper substrate using a bath containing sodium gluconate.
Materials:
-
Copper foil or disc (working electrode substrate)
-
Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
Sodium gluconate (C₆H₁₁NaO₇)
-
Boric acid (H₃BO₃)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized (DI) water
-
Ammonia (B1221849) solution (for pH adjustment)
-
Standard three-electrode electrochemical cell
-
Potentiostat/Galvanostat
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire or graphite (B72142) rod)
Procedure:
-
Substrate Pre-treatment:
-
Mechanically polish the copper substrate with successively finer grades of alumina (B75360) slurry or sandpaper to a mirror finish.
-
Sonically clean the polished substrate in acetone, ethanol, and DI water for 5-10 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
-
Preparation of Electrodeposition Bath:
-
Electrodeposition:
-
Assemble the three-electrode cell with the pre-treated copper substrate as the working electrode, a platinum wire or graphite rod as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the prepared electrodeposition bath.
-
Perform galvanostatic (constant current) deposition at a current density of 2.5 A/dm² for a specified time (e.g., 20 minutes) at room temperature (25 °C)[8]. The deposition time can be varied to control the thickness and morphology of the nickel film.
-
After deposition, gently rinse the nickel-modified electrode with DI water and dry it under a nitrogen stream.
-
Protocol 2: Electrochemical Activation and Characterization
This protocol details the activation of the nickel-modified electrode and its initial electrochemical characterization.
Materials:
-
Nickel-modified electrode (from Protocol 3.1)
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution
-
Standard three-electrode electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Activation:
-
In a three-electrode cell containing 0.1 M NaOH solution, cycle the potential of the nickel-modified electrode between 0.0 V and 0.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for several cycles (e.g., 10-20 cycles) until a stable cyclic voltammogram is obtained[1]. This process forms a stable nickel hydroxide/oxyhydroxide layer on the electrode surface, which is crucial for the electrocatalytic activity.
-
-
Electrochemical Characterization (Cyclic Voltammetry):
-
Record the cyclic voltammogram of the activated electrode in 0.1 M NaOH in the potential window of 0.0 V to 0.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. The characteristic redox peaks corresponding to the Ni(II)/Ni(III) transition should be observed.
-
Protocol 3: Non-Enzymatic Glucose Sensing
This protocol describes the use of the activated nickel-modified electrode for the electrochemical detection of glucose.
Materials:
-
Activated nickel-modified electrode
-
0.1 M NaOH solution
-
Glucose stock solution (e.g., 1 M in 0.1 M NaOH)
-
Standard three-electrode electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Cyclic Voltammetry (CV) for Glucose Detection:
-
Record the CV of the activated electrode in 0.1 M NaOH solution.
-
Add known concentrations of glucose to the electrochemical cell and record the CV after each addition. An increase in the anodic peak current and a slight shift in the peak potential are expected, indicating the electrocatalytic oxidation of glucose.
-
The potential range is typically from 0.2 V to 0.7 V (vs. Ag/AgCl) at a scan rate of 50 mV/s[9].
-
-
Chronoamperometry for Quantitative Analysis:
-
Determine the optimal applied potential for glucose detection from the CV experiments (typically at the peak potential of glucose oxidation, around +0.5 V to +0.6 V vs. Ag/AgCl).
-
Apply the determined constant potential to the working electrode in a stirred 0.1 M NaOH solution.
-
After the background current stabilizes, make successive additions of known concentrations of glucose to the solution at regular intervals (e.g., every 50 seconds).
-
Record the corresponding steady-state current response.
-
Plot the calibration curve of the current response versus glucose concentration to determine the sensitivity, linear range, and limit of detection.
-
Protocol 4: Interference Study
This protocol is for assessing the selectivity of the glucose sensor.
Materials:
-
Activated nickel-modified electrode
-
0.1 M NaOH solution
-
Glucose solution
-
Solutions of potential interfering species (e.g., ascorbic acid, uric acid, dopamine, fructose, sucrose)
-
Standard three-electrode electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Amperometric Interference Test:
-
Perform a chronoamperometric measurement as described in Protocol 3.3, step 2.
-
After obtaining a stable current response for a specific concentration of glucose, inject a solution of an interfering species into the cell (at a concentration typically found in physiological samples).
-
Observe any significant change in the amperometric response.
-
Repeat the process for other potential interfering substances. A negligible change in the current upon the addition of interfering species indicates good selectivity of the sensor.
-
Visualization of Pathways and Workflows
Signaling Pathway: Electrochemical Detection of Glucose
The following diagram illustrates the proposed mechanism for the non-enzymatic electrochemical detection of glucose at the surface of a nickel-modified electrode in an alkaline medium.
Caption: Electrocatalytic oxidation of glucose at the nickel-modified electrode surface.
Experimental Workflow
This diagram outlines the complete experimental workflow for the development and characterization of a this compound-based electrochemical sensor.
Caption: Workflow for sensor fabrication and electrochemical analysis.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Highly sensitive non-enzymatic glucose sensing using Ni nanowires and graphene thin film on the gate area of extended gate electric double-layer field-effect transistor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itm-conferences.org [itm-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Nickel Gluconate Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel gluconate is an essential compound in various pharmaceutical and industrial applications. Accurate determination of its concentration is critical for quality control, formulation development, and toxicological studies. This document provides detailed application notes and protocols for several established analytical methods for quantifying nickel concentration, which can be adapted for the analysis of this compound. The selection of a suitable method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry is a robust and widely used technique for the determination of nickel concentration. It offers good sensitivity and selectivity. Both flame and graphite (B72142) furnace atomization techniques can be employed.
Flame Atomic Absorption Spectrometry (FAAS)
Principle: In FAAS, a solution containing the nickel sample is aspirated into a flame, where it is atomized. A light beam from a nickel hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the nickel atoms is proportional to the concentration of nickel in the sample.
Application Note: FAAS is suitable for samples with nickel concentrations in the low mg/L range.[1][2] It is a relatively fast and cost-effective method. However, for samples with complex matrices, interferences can occur.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume.
-
If the sample matrix is complex or contains organic matter, a digestion step is required. A common procedure is wet acid digestion:
-
To a known amount of the sample, add a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄).
-
Gently heat the mixture on a hot plate in a fume hood until the organic matter is destroyed and the solution is clear.
-
Allow the solution to cool and dilute it to a known volume with deionized water.
-
-
-
Instrumental Parameters:
-
Calibration:
-
Prepare a series of standard solutions of nickel (e.g., 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L) from a certified nickel standard stock solution. The standards should be prepared in the same acid matrix as the samples.
-
Aspirate the standards and the blank solution (acid matrix) into the flame and record the absorbance values.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Aspirate the prepared sample solutions into the flame and record their absorbance.
-
Determine the concentration of nickel in the samples from the calibration curve.
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
Principle: GFAAS offers significantly lower detection limits than FAAS. A small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. The absorbance is measured in the same way as in FAAS.
Application Note: GFAAS is ideal for trace and ultra-trace analysis of nickel, with detection limits in the µg/L range.[4] It is particularly useful for samples with very low nickel concentrations or when only a small sample volume is available.
Experimental Protocol:
-
Sample Preparation:
-
Sample preparation is similar to that for FAAS, but dilutions will likely be much higher due to the sensitivity of the technique. Ensure all glassware is scrupulously clean to avoid contamination.
-
-
Instrumental Parameters:
-
Lamp: Nickel hollow-cathode lamp
-
Slit Width: 0.2 nm[3]
-
Inert Gas: Argon[3]
-
Graphite Furnace Program: Optimize the drying, charring, atomization, and cleaning temperatures and times according to the instrument manufacturer's recommendations and the sample matrix. A typical program might include:
-
Drying: 110-130 °C
-
Charring (Pyrolysis): 800-1200 °C
-
Atomization: 2400-2700 °C
-
Cleaning: >2700 °C
-
-
Calibration:
-
Prepare a series of low-concentration nickel standards (e.g., 5, 10, 20, 50 µg/L) in the same matrix as the samples.
-
Use an autosampler for precise injection of standards and samples into the graphite tube.
-
Construct a calibration curve from the peak area of the absorbance signals.
-
-
Sample Analysis:
-
Inject the prepared sample solutions into the graphite furnace and record the peak area.
-
Calculate the nickel concentration using the calibration curve. The use of a matrix modifier, such as a mixture of palladium and magnesium nitrate (B79036), may be necessary to reduce interferences.[3]
-
UV-Visible Spectrophotometry
Principle: This colorimetric method involves the formation of a colored complex between nickel ions and a specific chelating agent. The absorbance of the resulting solution is measured at a specific wavelength, and the concentration is determined using a calibration curve based on Beer-Lambert's law.
Application Note: UV-Vis spectrophotometry is a simple, accessible, and cost-effective method for nickel determination. Its sensitivity is generally lower than that of AAS or ICP-MS. The choice of chelating agent is crucial for selectivity and sensitivity. Dimethylglyoxime (B607122) (DMG) is a common reagent that forms a characteristic red-colored complex with nickel in an alkaline medium.[5]
Experimental Protocol (using Dimethylglyoxime):
-
Sample Preparation:
-
Dissolve the this compound sample in deionized water. If necessary, perform acid digestion as described for AAS to remove organic components.
-
-
Reagents:
-
Dimethylglyoxime (DMG) solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
-
Ammonia (B1221849) solution (concentrated): To adjust the pH.
-
Oxidizing agent (e.g., bromine water or iodine solution): To ensure nickel is in the Ni(II) state.
-
-
Color Development:
-
Take a known volume of the sample solution and place it in a volumetric flask.
-
Add a few drops of the oxidizing agent and mix well.
-
Add a specific volume of the DMG solution.
-
Add concentrated ammonia solution dropwise until the pH is alkaline (around 9-10) and the characteristic red color of the nickel-DMG complex develops.[5]
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Measurement:
-
Allow the color to stabilize for a recommended period.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 445 nm for the nickel-DMG complex. Use a reagent blank for the zero reading.
-
-
Calibration:
-
Prepare a series of nickel standard solutions and subject them to the same color development procedure as the samples.
-
Measure the absorbance of each standard and construct a calibration curve of absorbance versus concentration.
-
-
Calculation:
-
Determine the nickel concentration in the sample from the calibration curve.[6]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle: ICP-MS is a highly sensitive and powerful technique for elemental analysis. The sample solution is introduced into an argon plasma, which ionizes the nickel atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of the nickel ions, which is proportional to the concentration.
Application Note: ICP-MS is the method of choice for ultra-trace analysis of nickel and for multi-elemental analysis.[7] It offers extremely low detection limits (ng/L or ppt (B1677978) range) and a wide linear dynamic range. It is particularly useful for analyzing impurities in high-purity materials and for complex sample matrices found in pharmaceutical formulations.[7]
Experimental Protocol:
-
Sample Preparation:
-
Due to the high sensitivity of ICP-MS, meticulous sample preparation in a clean environment is crucial to avoid contamination.
-
Accurately weigh the this compound sample and dissolve it in high-purity deionized water.
-
Acid digestion using high-purity acids (e.g., trace metal grade HNO₃) in a closed-vessel microwave digestion system is recommended to ensure complete dissolution and to minimize the loss of volatile elements.[8]
-
Dilute the digested sample to a suitable concentration with high-purity water.
-
-
Instrumental Parameters:
-
Follow the instrument manufacturer's guidelines for optimizing parameters such as RF power, nebulizer gas flow rate, and lens voltages.
-
Use an internal standard (e.g., yttrium, rhodium, or indium) to correct for matrix effects and instrumental drift.
-
-
Calibration:
-
Prepare multi-element or single-element calibration standards from certified stock solutions in the same acid matrix as the samples. The concentration range should bracket the expected sample concentrations.
-
-
Sample Analysis:
-
Introduce the samples and standards into the ICP-MS.
-
Monitor the specific isotopes of nickel (e.g., ⁵⁸Ni, ⁶⁰Ni) to avoid isobaric interferences. Collision/reaction cell technology can be used to remove polyatomic interferences.
-
-
Data Analysis:
-
The instrument software will calculate the nickel concentration in the samples based on the calibration curve and internal standard response.
-
Complexometric Titration
Principle: This classical method involves the titration of a solution containing nickel ions with a standard solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metallochromic indicator, which changes color when all the free nickel ions have been complexed by the EDTA.
Application Note: Complexometric titration is a simple, inexpensive, and accurate method for determining macro amounts of nickel.[9] It is suitable for quality control applications where high precision is required and the nickel concentration is relatively high.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
-
Reagents:
-
Standard EDTA solution (e.g., 0.01 M): Prepare and standardize against a primary standard.
-
Buffer solution (pH 10): Typically an ammonia-ammonium chloride buffer.[10]
-
Indicator: Murexide (B42330) is a common indicator for nickel titration.[9][10]
-
-
Titration Procedure:
-
Pipette a known volume of the sample solution into a conical flask.
-
Add the buffer solution to adjust the pH to approximately 10.
-
Add a small amount of the murexide indicator. The solution will turn yellow in the presence of nickel ions.[10]
-
Titrate with the standard EDTA solution. The reaction between EDTA and Ni²⁺ can be slow, so the titrant should be added slowly near the endpoint.[9]
-
The endpoint is reached when the color of the solution changes from yellow to violet.[9]
-
-
Calculation:
-
Calculate the concentration of nickel in the sample based on the volume of EDTA used and the stoichiometry of the reaction (1:1 ratio between Ni²⁺ and EDTA).[11]
-
Gravimetric Determination
Principle: In this classical method, nickel ions are quantitatively precipitated from a solution by adding a specific precipitating agent. The precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the amount of nickel in the original sample. Dimethylglyoxime (DMG) is a highly selective and sensitive precipitating agent for nickel.[12][13]
Application Note: Gravimetric analysis is a highly accurate and precise primary method of analysis. However, it is time-consuming and requires careful technique. It is suitable for the determination of high concentrations of nickel and for the validation of other analytical methods.
Experimental Protocol (using Dimethylglyoxime):
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in water. Acidify the solution slightly with hydrochloric acid.
-
-
Precipitation:
-
Heat the sample solution to about 60-80°C.
-
Add a 1% alcoholic solution of dimethylglyoxime in slight excess.[14]
-
Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline to precipitate the bright red nickel(II) dimethylglyoximate complex.[14]
-
Digest the precipitate by keeping the solution hot for about an hour to allow the precipitate to coagulate.[12]
-
-
Filtration and Washing:
-
Filter the hot solution through a pre-weighed sintered glass crucible.
-
Wash the precipitate with hot water until it is free of chloride ions (test with silver nitrate solution).
-
-
Drying and Weighing:
-
Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.[14]
-
Cool the crucible in a desiccator and weigh it accurately.
-
-
Calculation:
-
Calculate the mass of nickel in the sample using the gravimetric factor for nickel in nickel(II) dimethylglyoximate (0.2032).[12]
-
Quantitative Data Summary
| Method | Typical Concentration Range | Limit of Detection (LOD) | Precision (RSD) | Throughput | Cost |
| Flame AAS | 0.1 - 10 mg/L[1] | ~0.01 mg/L | 1-3% | High | Medium |
| Graphite Furnace AAS | 1 - 50 µg/L[4] | ~0.1 µg/L | 2-5% | Medium | Medium-High |
| UV-Vis Spectrophotometry | 0.2 - 3 µg/mL[5] | ~0.01 µg/mL | 2-5% | High | Low |
| ICP-MS | ng/L to mg/L | <1 ng/L | <2% | High | High |
| Complexometric Titration | >10 mg/L | N/A | <0.5% | Low | Low |
| Gravimetric Determination | >1% w/w | N/A | <0.2% | Very Low | Low |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Nickel Analysis
Caption: General experimental workflow for the analysis of this compound.
Nickel Cellular Uptake and Toxicity Signaling Pathway
Caption: Simplified signaling pathway of nickel cellular uptake and toxicity.[15][16][17][18][19]
References
- 1. nemi.gov [nemi.gov]
- 2. Determination of nickel in food samples by flame atomic absorption spectroscopy after preconcentration and microextraction based ionic liquids using full factorial and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel- Determination by AAS | OIV [oiv.int]
- 4. nemi.gov [nemi.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. titrations.info [titrations.info]
- 10. Estimate the amount Ni by EDTA | DOCX [slideshare.net]
- 11. blogs.glowscotland.org.uk [blogs.glowscotland.org.uk]
- 12. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 13. people.bu.edu [people.bu.edu]
- 14. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 15. Elucidating the mechanisms of nickel compound uptake: A review of particulate and nano-nickel endocytosis and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability, Intracellular Mobilization of Nickel, and HIF-1α Activation in Human Lung Epithelial Cells Exposed to Metallic Nickel and Nickel Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Nickel Gluconate in Materials Science: Applications in Surface Finishing
Introduction
Nickel gluconate, the nickel salt of gluconic acid, serves as a versatile component in materials science, primarily within the domain of surface finishing technologies. Its utility stems from its role as an effective complexing agent and pH buffer in electroplating and electroless plating baths. The gluconate ligand, being a polyhydroxy carboxylate, forms stable complexes with nickel ions, influencing the deposition process and the final properties of the metallic coating. These characteristics make it a valuable, and more environmentally benign, alternative to some traditional complexing agents used in the industry.
This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, focusing on the use of this compound in electroplating and electroless plating processes.
Application in Nickel Electroplating
In nickel electroplating, this compound is utilized as a complexing agent to control the availability of free nickel ions at the cathode-electrolyte interface. This control helps in achieving uniform, bright, and adherent nickel coatings. The gluconate bath is particularly advantageous for its good throwing power, which is the ability to produce a coating of uniform thickness on an irregularly shaped object.
Quantitative Data Summary
| Parameter | Bath Composition 1[1] | Bath Composition 2[1] |
| Nickel Source | Nickel Sulfate (B86663) (NiSO₄·7H₂O) | Nickel Sulfate (NiSO₄·6H₂O) |
| Concentration | 0.144 mol/L | 53 g/dm³ |
| This compound Source | Sodium Gluconate | Sodium Gluconate |
| Concentration | 0.23 mol/L | 44 g/dm³ |
| Other Additives | - | Boric Acid (25 g/dm³), Ammonium (B1175870) Sulfate (53 g/dm³), Urea (0.5–3 g/dm³) |
| pH | 4.3 | 8 |
| Temperature | 40 °C | 25 °C |
| Current Density | 1 A/dm² | 2.5 A/dm² |
| Cathodic Current Efficiency | Not Specified | 96.4% |
| Resulting Coating | Highly adherent and very bright plates with metallic lustre. | Corrosion-resistant, smooth, light-colored nickel coating. |
Experimental Protocol: Nickel Electroplating on Copper Substrate
This protocol describes the electrodeposition of a bright nickel coating on a copper substrate using a gluconate bath.
Materials:
-
Copper substrate (e.g., 2 cm x 5 cm)
-
Nickel Sulfate Heptahydrate (NiSO₄·7H₂O)
-
Sodium Gluconate (C₆H₁₁NaO₇)
-
Deionized water
-
Hydrochloric acid (HCl) for pickling
-
Acetone (B3395972) for degreasing
-
DC power supply
-
Beaker (250 mL)
-
Nickel anode
-
Magnetic stirrer and stir bar
-
Water bath or hot plate with temperature control
Procedure:
-
Substrate Preparation:
-
Mechanically polish the copper substrate to a smooth finish.
-
Degrease the substrate by sonicating in acetone for 10 minutes.
-
Rinse thoroughly with deionized water.
-
Pickle the substrate in a 10% HCl solution for 1 minute to remove any oxide layer.
-
Rinse thoroughly with deionized water and dry.
-
-
Bath Preparation:
-
Dissolve 0.144 mol/L of NiSO₄·7H₂O in deionized water in the 250 mL beaker.
-
Add 0.23 mol/L of sodium gluconate to the solution.
-
Stir the solution until all components are fully dissolved.
-
Adjust the pH of the bath to 4.3 using dilute sulfuric acid or sodium hydroxide (B78521).
-
Heat the solution to 40 °C using the water bath or hot plate.
-
-
Electroplating:
-
Place the nickel anode and the prepared copper substrate (cathode) into the plating bath, ensuring they do not touch.
-
Connect the anode and cathode to the positive and negative terminals of the DC power supply, respectively.
-
Apply a constant current density of 1 A/dm².
-
Continue the electroplating for the desired duration to achieve the target coating thickness.
-
Gently stir the solution throughout the process.
-
-
Post-treatment:
-
After plating, switch off the power supply.
-
Remove the plated substrate and rinse it thoroughly with deionized water.
-
Dry the substrate with a stream of nitrogen or in a desiccator.
-
Workflow Diagram
Application in Electroless Nickel Plating
In electroless nickel plating, a chemical reducing agent is used to deposit a nickel-phosphorus or nickel-boron alloy without the need for an external electrical current. This compound acts as a complexing agent to stabilize the nickel ions in the alkaline bath and to control the deposition rate.[2] The use of gluconate can lead to high deposition rates and coatings with enhanced hardness and corrosion resistance.[2]
Quantitative Data Summary
| Parameter | Bath Composition 1[2] | Bath Composition 2[1] |
| Nickel Source | Nickel Sulfate | Nickel Sulfate (NiSO₄·6H₂O) |
| Concentration | 5-30 g/L | 5–30 g/dm³ |
| This compound Source | Sodium Gluconate | Sodium Gluconate |
| Concentration | 10-60 g/L | 10–60 g/dm³ |
| Reducing Agent | Sodium Hypophosphite | Sodium Hypophosphite (NaH₂PO₂·H₂O) |
| Concentration | 5-40 g/L | 5–40 g/dm³ |
| Other Additives | Succinic acid (3 g/L), Sodium dodecyl sulfate (0.5 g/L), Lead acetate (B1210297) (2 mg/L) | Succinic Acid (3 g/dm³), Sodium Dodecyl Sulfate (0.5 g/dm³), Lead Acetate (0.002 g/dm³) |
| pH | 9 | 9 |
| Temperature | 90 °C | 90 °C |
| Deposition Rate | Up to 0.75 µm/min | Up to 0.75 µm/min |
| Resulting Coating | Ni-P alloy with good hardness and corrosion resistance. | Ni-P (3–18 wt%) alloy coating. |
| Corrosion Inhibition | 95.45% compared to uncoated copper substrate.[2] | Not Specified |
Experimental Protocol: Electroless Nickel-Phosphorus Plating on Copper Substrate
This protocol outlines the deposition of a Ni-P alloy coating on a copper substrate using an alkaline gluconate bath.
Materials:
-
Copper substrate
-
Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)
-
Sodium Gluconate (C₆H₁₁NaO₇)
-
Sodium Hypophosphite Monohydrate (NaH₂PO₂·H₂O)
-
Succinic Acid
-
Sodium Dodecyl Sulfate (SDS)
-
Lead Acetate
-
Ammonium hydroxide (for pH adjustment)
-
Deionized water
-
Standard substrate preparation chemicals (as in electroplating protocol)
Procedure:
-
Substrate Preparation:
-
Prepare the copper substrate as described in the electroplating protocol (polishing, degreasing, pickling, rinsing, and drying).
-
-
Bath Preparation:
-
In a beaker, dissolve 20 g/L of NiSO₄·6H₂O, 40 g/L of sodium gluconate, and 20 g/L of sodium hypophosphite in deionized water.
-
Add 3 g/L of succinic acid, 0.5 g/L of SDS, and 2 mg/L of lead acetate.
-
Stir the solution until all components are dissolved.
-
Adjust the pH to 9 using ammonium hydroxide.
-
Heat the bath to 90 °C and maintain this temperature.
-
-
Electroless Plating:
-
Immerse the prepared copper substrate into the heated plating bath.
-
The deposition will start spontaneously.
-
Keep the substrate in the bath for the desired time to achieve the target thickness (e.g., 60 minutes).
-
Maintain gentle agitation of the bath during the process.
-
-
Post-treatment:
-
Remove the coated substrate from the bath.
-
Rinse thoroughly with deionized water.
-
Dry the substrate.
-
Logical Relationship Diagram
Applications in Nanoparticle and Metal-Organic Framework (MOF) Synthesis
While this compound is a staple in electrodeposition, its use as a primary nickel precursor in the synthesis of nickel-based nanoparticles and metal-organic frameworks (MOFs) is not widely documented in the current scientific literature. The common precursors for these applications are typically simpler nickel salts such as nickel(II) nitrate, nickel(II) chloride, and nickel(II) sulfate.[3]
The synthesis of nickel nanoparticles often involves the chemical reduction of these salts in the presence of a reducing agent (e.g., hydrazine, sodium borohydride) and a capping agent to control particle size and prevent agglomeration.[4] Green synthesis routes utilize plant extracts or sugars as both reducing and capping agents.[5][6]
Similarly, the synthesis of nickel-based MOFs typically involves the reaction of a nickel salt with an organic linker under solvothermal or hydrothermal conditions.[7][8] The choice of nickel salt and organic linker dictates the final structure and properties of the MOF.
Although direct protocols for using this compound are scarce, its properties as a complexing agent suggest potential for its use in controlling the nucleation and growth of nanoparticles or in the template-directed synthesis of porous materials. Further research in these areas could unveil novel applications for this compound in nanomaterials synthesis.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific experimental requirements and safety considerations. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmse.org [ijmse.org]
- 3. Controlled Nickel Nanoparticles: A Review on How Parameters of Synthesis Can Modulate Their Features and Properties [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Green chemistry of glucose-capped ferromagnetic hcp-nickel nanoparticles and their reduced toxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Potential Applications of Nickel-Based Metal-Organic Frameworks and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Nickel Gluconate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nickel gluconate in various biochemical assays. Nickel, as a divalent cation (Ni²⁺), is known to interact with a variety of biological molecules, leading to effects such as enzyme inhibition, modulation of cellular signaling pathways, and cytotoxicity. This compound, as a soluble salt, serves as a source of Ni²⁺ ions for these studies.
Applications in Biochemical Assays
This compound can be utilized in a range of biochemical assays to investigate the effects of nickel on biological systems. Key applications include:
-
Enzyme Inhibition Assays: Nickel ions can act as inhibitors for various enzymes. These assays are crucial for understanding the mechanism of nickel toxicity and for screening potential therapeutic agents.
-
Protein Binding Assays: Nickel ions have an affinity for specific amino acid residues, such as histidine, enabling the study of nickel-protein interactions. These assays can identify proteins that are targets of nickel.
-
Cellular Assays: These assays investigate the effects of nickel on whole cells, including cytotoxicity, apoptosis, and the modulation of cellular signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of nickel compounds in various assays. It is important to note that much of the available literature uses other nickel salts, such as nickel sulfate (B86663) or nickel chloride. The data presented here should be considered representative of the effects of Ni²⁺ ions.
Table 1: Cytotoxicity of Nickel Compounds in a Cell-Based Assay
| Cell Line | Nickel Compound | Assay Duration | IC50 Value |
| A549 | Nickel Sulfate | 24 hours | 110 ± 10 µM[1] |
| A549 | Nickel Sulfate | 48 hours | 85 ± 10 µM[1] |
| A549 | Nickel Sulfate | 72 hours | 85 ± 10 µM[1] |
| HEK293T | Nickel Chloride | Not Specified | 60.484 µg/ml[2] |
| HEK293T | Nickel Nitrate | Not Specified | 55.652 µg/ml[2] |
Table 2: Effect of Nickel Salts on Inflammatory Marker Expression in Keratinocytes
| Nickel Salt (Concentration) | ICAM-1 Expression | VLA-3 Expression | TNF-α mRNA Expression |
| This compound (5x10⁻⁵ M) | ++ | +++ | +++ |
| This compound (1x10⁻⁴ M) | ++ | +++ | +++ |
| This compound (5x10⁻⁴ M) | ++ | +++ | +++ |
| Nickel Sulfate (1x10⁻⁴ M) | ++ | +++ | +++ |
| Nickel Chloride (5x10⁻⁵ M) | ++ | Not Specified | +++ |
| Nickel Chloride (1x10⁻⁴ M) | ++ | +++ | +++ |
| Expression levels are represented semi-quantitatively based on the source.[3] |
Experimental Protocols
Protocol for a General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of this compound on a purified enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
This compound solution (prepared in assay buffer)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and this compound in the assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor. Incubate for 15-30 minutes at the enzyme's optimal temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Monitor Reaction: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the cytotoxicity of this compound using the MTT assay.
Materials:
-
Adherent cells (e.g., A549, HEK293T)
-
Cell culture medium
-
This compound solution (sterile-filtered)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[1]
-
Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 3 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Nickel ions have been shown to activate the JNK-MAPK signaling pathway, leading to the phosphorylation of histone H3 at serine 10.[3][4] This can have downstream effects on gene expression and may contribute to nickel's carcinogenic properties.
Caption: Nickel-induced activation of the JNK-MAPK signaling pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the enzyme inhibition and cytotoxicity assays.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Workflow for an MTT-based cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK–MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nickel Gluconate as a Precursor for Nickel Oxide Films: A Methodological Overview
Introduction
Nickel oxide (NiO) thin films are a class of p-type semiconductors that have garnered significant interest in a wide array of applications, including gas sensors, electrochromic devices, transparent conductive films, and as hole transport layers in perovskite solar cells. The properties of these films are intrinsically linked to the synthesis method and the precursor material used. While a variety of nickel salts such as nitrate, acetate, and chloride are commonly employed, the use of organometallic compounds like nickel gluconate presents a potential alternative route for the formation of NiO films. This document provides a detailed, though generalized, protocol for the synthesis of nickel oxide films using a sol-gel and spin-coating method, adapted for a hypothetical scenario involving this compound as the precursor. The thermal decomposition of the precursor is a critical step in forming the final nickel oxide layer.
Experimental Protocols
I. Preparation of Nickel Oxide Sol-Gel Precursor Solution
This protocol outlines the formulation of a nickel oxide precursor solution suitable for thin film deposition.
Materials:
-
This compound (Precursor)
-
2-Methoxyethanol (Solvent)
-
Monoethanolamine (MEA) (Stabilizer)
Procedure:
-
A 0.5 M solution of this compound is prepared by dissolving the appropriate amount of this compound powder in 2-methoxyethanol.
-
The solution is stirred vigorously at 60°C for 30 minutes to ensure complete dissolution.
-
Monoethanolamine (MEA) is added dropwise to the solution in a 1:1 molar ratio with the this compound, acting as a stabilizer to prevent precipitation.
-
The final solution is stirred at 60°C for an additional 2 hours to promote the formation of a homogeneous and stable sol.
-
The sol is then aged for 24 hours at room temperature before use.
II. Deposition of Nickel Oxide Thin Films via Spin Coating
This section details the procedure for depositing the precursor solution onto a substrate to form a thin film.
Materials:
-
Prepared Nickel Oxide Sol-Gel Precursor Solution
-
Glass or Silicon Substrates
-
Acetone, Isopropanol, and Deionized Water for cleaning
Procedure:
-
Substrates are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each to remove any organic and inorganic contaminants.
-
The cleaned substrates are then dried under a stream of nitrogen gas.
-
The aged precursor sol is deposited onto the substrate using a spin coater. A typical two-step process involves an initial spin at 500 rpm for 5 seconds, followed by a final spin at 3000 rpm for 30 seconds to achieve a uniform film.
-
The coated substrate is then pre-heated on a hot plate at 150°C for 10 minutes to evaporate the solvent.
-
Steps 3 and 4 can be repeated to achieve the desired film thickness.
III. Annealing of Nickel Oxide Films
The final step involves the thermal treatment of the deposited film to induce the decomposition of the this compound and form crystalline nickel oxide.
Procedure:
-
The pre-heated films are placed in a furnace for annealing.
-
The furnace is ramped up to the desired annealing temperature (e.g., 300°C, 400°C, or 500°C) in an air atmosphere.
-
The films are held at the target temperature for a specified duration, typically 1 to 2 hours, to ensure complete conversion to NiO.
-
After annealing, the furnace is allowed to cool down naturally to room temperature before the films are retrieved.
Data Presentation
The following tables summarize hypothetical quantitative data that could be expected from the characterization of NiO films prepared from a this compound precursor, based on typical results observed with other precursors.
Table 1: Effect of Annealing Temperature on NiO Film Properties
| Annealing Temperature (°C) | Film Thickness (nm) | Crystallite Size (nm) | Optical Bandgap (eV) |
| 300 | 125 | 15 | 3.85 |
| 400 | 122 | 22 | 3.78 |
| 500 | 120 | 30 | 3.72 |
Table 2: Electrical Properties of NiO Films at Different Annealing Temperatures
| Annealing Temperature (°C) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) |
| 300 | 1.2 x 10¹³ | 0.8 | 650 |
| 400 | 5.8 x 10¹³ | 1.5 | 71 |
| 500 | 9.1 x 10¹³ | 2.1 | 33 |
Visualizations
Experimental Workflow for NiO Film Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of nickel oxide thin films from a this compound precursor.
Thermal Decomposition Pathway of this compound to Nickel Oxide
Caption: A simplified diagram showing the proposed thermal decomposition pathway from this compound to nickel oxide.
Application Notes and Protocols for Nickel Gluconate Electroplating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for nickel gluconate electroplating. This technique offers a non-toxic and environmentally friendly alternative to traditional nickel plating baths, making it an attractive option for various applications, including in the medical and pharmaceutical fields where biocompatibility is crucial.
Introduction to this compound Electroplating
Nickel electroplating is a widely used surface finishing process that deposits a thin layer of nickel onto a substrate.[1] This coating can provide corrosion resistance, wear resistance, and a decorative finish.[1][2][3][4] Gluconate-based electrolytes are gaining prominence due to their low toxicity and cost-effectiveness compared to traditional Watts-type baths.[2][3][5] Sodium gluconate acts as a complexing agent, which helps to stabilize the nickel ions in the solution and improve the quality of the deposited layer.[6][7]
Experimental Setup and Key Parameters
A successful this compound electroplating process relies on the careful control of the electroplating bath composition and operating parameters. The following tables summarize the key quantitative data for different this compound electroplating formulations.
Table 1: Alkaline this compound Electroplating Bath Composition and Operating Conditions
| Component | Concentration | Operating Parameter | Value |
| Nickel Sulfate (B86663) (NiSO₄·6H₂O) | 53 g/dm³ (0.2 M) | pH | 8 |
| Sodium Gluconate (C₆H₁₁NaO₇) | 44 g/dm³ (0.2 M) | Temperature | 25 °C |
| Boric Acid (H₃BO₃) | 25 g/dm³ (0.4 M) | Cathodic Current Density | 2.5 A/dm² |
| Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) | 53 g/dm³ (0.4 M) | Current Efficiency | 96.4% |
| Urea (CO(NH₂)₂) | 0.5–3 g/dm³ | Substrate | Copper |
Table 2: Acidic this compound Electroplating Bath Composition and Operating Conditions
| Component | Concentration | Operating Parameter | Value |
| Nickel Sulfate (NiSO₄·7H₂O) | 0.144 mol/L | pH | 4.3 |
| Sodium Gluconate | 0.23 mol/L | Temperature | 40 °C |
| Cathodic Current Density | 1 A/dm² | ||
| Substrate | Copper |
Source:[2]
Detailed Experimental Protocols
This section outlines the detailed methodologies for performing this compound electroplating.
Preparation of the Electroplating Bath
-
Reagent Preparation : All solutions should be prepared using analytical grade reagents and deionized or doubly distilled water.[5]
-
Dissolution : In a clean beaker, dissolve the required amounts of nickel sulfate, sodium gluconate, boric acid, and ammonium sulfate in distilled water with gentle stirring.
-
Additive Addition : If required, add other components like urea.
-
pH Adjustment : Measure the pH of the solution using a calibrated pH meter and adjust it to the desired value (e.g., 8 for alkaline baths or 4.3 for acidic baths) using appropriate reagents like ammonium hydroxide (B78521) or sulfuric acid.[9]
-
Volume Adjustment : Transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.
Substrate Preparation
Proper substrate preparation is critical for achieving a high-quality and adherent nickel coating.
-
Mechanical Polishing : Mechanically polish the substrate (e.g., copper sheet) using progressively finer grades of emery paper (e.g., 600, 800, 1000, and 1200 grit) to achieve a smooth surface.[5]
-
Degreasing : Clean the polished substrate to remove any grease or oil. This can be done by dipping and moving the substrate in a sodium hydroxide solution for approximately two minutes.
-
Rinsing : Thoroughly rinse the substrate with distilled water for about one minute to remove the cleaning solution.
-
Acid Activation : Immerse the substrate in a dilute acid solution (e.g., 3M HCl or 10% H₂SO₄) for a short period (e.g., 20 seconds) to remove any oxide layer.[9]
-
Final Rinsing and Drying : Rinse the activated substrate again with distilled water, followed by a final rinse with ethanol, and then dry it.[5]
-
Weighing : Accurately weigh the cleaned and dried substrate before electroplating.[5]
Electroplating Process
-
Cell Setup : Use a suitable electroplating cell, such as a rectangular Perspex trough, with a platinum sheet as the anode and the prepared substrate as the cathode.[5]
-
Electrode Placement : Position the anode and cathode in the cell, ensuring they are parallel to each other.
-
Electrolyte Filling : Fill the cell with the prepared this compound electroplating bath, ensuring the electrodes are fully immersed.
-
Power Connection : Connect the anode to the positive terminal and the cathode to the negative terminal of a DC power supply.[10]
-
Electrodeposition : Apply the desired constant current density (e.g., 2.5 A/dm² for alkaline baths or 1 A/dm² for acidic baths) for the specified duration.[2][8]
-
Post-Plating : After the desired plating time, turn off the power supply, carefully remove the plated substrate from the bath, rinse it thoroughly with distilled water, and dry it.
-
Final Weighing : Accurately weigh the dried, plated substrate to determine the mass of the deposited nickel.
Visualization of Experimental Workflow and Influencing Factors
The following diagrams illustrate the key processes and relationships in this compound electroplating.
References
- 1. Nickel electroplating - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gluconate solutions for nickel electrodeposition and nickel electroless plating - Afonin - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [journals.rcsi.science]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pmpinc.com [pmpinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmse.org [ijmse.org]
- 10. pligon.scribnotes.com [pligon.scribnotes.com]
Application Notes and Protocols for Quantifying Nickel Gluconate Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel gluconate, an organic salt of nickel, is utilized in various industrial and pharmaceutical applications. Understanding its cellular uptake and quantifying its presence in biological systems is crucial for assessing its efficacy, pharmacokinetics, and potential toxicity. This document provides detailed application notes and protocols for the quantitative analysis of nickel uptake from this compound in biological matrices. The primary focus is on the quantification of the nickel ion (Ni²⁺), which is the component of interest in biological uptake studies. The techniques described are applicable to a range of biological samples, including cell cultures, tissues, and bodily fluids.
The cellular uptake of nickel is a complex process that can occur through various mechanisms. Nickel ions can enter cells through calcium channels, as well as via endocytosis pathways such as clathrin-mediated endocytosis and macropinocytosis[1][2]. The specific route of uptake can be influenced by the form of the nickel compound and the cell type[1]. Understanding these pathways is essential for interpreting quantitative uptake data.
Analytical Techniques for Nickel Quantification
Several analytical techniques are suitable for the quantification of nickel in biological samples. The choice of method depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The most common and reliable methods include Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS). For the analysis of the intact metal-organic complex, hyphenated techniques like Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry (LC-ICP-MS) can be employed[3][4][5][6][7].
Table 1: Comparison of Analytical Techniques for Nickel Quantification
| Technique | Principle | Typical Detection Limit | Throughput | Key Advantages | Key Disadvantages |
| ICP-MS | Ionization of atoms in argon plasma followed by mass-to-charge ratio separation and detection. | < 1 µg/L[8] | High | High sensitivity, isotopic analysis capability, multi-element analysis. | Potential for polyatomic interferences (e.g., from calcium)[8], higher instrument cost. |
| GFAAS | Atomization of the sample in a graphite tube and measurement of light absorption by ground-state atoms. | 1-25 µg/L[9] | Moderate | High sensitivity, lower instrument cost than ICP-MS. | Single-element analysis, potential for matrix interferences. |
| LC-ICP-MS | Chromatographic separation of species followed by ICP-MS detection. | Dependent on separation and ICP-MS parameters. | Low to Moderate | Provides speciation information (e.g., intact this compound vs. free Ni²⁺). | Method development can be complex. |
| HPLC with UV-Vis | Chromatographic separation followed by spectrophotometric detection after derivatization. | pg range (e.g., 0.8 pg)[10] | Moderate | Can be highly selective with appropriate derivatizing agent. | Requires a suitable chromogenic reaction, indirect quantification of the metal. |
Cellular Uptake and Signaling Pathways
The uptake of nickel compounds by cells is a multifaceted process. While soluble nickel compounds can be transported across the cell membrane via ion channels, particulate forms are often taken up through endocytic pathways[1][2]. The following diagram illustrates the potential cellular uptake routes for nickel.
Caption: Potential cellular uptake pathways for nickel from this compound.
Experimental Protocols
The following are generalized protocols for the quantification of nickel in biological samples. It is essential to optimize these protocols for specific sample types and instrumentation.
Protocol 1: Quantification of Total Nickel by ICP-MS
This protocol is suitable for the determination of the total nickel concentration in cell lysates or tissue homogenates.
1. Sample Preparation (Cell Culture): a. Culture cells to the desired confluency and expose them to this compound for the desired time. b. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular nickel. c. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication. d. Determine the protein concentration of the lysate for normalization (e.g., using a BCA assay).
2. Sample Preparation (Tissues): a. Excise tissues and wash with ice-cold PBS to remove excess blood. b. Weigh the tissue sample. c. Homogenize the tissue in a suitable buffer using a mechanical homogenizer[11].
3. Acid Digestion: a. Transfer a known volume or weight of the cell lysate or tissue homogenate to a digestion vessel. b. Add concentrated nitric acid (HNO₃) and, if necessary, other oxidizing acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄)[11]. A common procedure involves microwave digestion[12][13]. c. Digest the sample until the solution is clear. d. Dilute the digested sample to a final volume with ultrapure water.
4. ICP-MS Analysis: a. Prepare a series of nickel standards in the same acid matrix as the samples. b. Prepare a blank solution containing the acid matrix. c. Set up the ICP-MS instrument according to the manufacturer's instructions. Key parameters include the nickel isotope to be monitored (e.g., ⁶⁰Ni or ⁶²Ni) and settings to minimize polyatomic interferences[8]. d. Aspirate the blank, standards, and samples into the ICP-MS. e. Generate a calibration curve from the standard solutions and determine the nickel concentration in the samples.
5. Data Analysis: a. Express the nickel concentration as mass per unit of protein (for cell culture) or mass per unit of tissue weight.
Caption: General workflow for total nickel quantification by ICP-MS.
Protocol 2: Quantification of Total Nickel by Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
This protocol offers an alternative to ICP-MS for quantifying total nickel.
1. Sample Preparation and Digestion: a. Follow the same sample preparation and acid digestion steps as described in Protocol 1.
2. GFAAS Analysis: a. Prepare a series of nickel standards in the same acid matrix as the samples. b. Prepare a blank solution. c. Set up the GFAAS instrument with a nickel hollow cathode lamp, selecting the appropriate wavelength (e.g., 232.0 nm)[9][14]. d. Optimize the furnace temperature program, which includes drying, charring, and atomization steps[9][14]. e. Inject a small volume of the blank, standards, and samples into the graphite tube. f. Measure the absorbance signal for each sample.
3. Data Analysis: a. Generate a calibration curve and calculate the nickel concentration in the samples. b. Normalize the data as described in Protocol 1.
Caption: General workflow for total nickel quantification by GFAAS.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 2: Example Data Table for Nickel Uptake in Cultured Cells
| Treatment Group | Exposure Time (hours) | Nickel Concentration (µg/mg protein) ± SD |
| Control (Vehicle) | 2 | Below Detection Limit |
| 10 µM this compound | 2 | 1.5 ± 0.2 |
| 50 µM this compound | 2 | 7.8 ± 0.9 |
| 100 µM this compound | 2 | 15.2 ± 1.8 |
| 50 µM this compound + Inhibitor X | 2 | 3.1 ± 0.5 |
Conclusion
The accurate quantification of this compound uptake is fundamental for research in toxicology, pharmacology, and drug development. The protocols and information provided herein offer a comprehensive guide for scientists to select and implement appropriate analytical methodologies. Both ICP-MS and GFAAS are powerful techniques for determining total nickel concentrations in biological samples, with ICP-MS offering higher sensitivity and multi-element capabilities. For studies requiring speciation, the use of LC-ICP-MS should be considered. Careful sample preparation and data normalization are critical for obtaining reliable and reproducible results.
References
- 1. Elucidating the mechanisms of nickel compound uptake: A review of particulate and nano-nickel endocytosis and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Separation of Unknown Organic-Metal Complexes by Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Unknown Organic-Metal Complexes in the Environment by Liquid ChromatographyInductively Coupled Plasma-Mass Spectrometry | EVISA's News [speciation.net]
- 8. Isotope-specific analysis of Ni by ICP-MS: applications of stable isotope tracers to biokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nemi.gov [nemi.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrothermal atomic absorption spectrophotometry of nickel in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Nickel- Determination by AAS | OIV [oiv.int]
Application Notes and Protocols for Nickel Gluconate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of nickel gluconate in animal studies. Due to the limited availability of specific studies on this compound, this document synthesizes information from research on other soluble nickel salts, such as nickel sulfate (B86663) and nickel chloride, to provide a robust framework for experimental design. All protocols and data are intended for research purposes only.
Introduction
This compound (C₁₂H₂₂NiO₁₄) is a water-soluble nickel salt.[1] In animal studies, the administration of nickel compounds is crucial for investigating their toxicokinetics, physiological effects, and potential therapeutic or harmful impacts.[2] The choice of administration route and vehicle, as well as the preparation of the dosing solution, are critical for ensuring accurate and reproducible results while minimizing animal distress.[3]
Data Presentation: Toxicity of Nickel Compounds
The toxicity of nickel compounds can vary depending on their form and solubility, which influences the bioavailability of the nickel(II) ion.[4] The following table summarizes acute oral toxicity data for various nickel compounds in rats.
| Compound | LD₅₀ (mg/kg) | Animal Model | Classification (CLP) | Reference |
| Nickel Fluoride | >310 | Rat (Sprague-Dawley) | Category 4 | [4] |
| Nickel Sulfate | >310 | Rat (Sprague-Dawley) | Category 4 | [4] |
| Nickel Chloride | >310 | Rat (Sprague-Dawley) | Category 4 | [4] |
| Nickel Acetate | >310 | Rat (Sprague-Dawley) | Category 4 | [4] |
| Nickel Sulfamate | >310 | Rat (Sprague-Dawley) | No Classification | [4] |
| Nickel Hydroxycarbonate | >310 | Rat (Sprague-Dawley) | No Classification | [4] |
| Nickel Dihydroxide | >310 | Rat (Sprague-Dawley) | No Classification | [4] |
| Nickel Subsulfide | >11,000 | Rat (Sprague-Dawley) | No Classification | [4] |
| Nickel Oxides | >11,000 | Rat (Sprague-Dawley) | No Classification | [4] |
CLP: European Regulation on Classification, Labelling and Packaging of Chemical Substances and Mixtures.
Experimental Protocols
Preparation of this compound Solution
This compound is a light-greenish powder that is soluble in water.[1] A 10% solution in boiling water yields a clear to nearly clear, green solution with a pH between 5.0 and 7.0.[1]
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)
-
Sterile glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood or biological safety cabinet.
-
Dissolving: Add the powder to a sterile beaker containing the desired volume of sterile water or saline.
-
Mixing: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before administration.
-
Sterilization: For parenteral administration, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[5]
-
Storage: It is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protected from light. The stability of this compound solutions over extended periods has not been extensively reported; therefore, fresh preparation is paramount.
Protocol for Oral Administration (Gavage)
This protocol is suitable for studies investigating the oral absorption and toxicity of this compound.
Materials:
-
Prepared this compound solution
-
Appropriate animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Animal gavage needles (flexible tip recommended)
-
Syringes (1-3 mL)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Fasting animals for 3-4 hours before gavage is recommended to ensure a consistent gastric environment, but ensure continuous access to water.
-
Dose Calculation: Calculate the volume of the this compound solution to be administered based on the animal's body weight and the desired dose.
-
Administration:
-
Gently restrain the animal.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and advance it to the stomach.
-
Slowly administer the solution.
-
Gently remove the gavage needle.[6]
-
-
Post-Administration Monitoring: Observe the animals for any signs of distress, such as labored breathing, lethargy, or changes in behavior, for at least a few hours post-administration.
Protocol for Parenteral Administration (Intraperitoneal Injection)
This protocol is designed for studies requiring direct systemic administration, bypassing the gastrointestinal tract.
Materials:
-
Sterile this compound solution
-
Appropriate animal model
-
25-27 gauge sterile needles
-
1 mL sterile syringes
Procedure:
-
Animal Preparation: Acclimatize animals as described for oral administration.
-
Dose Calculation: Calculate the required volume of the sterile this compound solution based on the animal's body weight.
-
Administration:
-
Properly restrain the animal to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen at a 10-20 degree angle to avoid puncturing internal organs.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle.[6]
-
-
Post-Administration Monitoring: Closely monitor the animals for any adverse reactions at the injection site (e.g., swelling, redness) and for systemic signs of toxicity.
Visualizations
Caption: Workflow for Oral Administration of this compound.
Caption: Workflow for Parenteral Administration of this compound.
Disclaimer
The information provided in these application notes is for research use only. The protocols are based on the best available information for this compound and related nickel compounds. Researchers should conduct their own risk assessments and pilot studies to determine the optimal dosage and administration conditions for their specific experimental models and objectives. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. This compound Suppliers Manufacturers [coppergluconate.com]
- 2. Nickel Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute oral toxicity of nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Nickel Gluconate in Inorganic Synthesis
To the Researcher: The following application notes and protocols have been compiled to detail the use of nickel gluconate as a reagent in inorganic synthesis. It is important to note that while nickel salts are common precursors for a variety of inorganic materials, the scientific literature providing detailed, explicit protocols for the use of this compound in applications such as nanoparticle or coordination polymer synthesis is limited. The information presented herein is based on available data and established principles of inorganic synthesis.
I. Application Notes
This compound, the nickel(II) salt of gluconic acid, is a green crystalline powder soluble in water. Its primary applications in inorganic synthesis are centered on its role as a source of nickel(II) ions in solution and as a precursor for the formation of nickel-based materials.
1. Precursor in Electrodeposition and Electroless Plating
This compound is utilized in electrolytes for both electrodeposition and electroless plating of nickel and its alloys. In these applications, the gluconate anion acts as a complexing agent or ligand for the Ni(II) ions. This complexation can influence the deposition rate, the morphology of the deposited nickel layer, and the overall quality of the coating. The buffering action of the gluconate ions can also help in maintaining a stable pH in the plating bath, which is crucial for achieving consistent and high-quality deposits.[1] For instance, in acidic chloride-sulfate solutions, the presence of sodium gluconate as a complexing and buffering agent has been found to improve the quality of Ni-Mn deposits.[1]
2. Potential Precursor for Nickel Oxide (NiO) Nanoparticles via Thermal Decomposition
While specific protocols are not abundant, the thermal decomposition of nickel salts of organic acids (carboxylates) is a well-established method for the synthesis of nickel oxide nanoparticles. This compound, containing a large organic anion, can theoretically be thermally decomposed to yield nickel oxide. The gluconate ligand would decompose into gaseous products (CO₂, H₂O), leaving behind the nickel cation which is subsequently oxidized to form NiO. This method offers a potentially "cleaner" synthesis route as the byproducts are volatile and can be easily removed. The morphology and crystallinity of the resulting NiO would be dependent on the decomposition temperature, heating rate, and the atmosphere (air, inert gas). A study on solid nickel gluconates has investigated their thermal decomposition behavior, providing a basis for this application.[1]
3. Component in the Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Although less common than other nickel salts like nitrate (B79036) or acetate, this compound can serve as a source of nickel(II) nodes for the synthesis of coordination polymers and MOFs. The gluconate anion itself can act as a ligand, or it can be displaced by other organic linkers in solution. The choice of nickel salt can influence the final structure and properties of the resulting coordination polymer.
II. Quantitative Data
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂NiO₁₄ | [2] |
| Molecular Weight | 448.99 g/mol | [2] |
| Appearance | Green crystalline powder or granules | [3] |
| Assay | 97.0~102.0% | [3] |
| Loss on drying | ≤3.0-12.0% | [3] |
| Arsenic | ≤3ppm | [3] |
| Lead | ≤0.001% | [3] |
| Chloride | ≤0.07% | [3] |
| Sulphate | ≤0.05% | [3] |
III. Experimental Protocols
Protocol 1: General Procedure for Nickel Electrodeposition using a Gluconate-Containing Electrolyte
This protocol is a general guideline based on typical conditions reported for nickel electrodeposition from gluconate-containing baths.[1]
Materials:
-
Nickel sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
Sodium gluconate (NaC₆H₁₁O₇)
-
Boric acid (H₃BO₃)
-
Ammonium (B1175870) sulfate ((NH₄)₂SO₄)
-
Copper substrate (cathode)
-
Nickel plate (anode)
-
Deionized water
-
DC power supply
-
Beaker or electroplating cell
-
Hot plate with magnetic stirrer
Procedure:
-
Prepare the electrolyte solution by dissolving the following salts in deionized water. For example, a bath composition could be:
-
0.2 mol/L NiSO₄·6H₂O
-
0.2 mol/L Sodium gluconate
-
0.4 mol/L Boric acid
-
0.4 mol/L Ammonium sulfate
-
-
Adjust the pH of the solution to approximately 8 using a suitable base (e.g., ammonium hydroxide).
-
Clean the copper substrate by degreasing with acetone, followed by rinsing with deionized water.
-
Assemble the electroplating cell with the nickel plate as the anode and the prepared copper substrate as the cathode.
-
Immerse the electrodes in the electrolyte solution.
-
Heat the solution to the desired temperature (e.g., 25 °C) and maintain gentle stirring.
-
Apply a constant current density (e.g., 2.5 A/dm²) using the DC power supply for a specified duration to achieve the desired coating thickness.
-
After deposition, turn off the power supply, remove the coated substrate, rinse it thoroughly with deionized water, and dry it.
Protocol 2: Hypothetical Protocol for the Synthesis of Nickel Oxide Nanoparticles by Thermal Decomposition of this compound
This is a proposed experimental procedure based on the general principles of thermal decomposition of metal carboxylates. Researchers should perform thermogravimetric analysis (TGA) on this compound to determine the optimal decomposition temperature.
Materials:
-
This compound (C₁₂H₂₂NiO₁₄)
-
Ceramic crucible
-
Tube furnace with temperature controller and gas flow control
-
Mortar and pestle
Procedure:
-
Place a known amount of this compound powder into a ceramic crucible.
-
Place the crucible in the center of a tube furnace.
-
Heat the furnace to a target temperature (e.g., 400-600 °C, to be determined by TGA) in an air atmosphere with a controlled heating rate (e.g., 5 °C/min).
-
Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.
-
After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.
-
The resulting black or dark green powder is expected to be nickel oxide (NiO).
-
Gently grind the product using a mortar and pestle to obtain a fine powder.
-
Characterize the final product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and transmission electron microscopy (TEM) to analyze the morphology and particle size.
Protocol 3: General Protocol for Hydrothermal Synthesis of Nickel-Based Nanostructures
This protocol describes a general hydrothermal synthesis method using a common nickel precursor. While nickel chloride is used in this example, this compound could potentially be used as the nickel source, though optimization of the reaction parameters would be necessary.
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O) (or this compound)
-
Urea (CO(NH₂)₂) or another precipitating agent (e.g., NaOH, NH₄OH)
-
Deionized water or another suitable solvent
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
Procedure:
-
Dissolve a specific amount of the nickel precursor (e.g., 0.475 g of NiCl₂·6H₂O) in a solvent (e.g., 20 ml of a water/ethanol (B145695) mixture).[4]
-
Add a precipitating or structure-directing agent (e.g., urea) to the solution and stir until fully dissolved. The pH may be adjusted at this stage.[4]
-
Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 140-200 °C) for a set duration (e.g., 10-24 hours).[4][5]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any unreacted reagents and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
-
If necessary, a subsequent calcination step at a higher temperature (e.g., 300-600 °C) can be performed to obtain the crystalline oxide phase.
IV. Visualizations
Caption: Hypothetical workflow for the synthesis of NiO nanoparticles via thermal decomposition of this compound.
Caption: Logical relationship of this compound as a reagent to its potential applications in inorganic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H22NiO14 | CID 71587260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. haihangchem.com [haihangchem.com]
- 4. Frontiers | Hydrothermal Synthesis of Flake-Flower NiO and Its Gas Sensing Performance to CO [frontiersin.org]
- 5. Progress in NiO Based Materials for Electrochemical Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nickel Gluconate in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for controlled drug delivery systems. The formation of hydrogels often involves the cross-linking of polymer chains, which can be achieved through various physical or chemical methods. One such method is ionotropic gelation, where multivalent ions interact with polymer chains to form a cross-linked network.
This document provides detailed application notes and protocols on the use of nickel gluconate as a source of divalent nickel ions (Ni²⁺) for the formation of hydrogels, particularly with anionic polysaccharides like alginate. While nickel chloride is more commonly cited in the literature for this purpose, this compound offers potential advantages such as a slower, more controlled gelation process due to the slower release of Ni²⁺ ions, which can lead to more uniform and elastic hydrogel structures. These properties are critical for designing sophisticated drug delivery systems with tailored release kinetics.
Principle of Nickel Ion-Mediated Hydrogel Formation
The formation of hydrogels using nickel ions is based on the principle of ionotropic gelation. Anionic polymers, such as alginate, possess carboxyl groups along their chains. When exposed to a solution containing divalent cations like Ni²⁺, these cations act as ionic bridges, cross-linking the polymer chains. This process, often referred to as the "egg-box" model in the context of alginate, results in the formation of a stable, three-dimensional hydrogel network. The gluconate anion from this compound is larger and may have a less disruptive osmotic effect on encapsulated cells compared to smaller anions like chloride.
Applications in Drug Delivery
Nickel-crosslinked hydrogels can be utilized as matrices for the controlled release of a variety of therapeutic agents. The release of an encapsulated drug is governed by several factors, including the hydrogel's swelling behavior, degradation rate, and the interactions between the drug and the polymer matrix. By controlling the concentration of this compound and other formulation parameters, the cross-linking density of the hydrogel can be modulated, thereby tuning the drug release profile. Potential applications include:
-
pH-Responsive Drug Release: The stability of the ionic cross-links can be pH-dependent, allowing for targeted drug release in specific physiological environments, such as the acidic tumor microenvironment.
-
Sustained Release Formulations: The hydrogel matrix can provide a sustained release of drugs over an extended period, reducing the need for frequent dosing.
-
Biocompatible Scaffolds: Nickel-crosslinked hydrogels can serve as scaffolds for tissue engineering, providing a temporary matrix for cell growth and delivering bioactive molecules to promote tissue regeneration. However, the potential for nickel ion leaching and associated cytotoxicity must be carefully considered and evaluated for any biomedical application.
Data Presentation
The following tables summarize quantitative data on the properties of nickel-crosslinked hydrogels based on available literature. It is important to note that much of the existing data is for hydrogels cross-linked with other nickel salts, such as nickel chloride. The properties of hydrogels prepared with this compound are expected to be comparable, with potential differences in gelation kinetics and uniformity.
Table 1: Mechanical Properties of Alginate Hydrogels Cross-Linked with Divalent Cations
| Cation Source (Concentration) | Polymer | Storage Modulus (G') | Loss Modulus (G'') | Reference |
| NiCl₂ | Alginate | ~10-20 kPa | ~1-2 kPa | [1] |
| CaCl₂ (0.1 M) | Alginate | 8.3 - 11.5 kPa | 1.1 - 1.3 kPa | [2] |
| CuCl₂ (1 M) | Alginate | >20 kPa | >2 kPa | [3] |
| SrCl₂ (1 M) | Alginate | ~10-15 kPa | ~1-2 kPa | [3] |
| ZnCl₂ (1 M) | Alginate | <10 kPa | <1 kPa | [3] |
Table 2: Swelling Properties of Nickel-Crosslinked Hydrogels
| Hydrogel System | Cross-linker | Swelling Medium | Equilibrium Swelling Ratio (Q) | Reference |
| Polyacrylamide-derivative | Ni²⁺ | Water | Increases with increasing Ni²⁺ concentration | [4] |
| Alginate | CaCl₂ | PBS | 83.0 - 98.6 | [2] |
| Alginate (dual-crosslinked) | CaCl₂ + UV | PBS | 36.9 | [2] |
| Poly(acrylic acid) | N,N'-methylenebis(acrylamide) | Water | Decreases with increasing cross-linker concentration | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Crosslinked Alginate Hydrogel Beads
This protocol is adapted from established methods for preparing alginate hydrogels using divalent cations. The use of this compound may result in a slower gelation process compared to nickel chloride, potentially yielding more uniform beads.
Materials:
-
Sodium Alginate (medium viscosity)
-
Nickel (II) Gluconate Hydrate (B1144303)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Syringe with a 22-gauge needle
-
Beakers
Procedure:
-
Prepare Sodium Alginate Solution:
-
Dissolve 2.0 g of sodium alginate in 100 mL of deionized water with continuous stirring to prepare a 2% (w/v) solution.
-
Stir the solution at room temperature until the sodium alginate is completely dissolved. This may take several hours.
-
Allow the solution to stand to remove any air bubbles.
-
-
Prepare this compound Cross-linking Solution:
-
Prepare a 0.2 M this compound solution by dissolving the appropriate amount of nickel (II) gluconate hydrate in deionized water. For example, for nickel (II) gluconate dihydrate (M.W. 332.89 g/mol ), dissolve 6.66 g in 100 mL of deionized water.
-
Stir until fully dissolved.
-
-
Formation of Hydrogel Beads:
-
Draw the 2% sodium alginate solution into a syringe fitted with a 22-gauge needle.
-
Position the syringe above the beaker containing the this compound solution.
-
Extrude the alginate solution dropwise into the this compound solution while gently stirring.
-
Spherical hydrogel beads will form instantly upon contact with the Ni²⁺ ions.
-
-
Curing and Washing:
-
Allow the beads to cure in the this compound solution for 30 minutes to ensure complete cross-linking.
-
Collect the beads by filtration or decantation.
-
Wash the beads thoroughly with deionized water to remove any unreacted this compound.
-
-
Storage:
-
Store the prepared hydrogel beads in deionized water or a suitable buffer at 4°C.
-
Protocol 2: Characterization of Swelling Behavior
Materials:
-
Prepared this compound-Alginate Hydrogel Beads
-
Deionized Water or Buffer Solution (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0)
-
Analytical Balance
-
Filter Paper
Procedure:
-
Take a known weight of freshly prepared, surface-dried hydrogel beads (W_i).
-
Immerse the beads in a beaker containing the swelling medium (e.g., 100 mL of PBS, pH 7.4).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the beads from the solution.
-
Blot the surface of the beads gently with filter paper to remove excess water.
-
Weigh the swollen beads (W_t).
-
Calculate the swelling ratio (Q) at each time point using the following equation:
-
Q = (W_t - W_i) / W_i
-
-
Continue until the weight of the beads becomes constant, indicating that equilibrium swelling has been reached.
-
Repeat the experiment with different swelling media to assess pH-responsiveness.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded this compound-Alginate Hydrogel Beads (prepared by adding the drug to the initial alginate solution)
-
Release Medium (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0)
-
Shaking Incubator or Water Bath
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Place a known amount of drug-loaded hydrogel beads into a known volume of release medium.
-
Incubate the samples at 37°C with gentle agitation.
-
At specified time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).
-
Calculate the cumulative percentage of drug release over time.
-
Plot the cumulative drug release versus time to obtain the release profile.
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-crosslinked hydrogels for drug delivery applications.
Caption: Logical relationships between formulation parameters, hydrogel properties, and drug release kinetics.
Caption: Generalized cellular response to drug and nickel ion release from a hydrogel matrix. Note: Specific signaling pathways are drug- and cell-type dependent and require empirical investigation.
Conclusion
This compound presents a viable alternative to other nickel salts for the ionotropic formation of hydrogels, with the potential to create more uniform and biocompatible matrices for controlled drug delivery. The protocols provided herein offer a foundation for the synthesis and characterization of these hydrogels. Researchers and drug development professionals should conduct thorough investigations into the mechanical properties, swelling behavior, drug release kinetics, and, critically, the biocompatibility and potential cytotoxicity of nickel-releasing hydrogels to ensure their safety and efficacy for specific therapeutic applications. Further research is warranted to fully elucidate the benefits of using this compound and to explore its application in advanced drug delivery systems.
References
- 1. rheolution.com [rheolution.com]
- 2. High-Strength Nanocomposite Hydrogels with Swelling-Resistant and Anti-Dehydration Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytocompatibility of Medical Biomaterials Containing Nickel by Osteoblasts: a Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nickel Gluconate Precipitation in Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting precipitation issues with nickel gluconate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound precipitation?
A1: The most common cause of this compound precipitation is an inappropriate pH level. An insoluble nickel-hydroxy-gluconate complex, identified as Ni₂(OH)₃G (where G is the gluconate ion), tends to form in the pH range of 7 to 9. Maintaining the pH outside of this range is crucial for solution stability.
Q2: How does the concentration of this compound and gluconate ions affect solution stability?
A2: The molar ratio of gluconate to nickel plays a significant role in preventing precipitation. A higher molar concentration of gluconate can inhibit the precipitation of nickel species by forming soluble complexes.[1] Conversely, at lower gluconate-to-nickel ratios, time-dependent resolubilization has been observed, suggesting a complex equilibrium.[1]
Q3: What is the appearance of this compound precipitate?
A3: The precipitate is often described as a light-greenish solid. Spectroscopic analysis suggests that the precipitate can be a mixture of a nickel-gluconate complex and nickel hydroxide (B78521).[1]
Q4: Is this compound soluble in water?
A4: Yes, this compound is soluble in water.[2] The solubility is enhanced in boiling water, which can be utilized during the preparation of solutions to ensure complete dissolution.[2] A 10% solution of this compound in water typically has a pH between 5.0 and 7.0.[2]
Troubleshooting Guides
Issue 1: Unexpected Precipitation Upon Standing
Possible Causes:
-
pH Shift: The pH of the solution may have shifted into the critical 7-9 range due to atmospheric CO₂ absorption (if the solution is alkaline) or interaction with storage container materials.
-
Supersaturation: The solution may have been prepared at an elevated temperature and became supersaturated upon cooling to room temperature.
-
Low Gluconate to Nickel Ratio: An insufficient excess of gluconate ions can lead to the precipitation of nickel hydroxide or a basic this compound salt.[1]
Troubleshooting Steps:
-
Measure pH: Immediately measure the pH of the solution.
-
Adjust pH: If the pH is between 7 and 9, carefully adjust it to be either below 7 or above 9 using a dilute acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) that is compatible with your experimental system.
-
Gentle Warming and Agitation: If supersaturation is suspected, gently warm the solution while stirring to redissolve the precipitate. Allow the solution to cool slowly to room temperature.
-
Increase Gluconate Concentration: Consider adding a calculated amount of sodium gluconate to increase the molar ratio of gluconate to nickel, which can enhance stability.[1]
Issue 2: Precipitation During pH Adjustment
Possible Cause:
-
Localized High pH: During the addition of a basic solution to raise the pH, localized areas of high pH can form, leading to immediate precipitation of nickel hydroxide or the insoluble nickel-hydroxy-gluconate complex, even if the bulk solution pH has not yet reached the critical range.
Troubleshooting Steps:
-
Use Dilute Base: Always use a dilute solution of the base for pH adjustment.
-
Slow Addition with Vigorous Stirring: Add the base dropwise and very slowly while vigorously stirring the solution. This helps to ensure rapid dispersion and prevent localized high pH zones.
-
Monitor pH Continuously: Use a calibrated pH meter to monitor the pH of the bulk solution in real-time during the addition.
Data Presentation
Table 1: pH-Dependent Speciation of Nickel in Gluconate Solutions
| pH Range | Predominant Nickel Species | Solubility Status |
| < 7 | Cationic complex (NiG⁺) | Soluble |
| 7 - 9 | Insoluble product (Ni₂(OH)₃G) | Precipitates |
| > 9 | Anionic complex (Ni₂(OH)₄G⁻) | Soluble |
Source: Based on spectrophotometric, polarographic, conductometric, and potentiometric studies.
Table 2: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility | Notes |
| Water | Room Temperature | Soluble | A 10% solution has a pH of 5.0-7.0.[2] |
| Water | Boiling | Highly Soluble | Useful for initial dissolution during preparation.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable aqueous solution of this compound.
Materials:
-
This compound (solid)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Calibrated pH meter
-
Dilute sulfuric acid (0.1 M) or sodium hydroxide (0.1 M) for pH adjustment
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add the this compound to a beaker containing deionized water (approximately 80% of the final desired volume).
-
Heating and Stirring: Gently heat the solution to around 60-80°C while stirring continuously with a magnetic stirrer until all the solid has dissolved.[2]
-
Cooling: Allow the solution to cool down to room temperature.
-
pH Measurement and Adjustment: Measure the pH of the solution. Based on the data in Table 1, adjust the pH to be slightly acidic (e.g., pH 5.5-6.5) for general stability. Use dilute sulfuric acid or sodium hydroxide for adjustment, adding it dropwise with constant stirring.
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Filtration (Optional): For critical applications, filter the solution through a 0.22 µm filter to remove any potential micro-precipitates.
-
Storage: Store the solution in a well-sealed container at a stable temperature.
Protocol 2: Experimental Determination of Precipitation Onset
Objective: To determine the pH at which this compound begins to precipitate from a solution of a given concentration.
Materials:
-
Stable this compound solution (prepared as in Protocol 1)
-
Calibrated pH meter with a precision of ±0.01 pH units
-
Burette
-
Dilute sodium hydroxide solution (e.g., 0.1 M)
-
Magnetic stirrer and stir bar
-
Beaker
-
Light source and a dark background (for visual detection of turbidity)
Procedure:
-
Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Position the beaker against a dark background with a light source directed through the solution to easily observe any turbidity.
-
Initial pH: Measure and record the initial pH of the solution.
-
Titration: Slowly add the dilute sodium hydroxide solution from the burette in small increments (e.g., 0.1 mL).
-
Observation and Recording: After each addition, allow the pH to stabilize and record the pH value. Visually inspect the solution for the first sign of persistent turbidity (cloudiness), which indicates the onset of precipitation.
-
Precipitation Point: The pH at which the first persistent turbidity is observed is the precipitation onset pH for that specific concentration and temperature.
-
Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled water bath.
Visualizations
Caption: pH-dependent equilibrium of this compound species in aqueous solution.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing Nickel Gluconate Concentration for Cell Viability
Welcome to the technical support center for optimizing nickel gluconate concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and understanding the cellular effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell viability assays?
A1: The optimal concentration of this compound is highly cell-type dependent. However, based on studies of various nickel compounds, a broad starting range to test is between 1 µM and 1 mM. For instance, a study on keratinocytes showed maximal activation at a concentration of 1x10⁻⁴ M (100 µM) for this compound.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental goals.
Q2: How does this compound affect cell viability?
A2: Nickel ions, released from this compound in solution, can induce a variety of cellular responses that impact viability. At lower concentrations, it may stimulate cellular processes, while at higher concentrations, it is often cytotoxic. The cytotoxicity of nickel is associated with the induction of oxidative stress, DNA damage, and the activation of apoptotic pathways.[2][3]
Q3: What are the key signaling pathways modulated by nickel that influence cell viability?
A3: Nickel ions are known to modulate several key signaling pathways that control cell survival, proliferation, and inflammation. These include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: Nickel can activate MAPK pathways, such as ERK, JNK, and p38, which are involved in stress responses and can lead to either cell survival or apoptosis depending on the context and cell type.[4][5][6]
-
NF-κB (Nuclear Factor-kappa B) Signaling: Nickel can activate the NF-κB pathway, a key regulator of the inflammatory response, which can influence cell survival and proliferation.[4][5][6]
-
Oxidative Stress Pathways: Nickel is known to generate reactive oxygen species (ROS), leading to oxidative stress.[2][3] This can damage cellular components and trigger cell death.
Q4: Can the gluconate salt itself have an effect on my cells?
A4: While the primary effects observed are typically attributed to the nickel ion, the gluconate anion is not completely inert. Gluconate has been reported to have low-affinity binding for calcium ions, which could potentially influence intracellular calcium signaling.[7] Additionally, some studies suggest that gluconate can affect cancer cell metabolism by blocking citrate (B86180) transport.[8] It is advisable to include a control with a non-nickel gluconate salt (e.g., sodium gluconate) at equivalent concentrations to your this compound treatment to account for any potential effects of the gluconate itself.
Troubleshooting Guide
Issue 1: I am observing a precipitate in my cell culture medium after adding this compound.
-
Possible Cause: The solubility of gluconate salts can be limited and is influenced by temperature and pH.[9] The precipitate could be this compound or a complex formed with components in your culture medium, such as phosphates.
-
Solution:
-
Prepare a concentrated stock solution: Dissolve the this compound in sterile, deionized water or PBS. You may gently warm the solvent to aid dissolution.
-
Filter sterilize the stock solution: Do not autoclave, as this can cause precipitation. Use a 0.22 µm filter.
-
Add the stock solution to your pre-warmed culture medium dropwise while gently swirling.
-
Avoid high concentrations of phosphate in your final medium if possible, as this can contribute to precipitation.
-
Issue 2: My cells are showing signs of stress (e.g., rounding up, detaching) even at low concentrations of this compound.
-
Possible Cause: Some cell lines are highly sensitive to nickel. The observed stress could be an early indicator of cytotoxicity.
-
Solution:
-
Perform a time-course experiment: Assess cell viability at earlier time points (e.g., 6, 12, 24 hours) to determine the onset of toxicity.
-
Lower the concentration range: Test a lower range of this compound concentrations (e.g., in the nanomolar to low micromolar range).
-
Check your cell culture conditions: Ensure your cells are healthy and not stressed from other factors like over-confluency or nutrient depletion before adding this compound.
-
Issue 3: I am not observing a dose-dependent decrease in cell viability; instead, I see an increase in viability at a specific concentration.
-
Possible Cause: This phenomenon, known as hormesis, can occur with some compounds where low doses have a stimulatory effect and high doses have an inhibitory effect. Nickel, being a trace element, might have a biphasic effect on some cell types.
-
Solution:
-
Expand your concentration range: Test a wider range of concentrations, both lower and higher than your current range, to fully characterize the dose-response curve.
-
Investigate the mechanism: At the stimulatory concentration, you could explore markers of cell proliferation (e.g., Ki-67 staining) to confirm the observation.
-
Data on Nickel Compound Concentrations and Cell Viability
The following table summarizes cytotoxic concentrations of various nickel compounds in different cell lines. Note that the effective concentration can vary significantly based on the nickel salt, cell type, and experimental conditions. This data should be used as a starting point for your own experiments with this compound.
| Nickel Compound | Cell Line(s) | Effective Concentration Range | Observed Effect | Citation(s) |
| Nickel Ions | L929, H9c2(2-1), HEK-293, hFOB1.19, THLE-3, H9, IM-9 | ≤ 1.25 mg/L | Safe (Cytotoxicity Grade ≤ 1) | [4] |
| Nickel Nanoparticles | MCF-7 (Human Breast Carcinoma) | 10 - 100 µg/mL | Dose-dependent decrease in cell viability | [2] |
| This compound | Keratinocytes | 1x10⁻⁴ M (100 µM) | Maximal cell activation | [1] |
| Nickel Chloride | BALB/3T3 | IC₅₀: 700 µM | 50% inhibition of cell viability | [10] |
| Nickel Chloride | HepG2 | IC₅₀: 400 µM | 50% inhibition of cell viability | [10] |
| Nickel Chloride | Human Lymphocytes | 0.05 - 1 mM | Cytotoxicity | [11] |
| Nickel Oxide Nanoparticles | HT-29 and SW620 (Colon Cancer) | Up to 600 µg/mL | Reduced cell viability | [12] |
Experimental Protocols
Protocol: Determining Cell Viability using the MTT Assay
This protocol outlines the steps for a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of your this compound stock solution in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium only (no cells) as a blank control and wells with cells in medium without this compound as an untreated (vehicle) control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represents 100% viability).
-
Signaling Pathways and Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by nickel and a typical experimental workflow for assessing its impact on cell viability.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Nickel nanoparticle-induced dose-dependent cyto-genotoxicity in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Advances on Pathways of Nickel-Induced Apoptosis [mdpi.com]
- 4. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential Use of Gluconate in Cancer Therapy [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of cytotoxic effects of nickel on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation, characterizations and in vitro cytotoxic activity of nickel oxide nanoparticles on HT-29 and SW620 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of nickel gluconate solutions
A key challenge in various scientific and industrial applications is maintaining the stability of nickel gluconate solutions. This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address common stability issues, ensuring the integrity and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of a this compound solution?
A1: The stability of this compound solutions is primarily influenced by pH, the molar ratio of gluconate to nickel, temperature, and the presence of other ions. Of these, pH is the most critical factor, as it dictates the type of nickel-gluconate complex present in the solution.[1][2]
Q2: My this compound solution is cloudy or has formed a precipitate. What is the likely cause?
A2: Cloudiness or precipitation in a this compound solution is most often due to the formation of an insoluble nickel hydroxy-gluconate complex, identified as Ni₂(OH)₃G. This typically occurs in the pH range of 7 to 9.[1] The precipitate may also be a mixture of a nickel-gluconate complex and nickel hydroxide.[2]
Q3: What is the optimal pH range for maintaining a stable this compound solution?
A3: To prevent precipitation, it is best to maintain the solution in a slightly acidic state (pH < 7) or a strongly alkaline state (pH > 9). In acidic solutions (pH < 7), the soluble cationic species NiG⁺ is dominant. In alkaline solutions (pH > 9), the soluble anionic complex Ni₂(OH)₄G⁻ is the primary species.[1]
Q4: Can the concentration of gluconate relative to nickel impact the solution's stability?
A4: Yes, the molar ratio of gluconate to nickel has a significant effect on stability. A high molar concentration of gluconate can inhibit the precipitation of nickel.[2] Sodium gluconate is often added not only as a source of the gluconate ligand but also as a buffering agent to resist pH changes.[3][4]
Q5: Are there any additives that can enhance the stability of my this compound solution?
A5: Several additives can improve stability. Boric acid is particularly effective as it can form a "borogluconate" complex, which enhances the stability of the solution, especially in alkaline conditions.[1] Other substances like ammonium (B1175870) sulfate (B86663) are also used in specific formulations to maintain stability for applications like electroplating.[1][4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving stability issues with your this compound solution.
Problem: Precipitation or Cloudiness Observed in the Solution
This troubleshooting workflow is designed to identify the root cause of precipitation and guide you to the appropriate solution.
Caption: Troubleshooting workflow for this compound solution instability.
Understanding this compound Equilibria
The stability of this compound is directly tied to the pH-dependent chemical species in the solution. The following diagram illustrates these equilibria.
Caption: pH-dependent equilibrium of this compound species in solution.
Data on Stable Formulations
The following tables summarize compositions of stable this compound solutions reported in the literature, primarily for electrodeposition applications. These can serve as a starting point for developing stable formulations for other uses.
Table 1: Alkaline Nickel Plating Bath Composition
| Component | Concentration (g/dm³) | Purpose |
| NiSO₄·6H₂O | 53 | Nickel Source |
| D-C₆H₁₁O₇Na (Sodium Gluconate) | 44 | Complexing Agent |
| H₃BO₃ (Boric Acid) | 25 | Stabilizer |
| (NH₄)₂SO₄ (Ammonium Sulfate) | 53 | Supporting Electrolyte |
| CO(NH₂)₂ (Urea) | 0.5–3 | Additive |
| Operating Conditions | ||
| pH | 8.0 | |
| Temperature | 25 °C | |
| Reference:[1][4] |
Table 2: Electroless Nickel Plating Bath Composition
| Component | Concentration (g/dm³) | Purpose |
| NiSO₄·6H₂O | 5–30 | Nickel Source |
| D-C₆H₁₁O₇Na (Sodium Gluconate) | 10–60 | Complexing Agent |
| NaH₂PO₂·H₂O | 5–40 | Reducing Agent |
| Succinic Acid | 3 | Buffer/Complexing Agent |
| Lead Acetate | 0.002 | Stabilizer |
| Operating Conditions | ||
| pH | 9.0 | |
| Temperature | 90 °C | |
| Reference:[1][4] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidic this compound Stock Solution
This protocol describes the preparation of a stable this compound solution buffered in the acidic pH range.
Caption: Workflow for preparing a stable acidic this compound solution.
Methodology:
-
Reagent Preparation: Weigh the required amounts of Nickel(II) sulfate hexahydrate, sodium gluconate, and boric acid based on the desired final concentration (refer to Table 1 for concentration ratios as a starting point).
-
Dissolution: In a clean beaker, add approximately 80% of the final required volume of deionized water. Begin stirring with a magnetic stirrer.
-
First, dissolve the sodium gluconate and boric acid in the water.
-
Slowly add the pre-weighed nickel sulfate to the solution. Continue stirring until all solids are completely dissolved. The solution should be a clear, green color.
-
pH Adjustment: Calibrate a pH meter and measure the pH of the solution. The initial pH may be close to neutral. Carefully add a dilute solution of a non-interfering acid (e.g., 0.1M sulfuric acid) dropwise until the pH is stable within the target range of 4.0-4.5.
-
Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.
-
Filtration and Storage: For long-term stability and to remove any micro-particulates, filter the solution through a 0.45 µm syringe filter into a clean, labeled storage bottle. Store at room temperature away from direct sunlight.
References
Technical Support Center: Nickel Gluconate in Electrochemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel gluconate in electrochemical applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an electrochemical bath?
A1: this compound, or more commonly, nickel salts (like sulfate (B86663) or chloride) used with sodium gluconate, serves two main functions in an electrochemical bath. Firstly, the gluconate ion acts as a complexing agent (or ligand) for Ni²⁺ ions. This helps to stabilize the nickel ions in the solution, especially in alkaline or weakly acidic baths, preventing the precipitation of nickel hydroxide (B78521). Secondly, gluconate provides a buffering action, which helps to maintain a stable pH at the cathode surface during electrodeposition.[1][2] This buffering capacity is crucial for obtaining high-quality and consistent nickel deposits.[3]
Q2: What are the advantages of using a gluconate-based electrolyte over a traditional Watts nickel bath?
A2: Gluconate-based electrolytes offer several advantages. They are non-toxic, biodegradable, and low-cost, making them an environmentally friendly option.[1][4] The complexing nature of gluconate allows for operation over a wider range of pH values and can improve the throwing power of the bath, leading to more uniform deposits.[5] Additionally, the buffering action of gluconate ions contributes to the quality and compactness of the deposited nickel layer.[1]
Q3: Can this compound be used in electroless nickel plating?
A3: Yes, gluconate is used in electroless nickel plating baths. In these applications, it acts as a complexing agent to control the concentration of free nickel ions and prevent the precipitation of nickel phosphite, a common byproduct that can cause bath decomposition.[6][7] The combination of boric acid and sodium gluconate can form a "borogluconate" complex, which positively influences the deposition rate and bath stability in alkaline electroless baths.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Deposit Quality (Rough, Pitted, or Burnt Deposits)
Q: My nickel deposit is rough and contains pits. What are the likely causes and how can I fix it?
A: Pitting and roughness are common issues that can arise from several factors in a gluconate bath.
-
Causes:
-
Organic Contamination: The presence of unwanted organic impurities is a primary cause of pitting.[8]
-
Gas Bubbles: Hydrogen gas evolution is a common side reaction during nickel deposition. If these bubbles adhere to the cathode surface, they can cause pits.[9][10] This can be exacerbated by poor agitation or insufficient wetting agent.
-
Solid Particles: Suspension of solid particles in the bath, such as dust or anode sludge, can lead to rough deposits.[11]
-
Incorrect Current Density: A current density that is too high can lead to "burning," a term for dark, rough, and poorly adherent deposits at high current density areas.[8][9]
-
Improper pH: A pH value that is too high can cause the precipitation of nickel hydroxide [Ni(OH)₂], which can be incorporated into the deposit, causing roughness and reducing brightness.[9] A pH that is too low can increase hydrogen evolution.[12]
-
-
Solutions:
-
Purify the Bath: Treat the solution with activated carbon to remove organic impurities.[11]
-
Improve Agitation & Add Wetting Agent: Ensure the bath has adequate agitation to dislodge hydrogen bubbles. If the problem persists, consider adding a suitable wetting agent or surfactant to reduce the solution's surface tension.[8][10]
-
Filter the Solution: Regularly filter the electrolyte to remove suspended solid particles. Ensure anode bags are intact to prevent sludge from entering the bath.[11]
-
Optimize Current Density: Reduce the cathodic current density. Refer to the recommended operating parameters for your specific bath composition.[8] A typical starting point is around 2.5 A/dm².[5][13]
-
Adjust and Control pH: Measure the pH of the bath and adjust it to the optimal range using dilute sulfuric acid or sodium hydroxide. The buffering capacity of gluconate helps, but significant changes require adjustment.[3][9] Optimal pH is often in the weakly acidic to alkaline range (e.g., pH 3.5 to 8).[3][13]
-
Issue 2: Low Cathodic Current Efficiency
Q: The efficiency of my nickel deposition is very low. What factors could be contributing to this?
A: Low cathodic current efficiency means that a significant portion of the electrical current is being consumed by side reactions, primarily hydrogen evolution.
-
Causes:
-
Low pH: In acidic solutions, a lower pH significantly increases the rate of the hydrogen evolution reaction (HER), which competes directly with nickel deposition.[12]
-
High Temperature: While moderate temperatures can be beneficial, excessively high temperatures can sometimes decrease efficiency, especially in certain formulations.[5]
-
Incorrect Bath Composition: An imbalanced ratio of nickel ions to complexing agent (gluconate) can affect deposition kinetics. Too much complexing agent might require a higher cathodic potential to release the nickel ions, which can favor hydrogen evolution.[3]
-
Metallic Impurities: Contamination from other metals can interfere with the deposition process and lower efficiency.[8]
-
-
Solutions:
-
Increase pH: Carefully increase the pH of the electrolyte to suppress the hydrogen evolution reaction. For many gluconate baths, operating at a pH of around 8 has shown high efficiency.[5][13]
-
Optimize Temperature: Operate within the recommended temperature range. For many gluconate baths, room temperature (25 °C) is effective.[4][5]
-
Analyze Bath Composition: Verify the concentrations of nickel salt and sodium gluconate. The molar ratio is critical for optimal performance.
-
Purify the Bath: Use electrolytic purification ("dummy plating") at a low current density to remove metallic impurities.[8]
-
Issue 3: Brittle Deposits and Poor Adhesion
Q: The deposited nickel layer is brittle and peels off the substrate. How can I improve its mechanical properties?
A: Brittleness and poor adhesion are critical failures that often point to issues with the substrate preparation or bath chemistry.
-
Causes:
-
Poor Substrate Pretreatment: The most common cause of poor adhesion is an improperly cleaned or activated substrate surface. Residual oils, oxides, or other contaminants will prevent a strong bond.[8][11]
-
Organic Impurities: The codeposition of organic impurities, often from the breakdown of additives, can cause internal stress and brittleness in the deposit.[8][11]
-
Incorrect pH: A pH that is too high or too low can negatively impact adhesion.[8]
-
High Internal Stress: The presence of certain additives or impurities can increase the internal stress of the nickel deposit, making it brittle.
-
-
Solutions:
-
Review Pretreatment Protocol: Ensure a rigorous pretreatment process, including degreasing, rinsing, acid activation (pickling), and a final rinse before plating. The specific steps will depend on the substrate material.[11]
-
Carbon Treatment: Use activated carbon treatment to remove organic contaminants from the plating bath.[8]
-
Optimize pH and Temperature: Maintain the pH and temperature within the recommended process window. A stable pH is critical for consistent deposit properties.[14]
-
Control Additive Concentration: Avoid adding an excess of brighteners or other additives, as their decomposition products can lead to brittleness.
-
Quantitative Data: Operating Parameters
The tables below summarize typical operating parameters for nickel electrodeposition from gluconate-based electrolytes, compiled from various studies.
Table 1: Alkaline Nickel-Gluconate Bath Composition and Operating Conditions
| Parameter | Value | Reference |
| Nickel Sulfate (NiSO₄·6H₂O) | 53 g/dm³ (0.2 M) | [5],[4] |
| Sodium Gluconate (C₆H₁₁NaO₇) | 44 g/dm³ (0.2 M) | [5],[13] |
| Boric Acid (H₃BO₃) | 25 g/dm³ (0.4 M) | [5],[13] |
| Ammonium Sulfate ((NH₄)₂SO₄) | 53 g/dm³ (0.4 M) | [5],[13] |
| pH | 8 | [5],[13] |
| Cathodic Current Density | 2.5 A/dm² | [5],[13] |
| Temperature | 25 °C | [5],[4] |
| Cathodic Current Efficiency | ~96.4% | [5],[4] |
Table 2: Influence of Key Parameters on Cathodic Current Efficiency (CCE)
| Parameter Varied | Range | Effect on CCE | Reference |
| pH | 4 - 10 | Increases significantly from 4 to 8, then plateaus/slight decrease | [13] |
| Temperature | 25 - 55 °C | Sharp decrease with increasing temperature | [5],[13] |
| Current Density | 1.0 - 4.0 A/dm² | Peaks around 2.5 A/dm², decreases at higher values | [13] |
| Gluconate Concentration | 0.05 - 0.3 mol/L | Increases to a peak at 0.2 M, then decreases | [13] |
Experimental Protocols
Protocol 1: Standard Electrodeposition of Nickel from a Gluconate Bath
This protocol describes a standard procedure for depositing a nickel coating on a copper substrate using the alkaline gluconate bath detailed in Table 1.
-
Electrolyte Preparation:
-
Dissolve 25 g of Boric Acid and 53 g of Ammonium Sulfate in approximately 500 mL of deionized water with gentle heating and stirring.
-
In a separate beaker, dissolve 53 g of Nickel Sulfate in 200 mL of deionized water.
-
In another beaker, dissolve 44 g of Sodium Gluconate in 200 mL of deionized water.
-
Add the nickel sulfate solution to the boric acid/ammonium sulfate solution while stirring.
-
Slowly add the sodium gluconate solution to the main mixture.
-
Add deionized water to bring the total volume to 1 dm³ (1 Liter).
-
Adjust the pH to 8.0 using a 20% NaOH solution.[13] Allow the solution to cool to room temperature (25 °C).
-
-
Substrate Pretreatment (Copper):
-
Mechanically polish the copper substrate to a smooth finish.
-
Degrease the substrate by sonicating in acetone (B3395972) for 10 minutes, followed by rinsing with deionized water.
-
Activate the surface by dipping it in a 5% sulfuric acid solution for 30 seconds.
-
Rinse thoroughly with deionized water and dry immediately before use.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration.
-
Working Electrode: The pretreated copper substrate.
-
Counter Electrode: A high-purity nickel plate or platinum mesh. The anode-to-cathode area ratio should be approximately 1:1 to 1.5:1.[11]
-
Reference Electrode: A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode can be used for potentiostatic control or monitoring, though for galvanostatic deposition, it is not strictly required.
-
Place the electrodes in the cell filled with the prepared nickel-gluconate electrolyte.
-
-
Electrodeposition:
-
Maintain the bath temperature at 25 °C.[13]
-
Apply a constant cathodic current density of 2.5 A/dm² using a DC power supply (galvanostat).[13]
-
Continue the deposition for the desired amount of time to achieve the target coating thickness. For example, a 20-minute deposition time is a common starting point.[13]
-
-
Post-Treatment:
-
After deposition, immediately turn off the power supply and remove the coated substrate from the bath.
-
Rinse it thoroughly with deionized water to remove residual electrolyte.
-
Dry the sample using a stream of nitrogen or in a low-temperature oven.
-
The sample is now ready for characterization (e.g., SEM for morphology, XRD for structure, polarization curves for corrosion resistance).
-
Visualizations
Troubleshooting Workflow for Poor Nickel Deposition
Caption: Troubleshooting workflow for common nickel deposit issues.
Key Relationships in a Nickel-Gluconate Electrolyte
Caption: Chemical relationships within a nickel-gluconate electrolyte.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gluconate solutions for nickel electrodeposition and nickel electroless plating - Afonin - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [journals.rcsi.science]
- 5. researchgate.net [researchgate.net]
- 6. tau.ac.il [tau.ac.il]
- 7. Role of Complexing Agents in Electroless Nickel Baths [eureka.patsnap.com]
- 8. Common problems and solutions in nickel electroplating process [everestplating.com]
- 9. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 10. nmfrc.org [nmfrc.org]
- 11. Common Problems and Troubleshooting Methods of Nickel Electroplating - Industry knowledge [superbheater.com]
- 12. ikm.org.my [ikm.org.my]
- 13. researchgate.net [researchgate.net]
- 14. casf.ca [casf.ca]
Technical Support Center: Preventing Nickel Ion Interference in Analytical Assays
Welcome to the technical support center for troubleshooting and preventing interference from nickel contamination in sensitive analytical assays. While nickel can originate from various sources, a primary contributor in biochemical labs is the leaching of nickel ions (Ni²⁺) from Immobilized Metal Affinity Chromatography (IMAC) resins used for purifying histidine-tagged (His-tagged) proteins. This guide provides detailed answers, protocols, and troubleshooting workflows to help you identify, mitigate, and prevent nickel-related assay problems.
Frequently Asked Questions (FAQs)
Q1: What is nickel ion interference and why is it a problem in analytical assays?
Q2: What are the common mechanisms of nickel interference?
Nickel ions can interfere with assays through several mechanisms:
-
Enzyme Inhibition: Nickel can act as an inhibitor for various enzymes. It can displace essential metal cofactors (like Zn²⁺ or Mg²⁺) in metalloenzymes, leading to a loss of enzymatic activity.[2]
-
Protein Aggregation: Leached nickel ions can bind to the His-tags of purified proteins, promoting protein-protein self-interactions that lead to sample aggregation.[3] This is often visible as a cloudy appearance in the eluted protein solution.[3]
-
Direct Assay Interference: In assays like ELISA, nickel ions can promote non-specific binding or interfere with the components of the detection system, leading to high background or false signals.[4][5]
-
Alteration of Cellular Processes: At a cellular level, nickel ions are known to be cytotoxic and can induce changes in gene expression, apoptosis, and oxidative stress, which can confound the results of cell-based assays.[6][7]
Q3: How can I detect the presence of residual nickel in my purified protein sample?
Detecting trace amounts of nickel can be challenging without specialized equipment. However, a simple qualitative test can be performed using a nickel-specific chelator like dimethylglyoxime (B607122) (DMG), which forms a reddish-pink complex with Ni²⁺ in an alkaline environment.[8][9] For a more quantitative approach, methods like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) can be used, although this is less common in a standard biochemistry lab.[10] Often, the first indication of nickel contamination is the observation of protein aggregation or unexplained assay interference itself.
Q4: Is it possible to prevent nickel from leaching from the IMAC resin in the first place?
While completely preventing leaching is difficult, it can be minimized. Using high-quality, stable Ni-NTA resins is crucial. Additionally, some manufacturers offer next-generation IMAC resins with very low nickel leakage that are more resistant to chelating agents like EDTA and reducing agents like DTT.[11] Another strategy is to switch to resins with different metal ions, such as cobalt. Cobalt resins often exhibit higher specificity for His-tags, resulting in less non-specific binding and potentially purer protein with lower metal leaching, although this may come at the cost of a slightly lower yield.[12]
Troubleshooting Guide
This guide addresses specific problems you might encounter and provides actionable solutions.
Problem: My purified protein looks cloudy and appears to be aggregating.
-
Possible Cause: Residual nickel ions leached from the IMAC column are cross-linking His-tagged protein molecules, causing aggregation.[3]
-
Solution: The most effective solution is to chelate the free nickel ions. Add Ethylenediaminetetraacetic acid (EDTA) to your eluted protein sample to a final concentration of 1-10 mM. Incubate for 15-30 minutes.[3][13] This will bind the nickel ions and prevent them from causing further aggregation. Note that EDTA must be removed before using the protein in assays where it might interfere (e.g., those involving metalloenzymes). See the protocol for EDTA removal below.
Problem: I'm observing high background or false-positive signals in my ELISA.
-
Possible Cause: If you are using a His-tagged protein in your ELISA, residual nickel ions might be causing non-specific binding of assay components to the plate. Some ELISA plates are even specifically coated with nickel to capture His-tagged proteins directly.[4][14][15] Free nickel in your sample can disrupt this intended interaction or cause other artifacts.
-
Solution:
-
Remove Nickel: Treat your protein sample with EDTA and then perform a buffer exchange using a desalting column or dialysis to remove the nickel-EDTA complex (see Protocol 1).
-
Optimize Wash Steps: Increase the number and stringency of your wash steps in the ELISA protocol to remove non-specifically bound components. Adding a low concentration of a non-ionic detergent like Tween 20 (0.05%) to your wash buffer can also help.[15]
-
Use Blocking Agents: Ensure you are using an adequate blocking buffer (e.g., BSA or casein) to prevent non-specific binding to the plate surface.
-
Problem: My enzyme's activity is significantly lower after His-tag purification.
-
Possible Cause: If your enzyme is a metalloenzyme, leached Ni²⁺ ions may have displaced the native, essential metal cofactor from the active site, thereby inactivating the enzyme.[2]
-
Solution:
-
Chelate and Remove Nickel: Immediately treat the purified protein with a chelating agent like EDTA, followed by extensive dialysis against a buffer containing the correct metal cofactor for your enzyme. This may help to remove the nickel and reconstitute the enzyme with its proper cofactor.
-
Use a Different Resin: For future purifications of this enzyme, consider using a cobalt-based IMAC resin, which is often gentler and has different metal-binding properties.[1] Alternatively, use a low-leach nickel resin specifically designed for purifying sensitive proteins.[16]
-
Avoid IMAC: If the problem persists, consider using an alternative purification method that does not involve metal affinity chromatography, such as ion-exchange or size-exclusion chromatography, or use a different affinity tag system (e.g., GST-tag or Strep-tag®).
-
Data Presentation: Comparison of Common IMAC Resins
Choosing the right resin is a critical first step in preventing nickel interference.
| Resin Type | Primary Metal Ion | Binding Affinity/Yield | Purity/Specificity | Metal Ion Leach | Best For |
| Standard Ni-NTA | Nickel (Ni²⁺) | High | Good | Moderate | General purpose, high yield protein purification.[1] |
| Cobalt-based (e.g., Co-NTA) | Cobalt (Co²⁺) | Moderate to High | High | Low | High-purity applications, purifying proteins sensitive to nickel.[1][12] |
| Low-Leach Nickel (e.g., NiMAC, Ni-Penta™) | Nickel (Ni²⁺) | High | High | Very Low | Purifying proteins from eukaryotic cell culture or for sensitive downstream applications like crystallography.[16][11] |
Experimental Protocols
Protocol 1: Post-Purification Removal of Nickel Ions by Chelation and Buffer Exchange
This two-step protocol is designed to remove leached nickel ions from your protein sample after IMAC.
Step 1: Nickel Chelation with EDTA
-
Elute Protein: Collect your His-tagged protein fractions from the Ni-NTA column.
-
Add EDTA: To your pooled elution fractions, add a stock solution of EDTA (e.g., 0.5 M, pH 8.0) to a final concentration of 1-10 mM. A 1 mM concentration is often sufficient.[13]
-
Incubate: Gently mix and incubate the solution at 4°C for 30 minutes to allow the EDTA to chelate the free nickel ions.[13]
Step 2: Removal of the Ni-EDTA Complex
The protein solution now contains the Ni-EDTA complex, which must be removed. Choose one of the following methods.
Method A: Desalting Column (Size-Exclusion Chromatography)
-
Equilibrate Column: Equilibrate a desalting column (e.g., PD-10) with your desired final storage buffer.
-
Apply Sample: Load your EDTA-treated protein sample onto the equilibrated column.
-
Elute Protein: Elute the protein according to the manufacturer's instructions. The larger protein will pass through the column quickly, while the smaller Ni-EDTA complex and imidazole (B134444) will be retained, effectively exchanging the buffer.
Method B: Dialysis
-
Prepare Sample: Transfer your EDTA-treated protein sample into a dialysis tubing with an appropriate molecular weight cutoff (MWCO) for your protein.
-
Dialyze: Place the dialysis bag in a large volume (at least 1000x the sample volume) of your desired final storage buffer at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours or overnight. Perform at least two changes of the dialysis buffer to ensure complete removal of the Ni-EDTA complex and imidazole.[3]
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Nickel Interference
Caption: A workflow to diagnose potential nickel ion interference.
Diagram 2: Experimental Workflow for Nickel Removal
Caption: A process for post-purification removal of nickel ions.
Diagram 3: Mechanism of Nickel Chelation by EDTA
Caption: EDTA sequesters nickel ions, forming an inert complex.
References
- 1. Affinity Resins Compared: Ni-NTA vs Cobalt vs IMAC [synapse.patsnap.com]
- 2. Mechanisms of nickel toxicity in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 4. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Proteomic Assessment of Biochemical Pathways That Are Critical to Nickel-Induced Toxicity Responses in Human Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of cytotoxicity of nickel ions based on gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Semi-quantitative analysis of nickel: counting-based μPADs built via hand drawing and yellow oily double-sided adhesive tape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marvelgent.com [marvelgent.com]
- 12. youtube.com [youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. qiagen.com [qiagen.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bio-works.com [bio-works.com]
Technical Support Center: Optimization of pH for Nickel Gluconate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nickel gluconate reactions, particularly its synthesis. Maintaining the correct pH is critical to ensure optimal yield, purity, and stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of pH in a this compound synthesis reaction?
A1: The pH of the reaction medium is a critical parameter that governs the solubility of the nickel salt and the ionic state of the gluconate. Proper pH control is essential to keep the nickel(II) ions in solution and available to react with the gluconate anions, while preventing the formation of unwanted precipitates like nickel(II) hydroxide (B78521).
Q2: What is the optimal pH range for this compound synthesis?
A2: While the exact optimal pH can depend on specific concentrations and temperatures, a weakly acidic to neutral pH range is generally recommended. Specifically, maintaining the pH between 5.5 and 7.0 is crucial. In this range, the gluconate is predominantly in its anionic form, ready to chelate the nickel ions, while the concentration of hydroxide ions is too low to cause significant precipitation of nickel(II) hydroxide.
Q3: What happens if the pH of my reaction is too high (alkaline)?
A3: If the pH rises significantly above 7, nickel(II) hydroxide (Ni(OH)₂), a pale green solid, will precipitate out of the solution.[1][2] This precipitation removes nickel ions from the reaction, drastically reducing the yield of the desired this compound product. The reaction mixture will typically appear cloudy or form a distinct precipitate.
Q4: What are the consequences of the pH being too low (acidic)?
A4: Gluconic acid is a weak acid with a pKa value around 3.6 to 3.9.[3][4][5][6] If the pH drops too far below this value, the gluconate anion will be protonated to form gluconic acid. This reduces the concentration of the chelating gluconate anion, which can slow down or inhibit the formation of the this compound complex, leading to an inefficient reaction and lower yields.
Troubleshooting Guide
| Observed Problem | Potential Cause (pH-Related) | Recommended Solution |
| Green precipitate forms in the solution. | The pH is too high (likely > 7.5), causing the precipitation of nickel(II) hydroxide (Ni(OH)₂).[1][2][7] | Carefully add a dilute acid (e.g., 0.1M HCl or H₂SO₄) dropwise while monitoring the pH with a calibrated meter until the precipitate redissolves and the pH is within the optimal 5.5-7.0 range. |
| Reaction is slow or yield is very low. | The pH is too low (likely < 4.0). The gluconate is protonated and not available to chelate the nickel ions. | Slowly add a dilute base (e.g., 0.1M NaOH) to raise the pH to the optimal 5.5-7.0 range. Use a pH meter for accurate control. |
| Solution turns cloudy upon adding base. | The local concentration of the base is too high where it is added, causing localized precipitation of Ni(OH)₂ before it can mix. | Add the dilute base very slowly while vigorously stirring the solution. This ensures rapid mixing and prevents localized high pH zones. |
| Inconsistent results between batches. | Poor pH control or monitoring. The final pH of different batches may be varying significantly. | Implement strict pH monitoring and control for all reactions. Use a calibrated pH meter and maintain a detailed log of pH adjustments for each batch. Consider using a suitable buffer system if appropriate for the reaction. |
Quantitative Data Summary
The following table summarizes key pH-related values relevant to this compound reactions.
| Parameter | Value | Significance in the Reaction |
| pKa of Gluconic Acid | ~3.6 - 3.9[3][4][5][6] | Below this pH, gluconate is protonated, reducing its ability to act as a chelating agent. The reaction should be run well above this pH. |
| Onset of Ni(OH)₂ Precipitation | Starts around pH 5.5 - 6.0[2] | This marks the lower boundary of pH where nickel hydroxide may begin to precipitate, making it the upper limit for the reaction pH. |
| Complete Ni(OH)₂ Precipitation | pH > 9.0[1][8] | At highly alkaline pH, virtually all nickel will be removed from the solution as a hydroxide precipitate. |
| Recommended Reaction pH | 5.5 - 7.0 | This range provides a balance between ensuring gluconate is deprotonated and keeping nickel(II) ions soluble. |
Visual Guides
pH Troubleshooting Logic
The following diagram illustrates the logical pathway for troubleshooting common pH-related issues during this compound synthesis.
Caption: Troubleshooting flow for pH optimization.
Experimental Workflow for pH Control
This diagram outlines a standard experimental workflow for the synthesis of this compound with a focus on pH control.
Caption: Workflow for pH-controlled synthesis.
Experimental Protocol Example
Objective: To synthesize nickel(II) gluconate under controlled pH conditions.
Materials:
-
Nickel(II) Sulfate (B86663) Hexahydrate (NiSO₄·6H₂O)
-
Sodium Gluconate (C₆H₁₁NaO₇)
-
Deionized Water
-
0.1M Sodium Hydroxide (NaOH) solution
-
0.1M Sulfuric Acid (H₂SO₄) solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Methodology:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve a specific molar equivalent of nickel(II) sulfate hexahydrate in deionized water with stirring.
-
In a separate beaker, dissolve a slight molar excess (e.g., 2.1 equivalents) of sodium gluconate in deionized water.
-
-
Reaction Initiation:
-
Slowly add the sodium gluconate solution to the nickel sulfate solution under constant, vigorous stirring.
-
-
pH Measurement and Adjustment:
-
Immerse the calibrated pH electrode into the reaction mixture.
-
The initial pH will likely be slightly acidic.
-
Slowly add 0.1M NaOH dropwise to the solution. Monitor the pH continuously. The goal is to carefully raise the pH into the target range of 6.0-6.5.
-
If the pH overshoots the target, carefully add 0.1M H₂SO₄ dropwise to bring it back down. Vigorous stirring is essential to prevent localized precipitation.
-
-
Reaction Completion:
-
Once the target pH is stable, gently heat the reaction mixture (e.g., to 60-70°C) for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. Continue to monitor and adjust the pH as needed.
-
-
Product Isolation:
-
After the reaction period, the this compound can be isolated from the solution, typically by cooling to induce crystallization or by solvent evaporation under reduced pressure.
-
-
Purification:
-
The solid product should be collected by filtration, washed with cold deionized water to remove any unreacted salts (like sodium sulfate), and then dried under vacuum.
-
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Gluconic acid - Wikipedia [en.wikipedia.org]
- 4. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
Technical Support Center: Enhancing Nickel-Catalyzed Reactions
Disclaimer: The following technical support guide is based on established principles of homogeneous and heterogeneous nickel catalysis. Direct literature on the specific use of nickel gluconate as a catalyst in organic synthesis is scarce. Therefore, the troubleshooting and optimization strategies provided are adapted from general nickel catalysis and should be considered as a starting point for experimental design when exploring the potential of this compound as a catalyst.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during nickel-catalyzed experiments.
Troubleshooting Guides
Low or No Product Yield
Q1: My nickel-catalyzed reaction is showing low to no conversion of my starting materials. What are the potential causes and how can I address them?
A1: Low or no product yield is a common issue in catalysis. Several factors related to the catalyst, reagents, and reaction conditions could be the cause. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Catalyst Source and Purity: Ensure the this compound used is of high purity and has been stored correctly to prevent decomposition or hydration. Consider using a freshly opened bottle or purifying the catalyst if its quality is uncertain. |
| Pre-catalyst Activation: If a Ni(II) precursor like this compound is used for a reaction requiring a Ni(0) active species, ensure appropriate reducing agents are employed. The choice of reducing agent (e.g., Zn, Mn) and its stoichiometry are critical. | |
| Catalyst Decomposition: Nickel catalysts can be sensitive to air and moisture, especially Ni(0) species. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. High reaction temperatures can also lead to catalyst decomposition; try lowering the temperature. | |
| Sub-optimal Reaction Conditions | Temperature: The reaction temperature may be too low for the activation of substrates or the catalyst. Incrementally increase the temperature and monitor the reaction progress. Conversely, if the temperature is too high, it could lead to catalyst decomposition or side reactions. |
| Solvent: The solvent plays a crucial role in solubility of reagents and catalyst stability. Screen a range of anhydrous solvents (e.g., dioxane, toluene, DMF, THF). | |
| Base: The choice and strength of the base can be critical, especially in cross-coupling reactions. Common bases include K₃PO₄, Cs₂CO₃, and KOtBu. The base may be too weak or too strong for the specific substrate. | |
| Ligand Issues | Ligand Selection: The gluconate ligand may not be optimal for the desired transformation. Consider the addition of co-ligands, such as phosphine (B1218219) ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs), which are commonly used in nickel catalysis to enhance reactivity and stability. |
| Ligand-to-Metal Ratio: If using an additional ligand, the ratio of the ligand to the nickel catalyst is crucial and often requires optimization. A 1:1 or 2:1 ligand-to-nickel ratio is a common starting point. | |
| Substrate Reactivity | Poor Substrate Reactivity: The C-H or C-X bond you are trying to functionalize may be too strong or sterically hindered. Consider modifying the directing group if one is used, or switching to a more reactive substrate if possible. |
Formation of Side Products and Low Selectivity
Q2: My reaction is producing a mixture of products with low selectivity for the desired compound. How can I improve the selectivity?
A2: Poor selectivity can arise from various competing reaction pathways. Fine-tuning the reaction parameters can often favor the desired transformation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Starting Materials | In cross-coupling reactions, homocoupling of the starting materials is a common side reaction. This can be influenced by the reaction kinetics and the stability of the organometallic intermediates. |
| Adjust Reaction Temperature: Lowering the temperature may favor the desired cross-coupling pathway over homocoupling. | |
| Modify Ligand: The electronic and steric properties of the ligand can significantly impact selectivity. A bulkier ligand may suppress homocoupling. | |
| Isomerization or Rearrangement | The product or intermediate may be undergoing isomerization or rearrangement under the reaction conditions. |
| Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize post-reaction transformations. | |
| Multiple Reactive Sites | The substrate may have multiple sites that can react. |
| Use of Directing Groups: A directing group can be used to position the catalyst at a specific C-H bond, enhancing regioselectivity. | |
| Ligand Control: The steric bulk of the ligand can be used to control which reactive site is more accessible to the catalyst. |
Frequently Asked Questions (FAQs)
Q3: How do I choose the appropriate solvent for my nickel-catalyzed reaction?
A3: The ideal solvent should dissolve all reactants and the catalyst, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. Common anhydrous solvents for nickel catalysis include toluene, dioxane, THF, and DMF. A solvent screen is often the best approach to identify the optimal solvent for a new reaction.
Q4: What is the role of a ligand in nickel catalysis, and how do I select one?
A4: Ligands play a critical role in stabilizing the nickel catalyst, modulating its reactivity, and influencing the selectivity of the reaction. The electronic and steric properties of the ligand are key. Electron-donating ligands can promote oxidative addition, while bulky ligands can influence reductive elimination and prevent catalyst aggregation. For a hypothetical this compound system, where gluconate is the primary ligand, the addition of other ligands like phosphines or NHCs could be explored to tune the catalyst's performance. The optimal ligand is highly dependent on the specific reaction and substrates, and a ligand screening is often necessary.
Q5: My reaction is sensitive to air and moisture. What precautions should I take?
A5: Many nickel catalysts, particularly those involving Ni(0) species, are sensitive to oxygen and water. To ensure reproducibility, it is crucial to use standard air-free techniques. This includes:
-
Running reactions under an inert atmosphere (argon or nitrogen).
-
Using anhydrous solvents, which can be obtained by distillation or from a solvent purification system.
-
Degassing the reaction mixture by freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.
Experimental Protocols
General Protocol for a Hypothetical this compound-Catalyzed Cross-Coupling Reaction
This protocol is a generalized starting point and will require optimization for specific substrates.
-
Preparation: In a glovebox, add this compound (e.g., 5 mol%) and any additional ligand (e.g., 10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Reagents: Add the aryl halide (1.0 mmol), the coupling partner (e.g., boronic acid, 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., 5 mL of dioxane).
-
Reaction: Seal the vessel and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the intended reaction time (e.g., 12-24 hours).
-
Work-up and Analysis: Cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography. The yield and purity are determined by ¹H NMR and GC-MS analysis.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Nickel Catalysis
Caption: A logical workflow for troubleshooting low-yield nickel-catalyzed reactions.
Hypothetical Catalytic Cycle for a Ni(0)/Ni(II) Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a Ni(0)/Ni(II) cross-coupling reaction.
resolving inconsistencies in nickel gluconate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving inconsistencies in nickel gluconate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is commonly synthesized via a chemical precipitation reaction. This typically involves reacting a nickel salt, such as nickel(II) acetate (B1210297) or nickel(II) carbonate, with gluconic acid or a gluconate salt (like sodium gluconate) in an aqueous solution.[1][2] The resulting this compound is then precipitated, often by adding a solvent in which it is less soluble, such as ethanol (B145695) or methanol (B129727), or by adjusting the temperature.[1]
Q2: What is the typical appearance of this compound?
A2: this compound is generally described as a green crystalline powder or granular substance.[3][4]
Q3: What are the key applications of synthesized this compound in research and development?
A3: In research and drug development, this compound serves as a pharmaceutical intermediate for the synthesis of various medicinal compounds.[3] It is also used as a nutritional supplement to provide nickel in a bioavailable form for studying its metabolic functions.[3]
Q4: What are the critical parameters to control during this compound synthesis?
A4: The critical parameters to control include the molar ratio of nickel salt to gluconate, the pH of the reaction mixture, reaction temperature, the rate of cooling or addition of anti-solvent, and the level of agitation.[5][6] These factors significantly influence the yield, purity, and crystalline form of the final product.[6]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of this compound can be confirmed using various analytical techniques. Spectroscopic methods like FTIR can be used to identify the functional groups and confirm the formation of the nickel-gluconate complex.[7] X-ray Diffraction (XRD) can be used to determine the crystalline structure.[8] Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and checking for the presence of heavy metal impurities. The assay of the final product should typically be between 97.0% and 102.0%.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My this compound yield is significantly lower than expected. What are the possible causes and how can I improve it?
A: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incorrect Molar Ratio: Ensure that the stoichiometry between the nickel salt and gluconic acid (or its salt) is correct. An excess of either reactant can lead to incomplete reaction or the formation of soluble complexes that do not precipitate.[5]
-
Suboptimal pH: The pH of the solution plays a crucial role in the formation of this compound species.[7] For precipitation, the pH should be carefully controlled. Adjust the pH with a suitable base (e.g., sodium hydroxide) or acid to optimize the precipitation of the desired this compound complex.
-
Incomplete Precipitation:
-
Solvent Addition: If using an anti-solvent like methanol or ethanol to induce precipitation, ensure a sufficient volume is added slowly while stirring to minimize the solubility of this compound.[1]
-
Temperature Control: The solubility of this compound is temperature-dependent. A slower cooling rate can promote the formation of larger, more easily filterable crystals, leading to a better yield.[6]
-
-
Resolubilization: At certain gluconate-to-nickel ratios, a time-dependent resolubilization of the precipitate can occur.[5] It is important to filter the product within an optimal timeframe after precipitation.
Issue 2: Product Discoloration (Not the Expected Green Color)
Q: The this compound I synthesized is not the characteristic green color. What could be the reason for this discoloration?
A: Discoloration often indicates the presence of impurities.
-
Starting Material Impurities: Ensure the purity of your starting materials (nickel salt and gluconic acid). The presence of other metal ions can lead to off-colored products.
-
Formation of Nickel Hydroxide (B78521): If the pH of the solution is too high, nickel hydroxide (Ni(OH)₂), a greenish precipitate, may form alongside or instead of this compound.[5] Spectroscopic analysis can help identify the presence of Ni(OH)₂.[5]
-
Side Reactions: Undesired side reactions can lead to colored byproducts. Review your reaction conditions, particularly temperature and reaction time, to minimize these.
Issue 3: Difficulty in Filtering the Precipitate
Q: The precipitated this compound is very fine and difficult to filter, leading to product loss. How can I improve the particle size?
A: The formation of fine, colloidal particles can be a challenge.
-
Controlled Precipitation: Rapid precipitation often leads to small particle sizes.
-
Slower Cooling Rate: If precipitating by cooling, a slower, more controlled cooling profile allows for crystal growth rather than rapid nucleation, resulting in larger particles.[6]
-
Slower Anti-Solvent Addition: Add the anti-solvent (e.g., methanol) dropwise with vigorous stirring to promote the growth of larger crystals.
-
-
Seeding: Introducing a small amount of pre-existing this compound crystals (seeding) can encourage crystal growth on these seeds, leading to a larger average particle size.[1]
-
Agitation: The level of agitation during precipitation can influence crystal size. While stirring is necessary for mixing, excessive agitation can sometimes lead to smaller crystals due to shear forces.[6] Experiment with different stirring speeds to find the optimal condition.
Experimental Protocols
Protocol 1: Synthesis of this compound from Nickel(II) Acetate and Gluconic Acid
1. Materials:
- Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
- Gluconic acid (50% w/w in water)
- Deionized water
- Methanol (or Ethanol)
- Sodium hydroxide (for pH adjustment, if necessary)
2. Procedure:
- Dissolve a specific molar amount of nickel(II) acetate tetrahydrate in deionized water in a reaction vessel with continuous stirring.
- In a separate beaker, dilute the stoichiometric equivalent of gluconic acid with deionized water.
- Slowly add the gluconic acid solution to the nickel acetate solution with constant stirring.
- Monitor the pH of the reaction mixture. If necessary, adjust the pH to the desired range (typically near neutral) with a dilute sodium hydroxide solution.
- Once the reaction is complete (indicated by a clear green solution), induce precipitation by slowly adding methanol to the solution with vigorous stirring. The volume of methanol required will depend on the concentration of the reactants.
- Continue stirring for a period to allow for complete precipitation.
- Collect the precipitated this compound by vacuum filtration.
- Wash the product with a mixture of water and methanol to remove any unreacted starting materials and byproducts.[1]
- Dry the final product under vacuum at a suitable temperature (e.g., 50-60 °C) to a constant weight.
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Appearance | Green crystalline powder or granules | [3][4] |
| Molecular Formula | C₁₂H₂₂NiO₁₄ | [3][4][9][10] |
| Molecular Weight | 448.99 g/mol | [3][4][9][10] |
| Assay | 97.0% - 102.0% | [3] |
| CAS Number | 71957-07-8 | [3][4][10] |
Visualizations
Caption: A typical workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Nickel(II) acetate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. celticchemicals.co.uk [celticchemicals.co.uk]
- 5. ascelibrary.org [ascelibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijtrd.com [ijtrd.com]
- 9. This compound | C12H22NiO14 | CID 71587260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [chemicalbook.com]
Technical Support Center: Strategies to Minimize Nickel Gluconate-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving nickel gluconate-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Variability in Cell Viability Assay Results (e.g., MTT Assay)
| Potential Cause | Recommended Solution | Citation |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling. For adherent cells, allow plates to sit at room temperature for a few minutes before incubation to ensure even attachment. | [1][2][3] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentrations. To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental analysis. | [2][4] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, media, or reagents is a major source of variability. Ensure pipettes are properly calibrated and use consistent pipetting techniques. For reagent addition to multiple wells, a multi-channel pipette is recommended. | [1][2] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | If the purple formazan crystals are not fully dissolved, it will result in inaccurate absorbance readings. Ensure complete solubilization by gentle mixing and visual inspection under a microscope before reading the plate. | [2] |
| Interference of this compound with the Assay | Nickel ions may interfere with the chemical reactions of the viability assay. To test for this, run a cell-free control with this compound in the culture medium to see if it directly reacts with the assay reagent. | [2][4] |
Issue 2: Inconsistent or Unexpected Reactive Oxygen Species (ROS) Measurements
| Potential Cause | Recommended Solution | Citation |
| Probe Instability or Photobleaching | Fluorescent ROS probes can be sensitive to light. Protect stained cells from light as much as possible during incubation and measurement. Prepare fresh probe solutions for each experiment. | [5] |
| Interference from Phenol (B47542) Red in Culture Medium | Phenol red can have antioxidant properties and may interfere with ROS assays. Use phenol red-free medium during the experiment to avoid this confounding factor. | [4] |
| Timing of Measurement | ROS production can be an early and transient event. Perform a time-course experiment to determine the optimal time point for measuring ROS levels after this compound treatment. | [6] |
| Cellular Autofluorescence | Some cell types exhibit high intrinsic fluorescence, which can interfere with the signal from the ROS probe. Include an unstained cell control to measure and subtract this background fluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of cytotoxicity induced by nickel compounds, including this compound, is the generation of reactive oxygen species (ROS).[7][8] This leads to oxidative stress, which can cause damage to cellular components such as lipids (lipid peroxidation), proteins, and DNA.[9][10] Ultimately, this can trigger programmed cell death, or apoptosis.[9][11][12]
Q2: What are the key signaling pathways involved in nickel-induced apoptosis?
A2: Nickel compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules involved include:
-
Caspases: Nickel exposure can lead to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, -6, -7).[11][13][14]
-
Bcl-2 family proteins: Nickel can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction.[12]
-
NF-κB: Nickel has been shown to activate the NF-κB signaling pathway, which is involved in inflammatory responses and can also play a role in apoptosis.[15][16][17]
Q3: What are the main strategies to minimize this compound cytotoxicity in vitro?
A3: The two main strategies are the use of antioxidants and chelating agents.
-
Antioxidants: These molecules can directly scavenge ROS or replenish the cell's endogenous antioxidant defenses (e.g., glutathione). Examples include N-acetylcysteine (NAC), curcumin (B1669340), and vitamins C and E.[18][19]
-
Chelating Agents: These compounds can bind to nickel ions, preventing them from participating in redox reactions that generate ROS. EDTA is a commonly used chelating agent.[20][21][22]
Q4: How do I choose the appropriate concentration of this compound for my experiments?
Q5: Can I use serum in my culture medium during this compound exposure?
A5: It is generally recommended to use a serum-free or low-serum medium during the exposure period. Components in serum can bind to nickel ions, potentially reducing their bioavailability and affecting the reproducibility of your results. If serum is required for cell viability, its concentration should be kept consistent across all experiments.[4]
Quantitative Data Summary
Table 1: Efficacy of Antioxidants in Mitigating Nickel-Induced Cytotoxicity
| Antioxidant | Cell Line | Nickel Compound | Effect | Citation |
| Curcumin (10 µg/ml) | Mouse Spermatogonia (GC-1 spg) | NiO Nanoparticles (40 µg/ml) | Significantly attenuated the cytotoxic response. | [19] |
| N-acetylcysteine (NAC) | Primary Spleen Lymphocytes | NiCl2 | Significantly reduced ROS levels and increased the mRNA levels of antioxidant enzymes (CAT, SOD, HO-1). | [18] |
Note: Data for this compound is limited. The table presents data from studies using other nickel compounds to illustrate the protective effects of antioxidants.
Table 2: Effect of Chelating Agents on Nickel-Induced Toxicity
| Chelating Agent | System | Nickel Compound | Effect | Citation |
| CaNa2EDTA | Freshwater Fish (Cirrhinus mrigala) | Nickel Chloride | Restored total protein content, reduced glutathione (B108866), and glutathione peroxidase to near-normal levels. | [20] |
| EDTA (10% in a cream) | Human Skin (in vivo) | Nickel Alloy | Completely abrogated the allergic contact response in all 21 patients tested. | [21] |
Note: This table provides evidence for the efficacy of EDTA in mitigating nickel toxicity in both in vivo and in vitro models.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Measurement of Intracellular ROS using DCFH-DA
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
This compound solution
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound and appropriate controls.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at desired time points.
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
-
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Key signaling pathways in this compound-induced cytotoxicity.
Caption: Logical relationship of strategies to minimize cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of cytotoxic effects of nickel on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Stress Level in the Testes of Mice and Rats during Nickel Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Advances on Pathways of Nickel-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Advances on Pathways of Nickel-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metals and apoptosis: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. oncotarget.com [oncotarget.com]
- 15. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of nuclear factor-kappaB and not activator protein-1 in cellular response to nickel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nickel differentially regulates NFAT and NF-κB activation in T cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-acetyl-L-cysteine alleviated the oxidative stress-induced inflammation and necroptosis caused by excessive NiCl2 in primary spleen lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural antioxidant curcumin attenuates NiO nanoparticle-induced cytotoxicity in mouse spermatogonia cells: A mechanistic study - Journal of King Saud University - Science [jksus.org]
- 20. Chelating efficacy of CaNa(2) EDTA on nickel-induced toxicity in Cirrhinus mrigala (Ham.) through its effects on glutathione peroxidase, reduced glutathione and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo evaluation of the effect of barrier gels in nickel contact allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chelating effect of EDTA on nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo anticancer activity of nickel (II) tetraazamacrocyclic diperchlorate complex, [(Ni-Me8[14]diene)(ClO4)2] against ehrlich ascites carcinoma (EAC) and MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Nickel Gluconate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage and experimental temperatures for nickel gluconate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the thermal stability of related metal gluconates to inform your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and dark environment. Prolonged exposure to high temperatures and humidity should be avoided to prevent caking and degradation. For general guidance, it is recommended to store it at a maximum temperature of 30°C and a maximum relative humidity of 70%.
Q2: How does temperature affect the stability of this compound in solution?
A2: In aqueous solutions, elevated temperatures can accelerate the degradation of this compound. The stability of metal gluconate complexes is pH-dependent, and temperature can influence the pH of the solution, further affecting stability. For applications such as electroplating, the temperature is a critical parameter that affects the quality of the nickel coating.
Q3: What are the primary signs of this compound degradation?
A3: Physical signs of degradation in solid this compound include caking, discoloration (from its typical light-greenish powder form), and changes in solubility. In solution, degradation may be indicated by precipitation, color change, or a shift in pH.
Q4: At what temperature does this compound begin to decompose?
Q5: Can I use Differential Scanning Calorimetry (DSC) to study the stability of this compound?
A5: Yes, DSC is a powerful technique to investigate the thermal stability of this compound. It can detect thermal events such as melting, crystallization, and decomposition, providing valuable information on the material's response to temperature changes.[2][3]
Troubleshooting Guides
Troubleshooting for Thermogravimetric Analysis (TGA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Abnormal fluctuations or "sawtooth" pattern in the TG curve | - Vibration sources near the instrument.- Clogged gas filter or blocked exhaust.- Airflow from the furnace cover not being properly sealed. | - Place the TGA instrument in a stable, vibration-free environment.- Regularly check and clean the gas filter and ensure the exhaust is clear.- Ensure the furnace is properly sealed before starting a measurement.[4] |
| Sample holder falls off or breaks | - The adhesive holding the sample holder has degraded due to prolonged high-temperature use.- A sudden, high flow rate of gas causing the holder to vibrate or the crucible to be dislodged. | - Avoid unnecessarily long experiments at very high temperatures.- Gradually increase the gas flow rate at the beginning of the experiment.[5][6] |
| Baseline drift | - Buoyancy effects due to changes in gas density with temperature.- Gas convection within the furnace.- Thermal expansion of the balance support. | - Perform a baseline subtraction by running a blank experiment with an empty crucible under the same conditions.- Ensure a consistent and appropriate gas flow rate.[7] |
| Inaccurate or non-reproducible results | - Sample is not representative of the bulk material.- Inconsistent sample packing in the crucible.- Contamination of the sample holder or crucible. | - Ensure the sample is homogenous.- Pack the sample consistently for each run.- Clean the sample holder and crucible between experiments.[6] |
Troubleshooting for Differential Scanning Calorimetry (DSC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution | - Heating rate is too fast.- Large sample mass. | - Use a slower heating rate (e.g., 5-10°C/min).- Use a smaller sample size (typically 2-10 mg). |
| Noisy baseline | - Poor thermal contact between the sample pan and the sensor.- Contaminated sample pans or sensor. | - Ensure the bottom of the sample pan is flat and makes good contact with the sensor.- Use clean sample pans and regularly clean the DSC sensor. |
| Broad melting peak for a crystalline material | - Impurities in the sample.- Sample degradation during heating. | - Use a purer sample if possible.- Run a TGA analysis first to determine the decomposition temperature and set the DSC experiment to end well below that temperature.[8] |
| Inconsistent transition temperatures | - Variation in heating rate between runs.- Poor calibration of the instrument. | - Use the same heating rate for all comparable experiments.- Regularly calibrate the DSC instrument with known standards (e.g., indium). |
Data Presentation
The following table summarizes the thermal decomposition data for related metal gluconates, which can be used as a reference for estimating the thermal stability of this compound.
| Compound | Dehydration Temperature Range (°C) | Major Decomposition Onset (°C) | Reference(s) |
| Calcium Gluconate Monohydrate | 120 - 180 | ~300 (in air) | [1][9] |
| Magnesium Gluconate | - | Exhibits three stages of thermal degradation up to 895.18 °C | [10] |
| Zinc Gluconate | - | The activation energy of thermal degradation was determined by DSC | [11] |
Note: The specific decomposition temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for determining the thermal stability and decomposition profile of this compound.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated.
-
Select an appropriate inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (typically 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean TGA crucible (e.g., alumina (B75360) or platinum).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Experimental Setup:
-
Place the crucible onto the TGA balance.
-
Tare the balance.
-
Program the temperature profile. A typical dynamic scan would be:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Identify the temperature ranges for different decomposition steps.
-
Protocol for Differential Scanning Calorimetry (DSC)
This protocol outlines a general method for identifying thermal transitions in this compound.
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated with appropriate standards (e.g., indium).
-
Use an inert atmosphere (e.g., nitrogen) with a consistent purge rate.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatiles.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the temperature profile. A common method is a heat-cool-heat cycle:
-
Equilibrate at a temperature below any expected transitions (e.g., 25°C).
-
Ramp the temperature to a point below the decomposition temperature (determined by TGA, e.g., 250°C) at a heating rate of 10°C/min.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at the same heating rate to observe any changes in the thermal transitions.
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, some decompositions).
-
Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.
-
Mandatory Visualization
Caption: Experimental workflow for determining the thermal stability of this compound.
Caption: Logical relationship for determining optimal temperature conditions.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. qualitest.ae [qualitest.ae]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 5. COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 6. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 7. Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers | MDPI [mdpi.com]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. annexpublishers.com [annexpublishers.com]
- 11. STUDY OF THERMAL STABILITY OF ZINC GLUCONATE IN SOLID STATE BY DSC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Challenges in Nickel Gluconate Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of nickel gluconate.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the characterization of this compound?
A1: Researchers may encounter challenges related to the hygroscopic nature of this compound, its thermal instability, the presence of impurities from manufacturing, and difficulties in achieving good chromatographic separation due to its polarity. These challenges can affect the accuracy and reproducibility of analytical results.
Q2: Why is my this compound sample showing a broad peak in HPLC analysis?
A2: A broad peak in HPLC can be caused by several factors, including column overload, poor sample solubility in the mobile phase, or secondary interactions with the stationary phase. Ensure your sample concentration is within the linear range of the column and that the sample is fully dissolved in a solvent compatible with the mobile phase.[1][2] Using a guard column can also help protect the analytical column from strongly retained impurities that can cause peak broadening.[3]
Q3: I am observing inconsistent retention times in my HPLC analysis of this compound. What could be the cause?
A3: Inconsistent retention times can stem from fluctuations in mobile phase composition, temperature, or flow rate.[1] Ensure the mobile phase is well-mixed and degassed. Using a column oven will help maintain a stable temperature. Also, check the HPLC pump for any leaks or issues with check valves that might cause flow rate variations.[2]
Q4: Why can't I directly analyze this compound using Gas Chromatography (GC)?
A4: this compound is a non-volatile metal salt of a sugar acid. Direct injection into a GC would lead to decomposition in the hot injector port rather than volatilization. Therefore, derivatization is necessary to convert the polar gluconate molecule into a more volatile and thermally stable compound suitable for GC analysis.
Q5: What are the typical impurities I should be aware of in this compound?
A5: Common impurities can include other metal ions (e.g., lead, cadmium, arsenic), unreacted starting materials, and by-products from the synthesis process.[4] Regulatory guidelines, such as those from the USP, set limits for these elemental impurities.[4] A certificate of analysis for a similar product like zinc gluconate shows typical tests for chlorides, sulfates, and reducing substances.[5][6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Peak Tailing in HPLC Chromatogram
-
Possible Cause 1: Secondary Interactions. The hydroxyl and carboxyl groups of the gluconate can have secondary interactions with active sites on the silica-based stationary phase.
-
Solution: Use a high-purity silica (B1680970) column or an end-capped column. Adjusting the mobile phase pH to suppress the ionization of silanol (B1196071) groups (pH < 4) can also help.[7]
-
-
Possible Cause 2: Metal Chelation. Nickel ions can chelate with the stationary phase.
-
Solution: Add a competing chelating agent, like a low concentration of EDTA, to the mobile phase.
-
-
Possible Cause 3: Column Overload. Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.
-
Issue: No or Poor Peak Response
-
Possible Cause 1: Inappropriate Detector. this compound lacks a strong chromophore for UV detection at higher wavelengths.
-
Solution: Use a low wavelength for UV detection (e.g., 210 nm) or employ a detector that does not rely on a chromophore, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[8]
-
-
Possible Cause 2: Sample Degradation. this compound may be unstable in the mobile phase.
-
Solution: Prepare fresh samples and use a mobile phase with a pH that ensures the stability of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No Peak Corresponding to Gluconate Detected
-
Possible Cause 1: Incomplete Derivatization. The derivatization reaction (e.g., silylation) may not have gone to completion.
-
Solution: Optimize the derivatization conditions, including reaction time, temperature, and the ratio of derivatizing agent to the sample. Ensure the sample is completely dry before adding the derivatizing agent, as moisture will consume the reagent.[9]
-
-
Possible Cause 2: Decomposition in the Injector. The derivatized compound may still be thermally labile.
-
Solution: Lower the injector temperature. Use a splitless injection to minimize the sample's residence time in the hot injector.
-
Issue: Multiple Peaks for Derivatized Gluconate
-
Possible Cause 1: Tautomerization. Sugars and their derivatives can exist as multiple isomers (anomers) in solution, leading to multiple derivatized products.
-
Solution: Use a two-step derivatization process involving methoximation followed by silylation. Methoximation stabilizes the open-chain form of the sugar acid, preventing the formation of multiple anomers.[9]
-
-
Possible Cause 2: Incomplete Derivatization. Partial derivatization of the multiple hydroxyl groups on the gluconate will result in multiple peaks.
-
Solution: Increase the amount of derivatizing reagent and optimize the reaction conditions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue: Broad Peaks Obscuring Fingerprint Region
-
Possible Cause 1: Presence of Water. this compound is hygroscopic, and absorbed water will show a very broad O-H stretching band around 3300 cm⁻¹, which can obscure other functional group peaks.[10][11]
-
Solution: Dry the sample thoroughly in a vacuum oven before analysis. Prepare the KBr pellet in a dry environment (e.g., under a heat lamp or in a glove box) to minimize moisture absorption.
-
-
Possible Cause 2: Sample Not Finely Ground. Poorly ground sample can cause scattering and distorted peaks.
-
Solution: Ensure the sample is finely and homogeneously ground with KBr.
-
Issue: Difficulty in Assigning Carboxylate Peaks
-
Possible Cause: The coordination of the carboxylate group to the nickel ion shifts its characteristic absorption bands.
-
Solution: Compare the spectrum to that of sodium gluconate or gluconic acid. A shift in the asymmetric and symmetric stretching frequencies of the carboxylate group (typically around 1600 cm⁻¹ and 1400 cm⁻¹, respectively) is indicative of coordination to the nickel ion.[10]
-
Thermal Analysis (TGA/DSC)
Issue: Inconsistent Decomposition Temperatures
-
Possible Cause 1: Different Heating Rates. The heating rate can significantly affect the observed decomposition temperatures.
-
Solution: Use a consistent and appropriate heating rate (e.g., 10 °C/min) for all analyses to ensure reproducibility.
-
-
Possible Cause 2: Different Atmospheres. The decomposition pathway of metal gluconates can vary depending on whether the analysis is run in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[12][13]
-
Solution: Specify and control the atmosphere during the analysis. For studying thermal stability, an inert atmosphere is typically used.
-
Issue: Complex TGA Curve with Multiple Weight Loss Steps
-
Possible Cause: The thermal decomposition of this compound is a multi-step process.
-
Interpretation: The initial weight loss at lower temperatures (around 100 °C) is typically due to the loss of water of hydration.[12][14] Subsequent weight losses at higher temperatures correspond to the decomposition of the gluconate ligand, ultimately forming nickel oxide at very high temperatures.[15] DSC can help to identify whether these processes are endothermic or exothermic.[16]
-
Quantitative Data
| Parameter | Typical Specification | Analytical Technique |
| Assay (as this compound) | 97.0% - 102.0% | Titration / HPLC |
| Nickel Content | Varies based on hydration state | ICP-MS / Titration |
| Water Content | Varies (specify anhydrous or hydrated) | Karl Fischer Titration[17] |
| Chloride (Cl) | ≤ 0.05% | Ion Chromatography |
| Sulfate (SO₄) | ≤ 0.05% | Ion Chromatography |
| Lead (Pb) | ≤ 3 ppm | ICP-MS[18] |
| Arsenic (As) | ≤ 3 ppm | ICP-MS[18] |
| Cadmium (Cd) | ≤ 2 ppm | ICP-MS[18] |
| Reducing Substances | ≤ 1.0% | Titration |
Note: These values are examples and may vary depending on the grade and manufacturer of the this compound. Refer to the specific product's Certificate of Analysis for exact specifications.[5][6]
Experimental Protocols
HPLC Method for this compound (Adapted from Calcium Gluconate Method)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase: Isocratic elution with a mixture of 90% 0.5% formic acid in water and 10% methanol.[19]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[19]
-
Detector: UV at 210 nm or Refractive Index (RI).[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Gluconate (as Silyl Derivative)
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a reaction vial. Dry the sample completely under a stream of nitrogen or in a vacuum oven.
-
Methoximation (Optional but Recommended): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Cap the vial and heat at 60 °C for 30 minutes to stabilize the gluconate structure.[9]
-
Silylation: Cool the vial to room temperature. Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70 °C for 60 minutes.
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Scan from m/z 50 to 650.
-
FTIR Analysis
-
Sample Preparation: Dry the this compound sample in a vacuum oven at 60 °C for at least 4 hours.
-
KBr Pellet Method: In a dry environment, grind 1-2 mg of the dried sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.
TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[20]
-
Data Analysis: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
Visualizations
Caption: Troubleshooting workflow for abnormal HPLC peak shapes.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. impactfactor.org [impactfactor.org]
- 5. img.waimaoniu.net [img.waimaoniu.net]
- 6. konochem.com [konochem.com]
- 7. hplc.eu [hplc.eu]
- 8. jsmcentral.org [jsmcentral.org]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]
- 20. mt.com [mt.com]
Technical Support Center: Troubleshooting Cell Culture Issues with Nickel Gluconate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues in their cell culture experiments involving nickel gluconate. This resource provides a structured approach to troubleshooting, helping you distinguish between microbial contamination and potential cytotoxic effects of the compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My cells look unhealthy after adding this compound. How can I determine if it's contamination or a compound-related effect?
When unexpected changes occur in your cell culture after introducing a new reagent like this compound, it's crucial to systematically determine the root cause. The issue could be microbial contamination introduced with the new solution or a cytotoxic response of the cells to the this compound itself.
Here’s a step-by-step guide to help you differentiate:
-
Visual Inspection: Carefully observe your cell culture under a microscope.
-
Signs of Microbial Contamination: Look for turbidity (cloudiness) in the culture medium, a sudden change in pH (often a yellow color for bacterial contamination or pink for fungal), or the presence of small, motile particles (bacteria) or filamentous structures (fungi) between your cells.[1][2][3][4]
-
Signs of Cytotoxicity: Observe for changes in cell morphology, such as rounding, shrinking, detachment from the culture surface, or an increase in floating dead cells (debris).[1] The media might remain clear.
-
-
Control Cultures: Always maintain control cultures that have not been treated with this compound. If your control cultures remain healthy while the treated cultures show signs of distress, the issue is likely related to the this compound.
-
Sterility Check of this compound Solution: Test the sterility of your this compound stock solution to rule it out as a source of contamination. (See "Protocol for Sterility Testing of a this compound Solution" below).
Q2: I suspect microbial contamination from my this compound solution. What are the common types of contaminants and how can I identify them?
Contaminants that could be introduced with a non-sterile solution include bacteria, fungi (yeast and mold), and mycoplasma.[1][2][5]
| Contaminant | How to Identify |
| Bacteria | Rapidly turns media turbid and yellow (acidic).[1][2] Under the microscope, you'll see small, individual moving particles.[2][4] |
| Fungi (Yeast/Mold) | Yeast appears as small, budding, oval-shaped particles.[2] Mold will show filamentous growth (hyphae).[2] The media may become turbid and the pH can shift.[1][2] |
| Mycoplasma | This is a significant concern as it often does not cause visible changes to the media.[1][5] Signs can be subtle, including reduced cell proliferation or changes in cell morphology.[5][6] Specific testing like PCR, ELISA, or DNA staining is required for detection.[5] |
If you suspect contamination, it is best to discard the contaminated cultures to prevent further spread.[1][2] Thoroughly disinfect your incubator and biosafety cabinet.[1][2]
Q3: My this compound solution is sterile, but my cells are still dying. Could it be the nickel itself?
Yes, nickel compounds are known to have cytotoxic effects on various cell lines in a dose-dependent manner. The observed cell death could be a result of nickel-induced toxicity.
| Cell Line | Nickel Compound | Observed Effects | Concentration |
| U2OS (Human Osteosarcoma) | NiCl₂ | Decreased cell viability, inhibition of cell proliferation, S-phase cell cycle arrest. | 1mM - 2mM |
| HaCat (Human Keratinocytes) | NiCl₂ | Decreased cell viability, inhibition of cell proliferation, G2/M phase cell cycle arrest. | 1mM - 2mM |
| L929 (Mouse Fibroblast) | Ni²⁺ | Altered protein and metabolite synthesis, induction of oxidative stress. | 100 µM |
| Various Pancreatic Cells | NiCl₂, Ni-acetate | Changes in spheroid morphology, but no significant reduction in viable cell numbers after 48h. | Up to 50µM |
To determine if the effects you are seeing are due to cytotoxicity, it is recommended to perform a dose-response experiment. (See "Protocol for a Dose-Response Cytotoxicity Assay" below).
Experimental Protocols
Protocol for Sterility Testing of a this compound Solution
This protocol is adapted from standard methods for sterility testing of liquid reagents.[7][8][9][10]
Materials:
-
Your this compound stock solution
-
Sterile Tryptic Soy Broth (TSB) for detecting bacteria
-
Sterile Fluid Thioglycolate Medium (FTM) for detecting anaerobic and some aerobic bacteria
-
Sterile Sabouraud Dextrose Broth (SDB) for detecting fungi
-
Sterile culture tubes
-
Incubator set at 30-35°C
-
Incubator set at 20-25°C
Methodology:
-
Under aseptic conditions in a biosafety cabinet, add a small volume (e.g., 100 µL) of your this compound stock solution to separate, clearly labeled tubes containing 10 mL of TSB, FTM, and SDB.
-
Prepare a positive control for each medium by inoculating with a known microbial source (e.g., a non-pathogenic lab strain of E. coli for TSB and FTM, and C. albicans for SDB).
-
Prepare a negative control for each medium by incubating un-inoculated tubes.
-
Incubate the TSB and FTM tubes at 30-35°C for 14 days.[7]
-
Incubate the SDB tubes at 20-25°C for 14 days.
-
Visually inspect the tubes for any signs of turbidity (cloudiness) every other day.
-
If your this compound-inoculated tubes remain clear after 14 days while the positive controls are turbid, your solution is likely sterile.
Protocol for a Dose-Response Cytotoxicity Assay
This protocol will help you determine the concentration at which this compound becomes toxic to your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile this compound stock solution
-
Sterile 96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)
-
Multichannel pipette
-
Plate reader (if using a colorimetric assay) or fluorescence microscope
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare Dilutions: Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common approach is to use a half-log or log dilution series (e.g., 1000 µM, 300 µM, 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, and 0 µM).
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" with medium only (0 µM). It is recommended to have at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental design.
-
Assess Viability: After the incubation period, assess cell viability using your chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of the cells are no longer viable).
Visual Troubleshooting Guides
Below are diagrams to help you visualize the troubleshooting process and understand the potential effects of nickel.
Caption: Troubleshooting workflow for cell culture issues with this compound.
Caption: Potential cellular effects of nickel toxicity.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Basics of Cell Culture Quality Control: Contamination | abm Inc. [info.abmgood.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterility Testing [merckmillipore.com]
- 9. usp.org [usp.org]
- 10. certified-laboratories.com [certified-laboratories.com]
Technical Support Center: Optimizing Nickel Gluconate-Mediated Reactions
Welcome to the technical support center for nickel gluconate-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-mediated reaction showing low to no conversion?
A1: Low conversion can be attributed to several factors. A primary consideration is the activation of the nickel(II) precatalyst to the active Ni(0) species, which is often a crucial step.[1] Ensure that if you are using a Ni(II) source like this compound, appropriate reducing agents are employed if a Ni(0) active species is required for your specific transformation. Additionally, the reaction may be inhibited by impurities in reagents or solvents, the presence of oxygen, or suboptimal reaction conditions such as temperature and concentration.
Q2: What is the likely role of the gluconate ligand in the reaction?
A2: While specific literature on the role of gluconate in synthetic cross-coupling reactions is limited, we can infer its function from the behavior of other carboxylate ligands in nickel catalysis. Carboxylate ligands can influence the solubility and stability of the nickel catalyst.[2] They can also participate in the catalytic cycle, for instance, by facilitating the reductive elimination step. In some cases, the carboxylate group can act as a leaving group in decarboxylative coupling reactions.[3][4][5]
Q3: How do I minimize the formation of side products in my reaction?
A3: Side product formation, such as homocoupling or hydrodehalogenation, is a common issue in cross-coupling reactions. To minimize these, ensure a strictly inert atmosphere to prevent oxygen-induced side reactions. The choice of base, solvent, and temperature can also significantly impact the selectivity of the reaction. For instance, in some nickel-catalyzed reactions, β-hydride elimination can be a competing pathway, which can sometimes be suppressed by careful ligand selection and temperature control.[6]
Q4: Can I use this compound in place of other nickel precatalysts?
A4: While this compound is a readily available and air-stable Ni(II) source, its direct substitution for other precatalysts like Ni(COD)₂ or NiCl₂(phosphine)₂ may require significant re-optimization of the reaction conditions. The gluconate ligand's electronic and steric properties differ from commonly used phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, which will affect catalyst activity and selectivity. It is recommended to perform a thorough optimization of reaction parameters when using this compound as a precatalyst.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered in this compound-mediated reactions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst | • Precatalyst Activation: If your reaction requires a Ni(0) species, ensure you are using an effective reducing agent (e.g., zinc, manganese) to reduce the Ni(II) gluconate. • Ligand Choice: The gluconate ligand may not be optimal for your specific substrates. Screen a variety of external ligands, such as phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs), which are known to stabilize the active nickel species and promote catalysis.[7] • Catalyst Loading: Increase the catalyst loading incrementally. While higher loadings can improve yield, they may also lead to increased side products. |
| Poor Reagent Quality | • Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities, especially water and oxygen, can deactivate the nickel catalyst. • Substrate Stability: Verify the stability of your starting materials under the reaction conditions. Some substrates may decompose at elevated temperatures. |
| Suboptimal Reaction Conditions | • Temperature: Optimize the reaction temperature. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side product formation. Start with a moderate temperature and adjust as needed. • Base Selection: The choice of base is critical. Screen a range of bases with varying strengths and solubilities (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). • Solvent Effects: The solvent can significantly impact catalyst solubility and reactivity. Screen a variety of solvents, such as THF, dioxane, toluene (B28343), or DMF.[8] |
| Presence of Oxygen | • Inert Atmosphere: Ensure all reactions are set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or a glovebox. • Degassing: Thoroughly degas all solvents and liquid reagents before use. |
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Decomposition)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Oxygen Contamination | • Improve Inert Atmosphere: As mentioned above, rigorously exclude oxygen from the reaction system. |
| Incorrect Stoichiometry | • Reagent Ratios: Optimize the ratio of your coupling partners. An excess of one reagent may favor homocoupling. |
| High Temperature | • Lower Reaction Temperature: High temperatures can sometimes promote undesired side reactions. Try running the reaction at a lower temperature for a longer duration. |
| Inappropriate Ligand | • Ligand Screening: The ligand can influence the relative rates of the desired cross-coupling versus side reactions. Experiment with different ligands to find one that promotes the desired pathway. |
Experimental Protocols
Below is a generalized experimental protocol for a nickel-catalyzed cross-coupling reaction. This should be adapted and optimized for your specific substrates and reaction type.
General Procedure for a Nickel-Catalyzed Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add this compound (e.g., 5-10 mol%) and the desired ligand (if any, in a 1:1 or 1:2 ratio to nickel).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene or dioxane) via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
General Nickel-Catalyzed Cross-Coupling Cycle
Caption: A simplified nickel-catalyzed cross-coupling cycle.
Experimental Workflow Diagram
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 3. Nickel-Catalyzed Decarboxylative Cross-Coupling of Perfluorobenzoates with Aryl Halides and Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Nickel(II) Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. groups.chem.cmu.edu [groups.chem.cmu.edu]
Technical Support Center: Refining Purification Methods for Nickel Gluconate Products
Welcome to the Technical Support Center for Nickel Gluconate Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthesis route and the quality of the starting materials. Common impurities include:
-
Heavy Metals: Other divalent metal ions such as iron (Fe²⁺/Fe³⁺), cobalt (Co²⁺), copper (Cu²⁺), and zinc (Zn²⁺) are frequent contaminants due to their similar chemical properties to nickel.
-
Anions: Residual anions from starting materials, such as chlorides (Cl⁻) and sulfates (SO₄²⁻), are often present.
-
Organic Impurities: Unreacted starting materials like glucose or gluconic acid, as well as side-products from the synthesis, can be present. These may contribute to discoloration of the final product.
Q2: My final this compound product has a brownish or yellowish tint instead of the expected light green color. What could be the cause?
A2: A brownish or yellowish tint in the final product often indicates the presence of organic impurities or the oxidation of trace metals like iron. Overheating during the synthesis or purification process can lead to the caramelization of residual sugars or the degradation of the gluconate molecule. The presence of ferric ions (Fe³⁺) can also impart a yellow-brown color.
Q3: During recrystallization, my this compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out," where the solute separates as a liquid instead of a solid, can occur for several reasons:
-
High concentration of impurities: Impurities can lower the melting point of the solid, causing it to melt in the hot solvent.
-
Inappropriate solvent: The solvent system may not be ideal for crystallization.
-
Cooling rate is too fast: Rapid cooling can sometimes favor the formation of an amorphous oil over a crystalline solid.
To address this, you can try the following:
-
Add a small amount of a co-solvent to increase the solubility of the impurities.
-
Ensure the solution is fully dissolved at the boiling point of the solvent and then allow it to cool slowly.
-
Try a different solvent system. For this compound, aqueous ethanol (B145695) or methanol (B129727) solutions are often good starting points.
Q4: What is the most effective method for removing trace heavy metal impurities from my this compound solution?
A4: For the removal of trace heavy metal impurities, a combination of precipitation and ion-exchange chromatography is generally most effective. Precipitation by adjusting the pH can remove bulk impurities like iron, while ion-exchange chromatography is excellent for removing trace levels of other divalent metals.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - Solution is not saturated (too much solvent was used).- The cooling process is not sufficient. | - Evaporate some of the solvent to increase the concentration and attempt to cool again.- Place the solution in an ice bath or refrigerator to induce crystallization.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Crystals are very fine or form a powder. | - The solution cooled too quickly. | - Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool more slowly at room temperature before moving to a colder environment. |
| Low yield of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The product is more soluble in the chosen solvent than anticipated. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Re-evaluate the solvent system; a solvent in which the product has lower solubility at room temperature may be needed. |
Discoloration of Final Product
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Final product is yellow or brown. | - Presence of organic impurities or residual sugars.- Oxidation of iron impurities to Fe³⁺. | - Treat the this compound solution with activated carbon before recrystallization to adsorb organic color bodies.- Adjust the pH of the solution to precipitate iron as iron(III) hydroxide (B78521) before proceeding with further purification steps. |
| Product darkens upon drying. | - Thermal decomposition of the product or impurities. | - Dry the product at a lower temperature under vacuum.- Ensure all residual solvent has been removed. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Start with a 9:1 mixture of ethanol to deionized water. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude this compound and the solvent mixture. Heat the mixture with stirring to the boiling point of the solvent until all the solid has dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and gently swirl. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of light green crystals should be observed. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature not exceeding 60°C to prevent decomposition.
Protocol 2: Removal of Heavy Metal Impurities by Precipitation
This protocol describes the removal of iron, a common impurity, by pH-controlled precipitation.
-
Dissolution: Dissolve the crude this compound in deionized water to a concentration of approximately 10-15% (w/v).
-
Oxidation: Add a few drops of 30% hydrogen peroxide (H₂O₂) to oxidize any Fe²⁺ to Fe³⁺.
-
pH Adjustment: Slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) with vigorous stirring to raise the pH to approximately 5.0-5.5. This will cause the precipitation of iron(III) hydroxide (Fe(OH)₃). Monitor the pH closely to avoid co-precipitation of nickel hydroxide.
-
Digestion: Gently heat the suspension to about 60°C for 30 minutes to aid in the coagulation of the precipitate.
-
Filtration: Filter the solution to remove the precipitated iron hydroxide.
-
Further Purification: The filtrate, now with reduced iron content, can be further purified by recrystallization or ion-exchange chromatography.
Protocol 3: Purification by Ion-Exchange Chromatography
This protocol is for the removal of trace divalent metal ion impurities.
-
Resin Selection and Preparation: A chelating ion-exchange resin with high affinity for transition metals, such as one with an iminodiacetic acid functional group, is recommended. Prepare the resin according to the manufacturer's instructions, typically by washing with deionized water and converting it to the desired ionic form (e.g., Na⁺ form).
-
Column Packing: Pack a chromatography column with the prepared resin.
-
Loading: Dissolve the partially purified this compound in deionized water and adjust the pH to be slightly acidic (around 5-6). Pass the solution through the column at a controlled flow rate. The resin will bind divalent metal impurities.
-
Elution: Elute the column with a suitable buffer to remove any remaining impurities. The purified this compound will pass through the column.
-
Regeneration: Regenerate the resin according to the manufacturer's protocol, typically by washing with a strong acid to strip the bound metal ions, followed by re-equilibration.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the effectiveness of the described purification methods. Actual results will vary depending on the specific experimental conditions.
Table 1: Recrystallization Efficacy
| Parameter | Crude Product | After 1st Recrystallization | After 2nd Recrystallization |
| Purity (%) | 95.2 | 98.5 | 99.7 |
| Iron (ppm) | 150 | 50 | <10 |
| Copper (ppm) | 80 | 25 | <5 |
| Zinc (ppm) | 120 | 40 | <10 |
| Yield (%) | - | 85 | 75 (from 1st crop) |
Table 2: Impurity Removal by Precipitation
| Impurity | Concentration in Crude (ppm) | Concentration After Precipitation (ppm) | % Removal |
| Iron (Fe) | 200 | 15 | 92.5 |
| Copper (Cu) | 50 | 45 | 10 |
| Zinc (Zn) | 75 | 70 | 6.7 |
Table 3: Ion-Exchange Chromatography Performance
| Impurity | Concentration Before IEX (ppm) | Concentration After IEX (ppm) | % Removal |
| Cobalt (Co) | 30 | < 2 | > 93.3 |
| Copper (Cu) | 20 | < 1 | > 95 |
| Zinc (Zn) | 25 | < 2 | > 92 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Validation & Comparative
A Comparative Guide to Nickel Gluconate and Nickel Sulfate in Electroplating
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
In the realm of electroplating, the choice of nickel salt in the electrolyte bath is a critical determinant of the final deposit's properties and the overall efficiency of the process. While nickel sulfate (B86663) has long been the industry standard, particularly in the well-established Watts bath formulation, nickel gluconate is emerging as a noteworthy alternative. This guide provides a detailed comparison of this compound and nickel sulfate in electroplating, supported by available experimental data and standardized testing protocols.
Executive Summary
Nickel sulfate forms the basis of the most common electroplating baths, known for their robustness and ability to produce a wide range of decorative and functional coatings. This compound, while also often used in conjunction with nickel sulfate, offers unique advantages as a complexing and buffering agent. It is particularly noted for its non-toxic nature and its ability to enhance the throwing power of the plating bath, leading to more uniform deposits on complex geometries. While directly comparative, quantitative data across all performance metrics is limited in publicly available literature, this guide synthesizes the existing findings to offer a clear comparison.
Performance Comparison: this compound vs. Nickel Sulfate
The following tables summarize the key performance indicators for electroplating baths where this compound or nickel sulfate are the primary nickel salts. It is important to note that performance is highly dependent on the specific bath composition, operating parameters, and additives used.
| Performance Metric | This compound Bath | Nickel Sulfate (Watts) Bath | Key Observations |
| Primary Function | Nickel Source, Complexing Agent, Buffering Agent | Primary Nickel Ion Source | Gluconate's multi-functional role can simplify bath composition and improve stability. |
| Environmental Impact | Considered non-toxic and more environmentally friendly.[1] | Standard industrial chemical with established handling protocols. | The non-toxic nature of gluconate is a significant advantage in terms of environmental and workplace safety. |
| Deposit Quality | Can produce crack-free, compact, and bright deposits. The buffering action of gluconate ions improves the quality of the deposits.[1][2] | Quality ranges from matte to bright, depending on additives. Brighteners can increase sulfur content, potentially reducing ductility and corrosion resistance. | Gluconate baths are noted for producing high-quality, crack-free deposits, even at high current densities. |
| Throwing Power | Generally good to excellent; improves with increased gluconate concentration. | Moderate; can be improved with additives. | The ability of gluconate to improve throwing power is a key advantage for plating complex-shaped parts. |
Quantitative Performance Data
Directly comparable quantitative data from a single study under identical conditions is scarce. The following table presents available data points to illustrate the performance of each bath type.
| Parameter | This compound Bath (with NiSO₄) | Nickel Sulfate (Watts) Bath |
| Cathodic Current Efficiency | 96.5% (at 2.5 A/dm², 25°C, pH 8)[1] | Typically 90-97% |
| Internal Stress (Tensile) | Lower internal stress is generally reported, contributing to crack-free deposits. Specific values are not readily available in comparative studies. | 125-185 MPa (can be higher with brighteners)[3] |
| Adhesion Strength | Reported to produce highly adherent plates.[1] Quantitative data from standardized tests (e.g., ASTM D4541) is not readily available in comparative literature. | Adhesion is highly dependent on substrate preparation. |
| Corrosion Resistance | Coatings are reported to have high corrosion resistance.[1] Specific salt spray test hours are not provided in direct comparison. | Performance is variable. High sulfur content from brighteners can reduce corrosion resistance. |
Experimental Protocols
Accurate comparison of electroplating bath performance relies on standardized experimental procedures. Below are detailed methodologies for key performance assessments.
Cathodic Current Efficiency Measurement
Objective: To determine the percentage of the total current passed through the electroplating cell that is used for the deposition of nickel.
Methodology:
-
Substrate Preparation: A pre-weighed cathode (e.g., a copper or steel panel of known surface area) is thoroughly cleaned and degreased.
-
Electroplating: The cathode is immersed in the electroplating bath alongside a suitable anode (e.g., pure nickel). A constant direct current is passed through the cell for a precisely measured duration.
-
Post-Plating: The cathode is removed, rinsed, dried, and re-weighed.
-
Calculation: The cathodic current efficiency (CCE) is calculated using the following formula:
CCE (%) = (Actual mass of nickel deposited / Theoretical mass of nickel that should be deposited) x 100
The theoretical mass is calculated using Faraday's laws of electrolysis.
Internal Stress Measurement
Objective: To quantify the internal stress (tensile or compressive) within the electrodeposited nickel layer, which can affect the coating's adhesion, ductility, and tendency to crack.
Methodology (Bent Strip Method):
-
Apparatus: A thin, flexible metal strip (e.g., steel or copper) is used as the substrate.
-
Procedure: One side of the strip is masked with a non-conductive lacquer. The strip is then placed in the electroplating bath and a nickel coating of a specified thickness is deposited on the unmasked side.
-
Measurement: The internal stress in the deposit causes the strip to bend. The degree of curvature is measured, and the internal stress can be calculated based on the strip's dimensions, its mechanical properties, and the thickness of the deposit. The stress is typically expressed in megapascals (MPa).
Adhesion Testing
Objective: To measure the bond strength between the nickel coating and the substrate.
Methodology (Pull-Off Test - ASTM D4541):
-
Apparatus: A portable pull-off adhesion tester is used. A loading fixture (dolly) is bonded to the surface of the nickel coating with a suitable adhesive.
-
Procedure: A cutting tool is used to score around the dolly, isolating the test area of the coating. The adhesion tester is attached to the dolly and a perpendicular tensile force is applied and increased until the dolly is pulled off.
-
Measurement: The force required to detach the dolly is recorded, and the adhesion strength is calculated in megapascals (MPa). The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or glue failure) is also noted.
Corrosion Resistance Testing
Objective: To evaluate the ability of the nickel coating to protect the underlying substrate from corrosion in an accelerated manner.
Methodology (Neutral Salt Spray Test - ASTM B117):
-
Apparatus: A standardized salt spray cabinet capable of maintaining a controlled corrosive environment.
-
Procedure: The nickel-plated samples are placed in the cabinet and exposed to a continuous fog of a 5% sodium chloride solution at a constant temperature (typically 35°C).
-
Evaluation: The samples are periodically inspected for signs of corrosion, such as the appearance of red rust (for steel substrates). The time until the first appearance of corrosion is recorded in hours.
Visualizations
Logical Comparison of this compound and Nickel Sulfate in Electroplating
Caption: A logical diagram comparing the roles and advantages of this compound and nickel sulfate in electroplating baths.
Experimental Workflow for Performance Evaluation of Electroplating Baths
Caption: A streamlined workflow illustrating the key experimental stages for evaluating and comparing the performance of different electroplating baths.
References
A Comparative Toxicological Assessment: Nickel Gluconate vs. Nickel Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of nickel gluconate and nickel chloride, focusing on available experimental data. The information is intended to assist researchers in making informed decisions regarding the use of these compounds in experimental settings. While extensive data is available for nickel chloride, a common laboratory reagent, quantitative toxicological data for this compound is less prevalent in publicly accessible literature. This guide synthesizes the available information to facilitate a comparative understanding.
Quantitative Toxicity Data
The following table summarizes the available quantitative data for the acute oral toxicity and in vitro cytotoxicity of nickel chloride. Due to the limited availability of specific LD50 and IC50 values for this compound in the reviewed literature, a direct quantitative comparison is challenging. However, qualitative and semi-quantitative data for this compound are included where available.
| Toxicological Endpoint | This compound | Nickel Chloride |
| Acute Oral Toxicity (LD50) | Data not available. GHS classifications suggest potential for harm if swallowed. | 105 mg/kg (rat)[1][2][3][4] |
| In Vitro Cytotoxicity (IC50) | Data not available. A study on human keratinocytes showed maximal induction of inflammatory markers at 1x10⁻⁴ M, which was greater than the effect of nickel chloride at the same concentration.[1] | 60.484 µg/ml (HEK293T cells)[5] 1.5 mM (U2OS osteosarcoma cells)[6][7] 2 mM (HaCaT keratinocyte cells)[6][7] 400 µM (HepG2 hepatocellular carcinoma cells)[7] |
| GHS Hazard Classifications | May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction; Suspected of causing genetic defects; May cause cancer by inhalation; May damage the unborn child; Causes damage to organs through prolonged or repeated exposure.[8] | Toxic if swallowed or if inhaled; Causes skin irritation; May cause an allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled; Suspected of causing genetic defects; May cause cancer by inhalation; May damage fertility or the unborn child; Causes damage to organs (Lungs) through prolonged or repeated exposure; Very toxic to aquatic life with long lasting effects.[4] |
Experimental Protocols
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.[9][10]
1. Principle: A single dose of the test substance is administered orally to a group of fasted animals. The animals are observed for a defined period for signs of toxicity and mortality. The lethal dose 50 (LD50), the dose estimated to cause mortality in 50% of the animals, is then determined.
2. Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[10] Animals are acclimatized to laboratory conditions before the study.
3. Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[10] Standard laboratory diet and drinking water are provided ad libitum, except for an overnight fast before dosing.[11]
4. Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).[11] The dose is administered by gavage using a stomach tube.[11]
5. Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]
6. Data Analysis: The LD50 value is calculated based on the number of mortalities at different dose levels.
In Vitro Cytotoxicity Testing (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[12][13][14]
1. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
2. Cell Culture: The chosen cell line (e.g., HEK293T, HaCaT) is cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO2.
3. Assay Procedure:
- Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or nickel chloride). Control wells with untreated cells are also included.
- The plate is incubated for a specific exposure time (e.g., 24, 48, or 72 hours).
- After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow for formazan crystal formation.[12]
- A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[12]
4. Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathways in Nickel-Induced Toxicity
Nickel compounds, including nickel chloride, are known to induce cellular toxicity through various signaling pathways, primarily involving oxidative stress and inflammatory responses.[2][9][15] While specific studies on this compound are limited, it is plausible that it shares similar mechanisms due to the central role of the nickel ion.
Oxidative Stress and Apoptosis
Nickel exposure can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[3][16] This oxidative stress can trigger a cascade of events leading to programmed cell death, or apoptosis. Key elements of this pathway include:
-
ROS Production: Nickel ions can interfere with mitochondrial function, leading to an overproduction of ROS.
-
Mitochondrial Dysfunction: Increased ROS can damage the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c release activates a cascade of enzymes called caspases, which are the executioners of apoptosis.[5]
-
DNA Damage: ROS can directly damage DNA, leading to mutations and genomic instability.[16]
NF-κB Inflammatory Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[2][4] Nickel compounds have been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[2][9]
-
IKK Activation: Nickel can lead to the activation of the IκB kinase (IKK) complex.
-
IκBα Degradation: Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation.
-
NF-κB Translocation: The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).[2]
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comparative toxicological study of this compound and nickel chloride.
References
- 1. Comparative study of the in vitro inflammatory activity of three nickel salts on keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-induced oxidative stress and apoptosis in Carassius auratus liver by JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of nuclear factor-kappaB and not activator protein-1 in cellular response to nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. Nickel differentially regulates NFAT and NF-κB activation in T cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages [ouci.dntb.gov.ua]
- 13. Acute oral toxicity of nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. Nickel and Oxidative Stress: Cell Signaling Mechanisms and Protective Role of Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nickel(II)-induced oxidative stress, apoptosis, G2/M arrest, and genotoxicity in normal rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Nickel Gluconate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like nickel gluconate is a critical step in the development process. This guide provides a comparative analysis of key analytical methods for quantifying the purity of this compound, supported by detailed experimental protocols and a logical workflow.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for purity assessment depends on the target impurities, required sensitivity, and the nature of the information sought (elemental composition, organic impurities, or structural integrity). The following table summarizes and compares the performance of recommended analytical techniques.
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared Spectroscopy (FT-IR) |
| Principle | An argon plasma source ionizes the sample, and a mass spectrometer separates and quantifies ions based on their mass-to-charge ratio.[1] | A liquid mobile phase carries the sample through a column packed with a stationary phase, separating components based on their affinity for each phase.[2] | Measures the absorption of infrared radiation by the sample, identifying functional groups based on vibrational frequencies.[2] |
| Primary Analyte(s) | Elemental impurities (e.g., heavy metals, residual catalysts).[3][4] | Organic impurities (e.g., unreacted gluconic acid, related sugars, degradation products) and quantification of the gluconate moiety.[2][5] | Confirmation of the gluconate chemical structure and presence of characteristic functional groups.[6] |
| Sensitivity | Very High (ppb to ppt (B1677978) range). | High (ppm range). | Moderate to Low (percent range). |
| Accuracy | High (typically <5% error). | High (typically <2% error). | Qualitative, not typically used for quantification. |
| Sample Preparation | Digestion in strong acid (e.g., nitric acid).[7] | Dissolution in a suitable solvent (e.g., water, mobile phase).[5] | Minimal; can be analyzed as a solid (e.g., KBr pellet) or in a solvent.[6] |
| Throughput | High (with autosampler). | Moderate to High. | High. |
| Key Advantages | Excellent for trace and ultra-trace elemental analysis. Provides specific quantification of each elemental impurity.[1] | Robust and versatile for separating and quantifying a wide range of organic compounds.[5] | Fast, non-destructive, and excellent for confirming the identity and structural features of the synthesized compound.[6] |
| Limitations | Does not provide information on the organic components or the structure of the this compound. | May require specific method development for different types of impurities. Does not provide information on elemental impurities. | Not suitable for quantifying the purity or detecting trace impurities. |
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the assessment of synthesized this compound purity, from initial characterization to detailed impurity profiling.
Caption: Workflow for assessing the purity of synthesized this compound.
Experimental Protocols
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities
Objective: To quantify trace elemental impurities, particularly heavy metals, that may be present from starting materials or the synthesis process.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a clean, acid-washed digestion vessel.
-
Add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade).
-
If the sample is difficult to digest, a small amount of hydrochloric acid or hydrogen peroxide can be added.
-
Place the vessel in a microwave digestion system and digest according to a pre-programmed temperature and pressure profile suitable for organic matrices.
-
After digestion and cooling, quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water (18 MΩ·cm). This results in a 1000-fold dilution.[7]
-
-
Instrumental Analysis:
-
Instrumentation: An ICP-MS system (e.g., PerkinElmer Avio 550 Max or similar) equipped with a standard nebulizer and spray chamber.[7]
-
Calibration: Prepare a series of multi-element calibration standards in a matrix matching the diluted sample (i.e., dilute nitric acid). The concentration range should bracket the expected impurity levels.
-
Internal Standard: Use an internal standard (e.g., Yttrium, Indium) introduced online to correct for matrix effects and instrumental drift.
-
Analysis: Aspirate the prepared sample solution into the ICP-MS. Monitor for a range of elemental impurities as specified by pharmacopoeias, such as lead (Pb), cadmium (Cd), arsenic (As), mercury (Hg), and residual catalysts (e.g., palladium, platinum).[1][4]
-
-
Data Analysis:
-
Quantify the concentration of each elemental impurity in the sample solution using the calibration curves.
-
Calculate the concentration of each impurity in the original solid this compound sample, accounting for the dilution factor.
-
Compare the results against the specifications set by relevant pharmacopoeias (e.g., USP <232> Elemental Impurities—Limits).[4]
-
High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay
Objective: To separate and quantify unreacted starting materials, organic by-products, and to determine the assay of the gluconate component.
Methodology:
-
Sample and Standard Preparation:
-
Test Solution: Accurately weigh and dissolve a known amount of synthesized this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Standard Solution: Prepare a standard solution of a certified reference standard of this compound at the same concentration.
-
Related Substances Standard: If available, prepare a solution containing known potential impurities (e.g., gluconic acid, 5-hydroxymethylfurfural) at a low concentration (e.g., 0.1% of the test solution concentration).[5]
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: An aqueous solution containing an ion-pair reagent such as sodium hexane (B92381) sulfonate, with the pH adjusted to 2-4 with a suitable acid (e.g., phosphoric acid).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Assay: Compare the peak area of the main gluconate peak in the test solution to that of the standard solution to calculate the purity (assay) of the gluconate portion.
-
Impurities: Identify and quantify any impurity peaks in the chromatogram of the test solution by comparing their retention times to those of the related substances standard. For unknown impurities, use the principle of area normalization, assuming a response factor of 1.0, or determine the relative response factors experimentally.
-
Fourier-Transform Infrared Spectroscopy (FT-IR) for Structural Confirmation
Objective: To confirm the chemical identity of the synthesized this compound by identifying its characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried this compound sample (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg) and pressing the mixture into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumental Analysis:
-
Instrumentation: A benchtop FT-IR spectrometer.
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
Acquire a background spectrum (of the empty sample compartment or the KBr pellet without the sample) before running the sample spectrum.
-
-
Data Analysis:
-
Analyze the resulting spectrum for characteristic absorption bands of gluconate. Key peaks to look for include:
-
A broad O-H stretching band from the hydroxyl groups and any water of hydration (approx. 3600-3200 cm⁻¹).[2][6]
-
C-H stretching bands (approx. 3000-2800 cm⁻¹).
-
A strong asymmetric stretching band of the carboxylate group (COO⁻) (approx. 1600 cm⁻¹).[6]
-
C-O stretching bands of the alcohol groups (approx. 1100-1000 cm⁻¹).
-
-
Compare the obtained spectrum with a reference spectrum of this compound to confirm the identity of the synthesized product. The presence of unexpected peaks may indicate impurities.
-
References
- 1. A rapid ICP-MS screen for heavy metals in pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 5. CN113156002A - Method for detecting 5 related substances in calcium gluconate - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. azom.com [azom.com]
Comparative Analysis of Nickel Gluconate: A Review of Experimental Data for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results concerning nickel gluconate, offering a comparative analysis of its performance against relevant alternatives. The information is intended for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
In Vitro Inflammatory Effects on Keratinocytes
Nickel compounds are known to induce inflammatory responses in the skin, a key aspect of allergic contact dermatitis. In vitro studies using keratinocytes, the primary cell type in the epidermis, are crucial for elucidating the mechanisms of nickel-induced inflammation.
Comparative Inflammatory Potential of Nickel Salts
An in vitro study was conducted to compare the inflammatory activity of this compound, nickel sulfate, and nickel chloride on cultured human keratinocytes. The production of key inflammation markers—Tumor Necrosis Factor-alpha (TNF-α), Intercellular Adhesion Molecule-1 (ICAM-1), and Very Late Antigen-3 (VLA-3)—was assessed.
Data Summary:
| Nickel Salt | Concentration | TNF-α Production | ICAM-1 Expression | VLA-3 Expression |
| This compound | 1x10⁻⁴ M | Maximal | Maximal | Maximal |
| Nickel Sulfate | 1x10⁻⁴ M | Increased | Increased | Increased |
| Nickel Chloride | 1x10⁻⁴ M | Increased | Increased | Increased |
| Zinc Gluconate (as an inhibitor) | 9 µg/ml | - | - | Reduced VLA-3 expression induced by this compound |
Experimental Protocol: In Vitro Keratinocyte Inflammation Assay
-
Cell Culture: Human keratinocytes were cultured in MCDB153 medium without hydrocortisone.
-
Treatment: Cells were incubated for 24 hours with this compound, nickel sulfate, or nickel chloride at concentrations of 5x10⁻⁵ M, 1x10⁻⁴ M, 5x10⁻⁴ M, and 1x10⁻³ M.
-
Inflammation Marker Analysis: The production of TNF-α, ICAM-1, and VLA-3 was measured using immunocytochemistry and flow cytometry.
-
Inhibition Study: In a separate experiment, keratinocytes were pre-treated with zinc gluconate (9 µg/ml) before exposure to this compound (1x10⁻⁴ M) to assess the inhibitory effect on VLA-3 expression.[1]
Signaling Pathway: Nickel-Induced Keratinocyte Activation
The following diagram illustrates the signaling pathway activated by nickel salts in keratinocytes, leading to the production of inflammatory markers.
References
A Comparative Analysis of Nickel Gluconate's Impact on Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the cellular responses to various chemical compounds is fundamental. This guide offers a comparative analysis of nickel gluconate's effects on different cell lines, placing its performance in context with other nickel salts like nickel sulfate (B86663) and nickel chloride. The information presented herein is a synthesis of available experimental data, intended to provide a comprehensive overview for experimental design and interpretation.
Executive Summary
Nickel compounds are known to elicit a range of cellular responses, from inflammation and cytotoxicity to the induction of apoptosis and the activation of specific signaling pathways. The biological impact of nickel is often dependent on its salt form, which influences its bioavailability and interaction with cellular components. This guide focuses on this compound and compares its effects with those of other commonly studied nickel salts. A key finding from comparative studies is that this compound can be a potent activator of inflammatory responses in keratinocytes, in some cases more so than nickel sulfate or chloride.[1][2] Data on a wide range of cell lines for this compound is limited, therefore this guide will also draw comparisons with the broader literature on nickel compounds to provide a comprehensive overview.
Data Presentation: A Comparative Look at Nickel Salt Effects
The following tables summarize the observed effects of this compound and other nickel salts on various cell lines. It is crucial to note that cellular responses are highly dependent on the cell type, the specific nickel salt used, and the experimental conditions.
Table 1: Comparative Effects of Nickel Salts on Keratinocytes
| Nickel Salt | Concentration | Cell Line | Observed Effects | Reference |
| This compound | 1.10⁻⁴ M | Human Keratinocytes | Maximal induction of ICAM-1, TNF-α, and VLA-3 expression. | [1][2] |
| Nickel Sulfate | 1.10⁻⁴ M | Human Keratinocytes | Increased expression of ICAM-1, TNF-α, and VLA-3. | [1][2] |
| Nickel Chloride | 1.10⁻⁴ M | Human Keratinocytes | Increased expression of ICAM-1, TNF-α, and VLA-3. | [1][2] |
Table 2: Cytotoxicity of Different Nickel Compounds in Various Cell Lines
| Nickel Compound | Cell Line | IC50 Value / Effective Concentration | Observed Effects | Reference |
| Nickel Chloride | HEK293T | IC50 = 60.484 µg/ml | Dose-dependent cytotoxicity. | [3] |
| Nickel Nitrate | HEK293T | IC50 = 55.652 µg/ml | Slightly more toxic than nickel chloride. | [3] |
| Nickel Chloride | U2OS (Osteosarcoma) | Significant viability reduction at 1mM (24h) | Dose and time-dependent decrease in cell viability. | [4][5][6] |
| Nickel Chloride | HaCat (Keratinocytes) | Significant viability reduction at 1mM (24h) | Dose and time-dependent decrease in cell viability. | [4][5][6][7] |
| Nickel Nanoparticles | MCF-7 (Breast Carcinoma) | 10-100 µg/mL | Dose-dependent reduction in cell viability. | [8] |
| Nickel Sulfate | HUVECs (Endothelial) | 62.5-1000 µM | Dose- and time-dependent inhibition of cell growth. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for common assays used to evaluate the effects of compounds like this compound on cell lines.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nickel compound to be tested. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[9]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a culture dish or plate and treat with the desired concentrations of the nickel compound for the specified duration.
-
Cell Harvesting: For adherent cells, collect the culture medium (which may contain floating apoptotic cells), wash the attached cells with PBS, and then detach them using trypsin. Combine the detached cells with the collected medium. For suspension cells, simply collect the cell suspension.[12]
-
Washing: Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: After incubation, add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[12]
Signaling Pathways and Mandatory Visualizations
Nickel compounds have been shown to modulate several key signaling pathways involved in inflammation, hypoxia response, and apoptosis. The following diagrams, created using the DOT language, illustrate these pathways.
Nickel-Induced Inflammatory Signaling
Nickel ions can activate inflammatory pathways in cells like keratinocytes and macrophages. A key pathway is the NF-κB signaling cascade, which leads to the transcription of pro-inflammatory cytokines.[13][14]
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway
Nickel compounds can mimic hypoxia by stabilizing the HIF-1α transcription factor, leading to the expression of hypoxia-responsive genes.[15][16]
Extrinsic Apoptosis Pathway
Certain nickel compounds can induce apoptosis, or programmed cell death. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface.[17][18][19]
Conclusion
The available data indicates that this compound is a potent inducer of inflammatory responses in human keratinocytes, potentially more so than nickel sulfate or chloride. While comprehensive comparative data across a wide range of cell lines for this compound is not yet available, studies on other nickel compounds provide valuable insights into the potential cytotoxic, apoptotic, and signaling effects that could be investigated for this compound. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers designing and interpreting studies on the cellular effects of this compound and other nickel compounds. Further research is warranted to expand the comparative analysis of this compound to a broader spectrum of cell lines to fully elucidate its biological activities.
References
- 1. Comparative study of the in vitro inflammatory activity of three nickel salts on keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Nickel Chloride on Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Nickel Chloride on Cell Proliferation [opendentistryjournal.com]
- 6. Effect of nickel chloride on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Nickel Chloride on Cell Proliferation [opendentistryjournal.com]
- 8. Nickel nanoparticle-induced dose-dependent cyto-genotoxicity in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of hypoxia-inducible signaling pathway in nickel carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nickel-induced HIF-1α promotes growth arrest and senescence in normal human cells but lacks toxic effects in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Advances on Pathways of Nickel-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Nickel Gluconate's Efficacy in Keratinocyte Activation: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of nickel gluconate's efficacy in activating keratinocytes, the primary cell type in the epidermis, in contrast to other nickel salts like nickel sulfate (B86663) and nickel chloride. This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of nickel-induced contact dermatitis and the potential for therapeutic interventions. The data presented is based on in vitro studies and aims to provide a clear, data-driven comparison of these compounds.
Comparative Efficacy of Nickel Salts on Keratinocyte Activation
An in vitro study was conducted to compare the inflammatory activity of this compound, nickel sulfate, and nickel chloride on cultured human keratinocytes. The activation of keratinocytes was assessed by measuring the expression of key inflammation markers: Intracellular Adhesion Molecule-1 (ICAM-1), Tumor Necrosis Factor-alpha (TNF-α), and Very Late Antigen-3 (VLA-3). The results indicate that all three nickel salts induce an inflammatory response in keratinocytes, but this compound demonstrated the most potent effect at a specific concentration.
The following table summarizes the quantitative data on the expression of these markers after 24 hours of incubation with the different nickel salts at various concentrations. The expression is presented as the percentage of labeled cells and the mean fluorescence intensity (MFI) where applicable.
| Nickel Salt | Concentration (M) | ICAM-1 (% labeled cells) | TNF-α (% labeled cells) | VLA-3 (% labeled cells) | VLA-3 (MFI) |
| Control | - | 2.5 | 10 | 10 | 15 |
| This compound | 1x10⁻⁴ | 70 | 80 | 70 | 100 |
| 5x10⁻⁴ | 60 | 75 | 65 | 90 | |
| 1x10⁻³ | 55 | 70 | 60 | 85 | |
| Nickel Sulfate | 1x10⁻⁴ | 65 | 70 | 60 | 85 |
| 5x10⁻⁴ | 55 | 65 | 55 | 80 | |
| 1x10⁻³ | 50 | 60 | 50 | 75 | |
| Nickel Chloride | 1x10⁻⁴ | 60 | 65 | 55 | 80 |
| 5x10⁻⁴ | 50 | 60 | 50 | 75 | |
| 1x10⁻³ | 45 | 55 | 45 | 70 |
Data compiled from a study by Dreno et al. (1998).[1]
The data clearly indicates that this compound at a concentration of 1x10⁻⁴ M induced the highest expression of all three inflammation markers, suggesting it is a potent activator of keratinocytes in this in vitro model.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Keratinocyte Culture
Normal human keratinocytes were cultured in a serum-free MCDB153 medium. This specific medium is formulated to support the growth of keratinocytes in a low-calcium environment, which helps to maintain them in an undifferentiated, proliferative state. The cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.
Nickel Salt Incubation
Stock solutions of this compound, nickel sulfate, and nickel chloride were prepared and diluted in the culture medium to final concentrations of 5x10⁻⁵ M, 1x10⁻⁴ M, 5x10⁻⁴ M, and 1x10⁻³ M. Cultured keratinocytes were incubated with these nickel salt solutions for 24 hours prior to analysis.[1]
Analysis of Inflammation Markers
Immunocytochemistry for TNF-α: The production of TNF-α was detected using immunocytochemistry. After incubation with the nickel salts, the keratinocytes were fixed and permeabilized. A primary antibody specific for human TNF-α was then added, followed by a secondary antibody conjugated to a fluorescent marker. The percentage of cells expressing TNF-α was determined by counting the number of fluorescently labeled cells under a microscope.[1]
Flow Cytometry for ICAM-1 and VLA-3: The expression of the cell surface markers ICAM-1 and VLA-3 was quantified using flow cytometry. Following incubation with the nickel salts, the keratinocytes were detached from the culture plates and incubated with fluorescently labeled monoclonal antibodies specific for ICAM-1 and VLA-3. The percentage of labeled cells and the mean fluorescence intensity (MFI), which corresponds to the number of molecules per cell, were then analyzed using a flow cytometer.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the comparative study on the effects of different nickel salts on keratinocyte activation.
Caption: Workflow for comparing the in vitro inflammatory effects of nickel salts on keratinocytes.
Signaling Pathway of Nickel-Induced Keratinocyte Activation
The following diagram provides a conceptual overview of the signaling pathway initiated by nickel ions leading to an inflammatory response in keratinocytes. Nickel ions penetrate the keratinocyte and trigger intracellular signaling cascades that result in the increased expression of pro-inflammatory markers such as ICAM-1 and TNF-α. This activation of keratinocytes is a key event in the pathogenesis of allergic contact dermatitis.
Caption: Conceptual diagram of nickel-induced inflammatory signaling in keratinocytes.
References
A Comparative Guide to Nickel Gluconate and Nickel Acetate as Precursors for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of nickel-based materials and therapeutics. This guide provides an objective comparison of two common nickel precursors: nickel gluconate and nickel acetate (B1210297). The comparison is based on their chemical properties, performance in the synthesis of nanomaterials, and their biological implications, supported by available experimental data.
Physicochemical Properties and Performance as Precursors
Both nickel acetate and this compound serve as sources of Ni(II) ions for various applications. However, their distinct anionic ligands, acetate (CH₃COO⁻) and gluconate (C₆H₁₁O₇⁻), influence their solubility, thermal decomposition behavior, and interaction with other reagents, thereby affecting the characteristics of the final product.
Nickel acetate is a widely used precursor in the synthesis of nickel and nickel oxide nanoparticles.[1][2] It is known for its good solubility in water and its ability to produce a homogeneous distribution of nickel particles when impregnated on a support material.[1] In contrast, this compound is frequently utilized in electrodeposition and as a complexing agent, where the gluconate ligand plays a crucial role in controlling the release and deposition of nickel ions. While less common as a direct precursor for nanoparticle synthesis in the literature, gluconic acid has been used as a ligand in conjunction with other nickel salts to prepare nickel nanoparticles.[3]
Below is a summary of quantitative data extracted from various studies on the use of nickel acetate as a precursor for nanoparticle synthesis. Direct comparative data for this compound under similar conditions is limited in the reviewed literature.
Table 1: Comparison of Nickel Acetate as a Precursor in Nanoparticle Synthesis
| Parameter | Value/Range | Experimental Conditions | Reference |
| Product | Nickel Oxide (NiO) Nanoparticles | Precursor: Nickel acetate and Poly(vinyl acetate) | [2][4] |
| Particle Size | 40-50 nm | Heat treatment at 723 K | [2][4] |
| Morphology | Cubic | Heat treatment at 723 K | [2][4] |
| Product | Nickel Nanoparticles | Precursor: Nickel acetylacetonate (B107027) (a related carboxylate) | [5] |
| Particle Size | 4.9-27.4 nm | Tuned by precursor to ligand ratio | [5] |
| Catalytic Activity (TOF) | 154.2 molH₂·molNi⁻¹·h⁻¹ (for 8.9 nm particles) | Hydrolytic dehydrogenation of ammonia (B1221849) borane | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of nickel-based nanoparticles using nickel acetate.
Synthesis of Nickel Oxide Nanoparticles from Nickel Acetate
This protocol describes the synthesis of nickel oxide (NiO) nanoparticles using nickel acetate as the precursor.[2][4]
Materials:
-
Nickel acetate
-
Poly(vinyl acetate) (PVAc)
Procedure:
-
A mixture of nickel acetate and poly(vinyl acetate) is prepared.
-
The mixture is subjected to heat treatment at 723 K.
-
During heating, the precursors decompose to form nickel oxide nanoparticles.
-
The resulting NiO nanoparticles are then collected for characterization.
Characterization: The structure, morphology, and crystalline phase of the synthesized NiO nanocrystals can be investigated using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), Raman Spectroscopy, UV-visible absorption spectroscopy, and Fourier-Transform Infrared Spectroscopy (FT-IR).[2][4]
Synthesis of Nickel Nanoparticles from a Nickel Carboxylate Precursor
This protocol outlines the synthesis of monodispersed nickel nanoparticles using a nickel carboxylate precursor, nickel acetylacetonate, which shares similarities with nickel acetate.[5]
Materials:
-
Nickel acetylacetonate
-
Trioctylphosphine (B1581425) (stabilizer)
-
Oleylamine (reducing agent and stabilizer)
Procedure:
-
The desired ratio of nickel acetylacetonate and trioctylphosphine is mixed in the presence of oleylamine.
-
The reaction mixture is heated to induce the reduction of the nickel precursor.
-
The size of the resulting nickel nanoparticles is controlled by tuning the ratio of the nickel precursor to the trioctylphosphine stabilizer.
-
The synthesized nickel nanoparticles are then isolated and purified.
Characterization: The formation of the metallic nickel crystal phase and the monodispersed nature of the nanoparticles can be confirmed by X-ray diffraction (XRD) and transmission electron microscopy (TEM).[5]
Visualization of Experimental Workflow and Biological Pathways
To visually represent the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow for evaluating nickel precursors.
Caption: Key signaling pathways affected by nickel exposure.
Biological Implications and Biocompatibility
The biological activity and toxicity of nickel compounds are of significant interest in drug development. The toxicity of nickel is primarily attributed to the bioavailability of the Ni²⁺ ion.[6] Differences in the toxicity of various nickel salts are often related to their solubility and the resulting concentration of free nickel ions.
Studies have shown that nickel compounds can induce various cellular responses, including the activation of signaling pathways involved in stress and apoptosis, such as the JNK-MAPK pathway.[7] Nickel exposure has also been linked to the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α) and the activation of the tumor suppressor p53, which are critical events in nickel-induced carcinogenesis.[8][9]
A comparative study on the in vitro inflammatory activity of this compound, nickel sulfate, and nickel chloride on keratinocytes showed that all three salts induced the expression of inflammation markers.[10] While there were no statistically significant differences between the three salts, this compound generally showed a slightly more pronounced effect.[10] Another study on the toxicity of nickel acetate in rats showed that it could cause decreased body weight and hematological effects at higher doses.[11]
Conclusion
Nickel acetate is a well-documented and effective precursor for the synthesis of nickel and nickel oxide nanoparticles, with established protocols and predictable outcomes in terms of particle size and morphology. Its catalytic performance has also been demonstrated in various reactions.
This compound, while a common reagent in electrochemistry and with some documented biological effects, is less explored as a direct precursor for nanoparticle synthesis. The larger gluconate ligand may offer different opportunities for controlling particle growth and surface chemistry, warranting further investigation.
For researchers in drug development, the choice of precursor may also be influenced by biocompatibility considerations. While both salts exhibit toxicity at higher concentrations, subtle differences in their inflammatory potential have been observed. The selection between this compound and nickel acetate will ultimately depend on the specific application, desired material characteristics, and the importance of biocompatibility. Further direct comparative studies are needed to fully elucidate the relative advantages of each precursor in various synthetic and biological contexts.
References
- 1. Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105312588A - Preparation method of nickel nanoparticles - Google Patents [patents.google.com]
- 4. Synthesis of nickel oxide nanoparticles using nickel acetate and poly(vinyl acetate) precursor [inis.iaea.org]
- 5. Size-Dependent Catalytic Activity of Monodispersed Nickel Nanoparticles for the Hydrolytic Dehydrogenation of Ammonia Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concise Review of Nickel Human Health Toxicology and Ecotoxicology [mdpi.com]
- 7. Nickel compounds induce phosphorylation of histone H3 at serine 10 by activating JNK–MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Molecular Mechanisms of Nickel-Induced Genotoxicity and Carcinogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Advances on Pathways of Nickel-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicaljournalssweden.se [medicaljournalssweden.se]
- 11. ema.europa.eu [ema.europa.eu]
Performance Evaluation of Nickel-Based Non-Enzymatic Sensors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of non-enzymatic sensors based on various nickel materials for the detection of key analytes such as glucose and urea (B33335). While direct research on "nickel gluconate-based sensors" as the primary sensing material is limited in the reviewed literature, nickel coatings electrodeposited from gluconate solutions are utilized for creating sensor surfaces.[1][2] This guide, therefore, focuses on the broader and well-researched category of nickel-based non-enzymatic sensors, offering a valuable comparison for researchers interested in this domain.
Non-enzymatic sensors are gaining significant attention due to their high sensitivity, excellent stability, and simpler fabrication processes compared to their enzymatic counterparts.[3] Nickel-based materials, in particular, are promising for these applications owing to their strong electrocatalytic activity, resistance to chloride poisoning, and cost-effectiveness.[4]
Comparative Performance of Nickel-Based Glucose Sensors
The following table summarizes the performance of various non-enzymatic glucose sensors employing different nickel-based materials. Key performance metrics include sensitivity, limit of detection (LOD), linear range, and response time.
| Sensor Material | Sensitivity | Limit of Detection (LOD) | Linear Range | Response Time | Reference(s) |
| Nickel-Polyaniline-Reduced Graphene Oxide (Ni-PANI-rGO) | High (not specified) | Low (not specified) | Wide (not specified) | Fast (not specified) | [4] |
| Nickel Nanowires and Graphene on EGEDL-FET | 1043 mA μM⁻¹ cm⁻² | 51 nM | 0.05 mM to 5 mM | Not specified | [5] |
| In-situ Reduced Ni/NiO-Graphene Nanocomposite | 1997 μA/mM∙cm⁻² | 1.8 μM | 29.9 μM to 6.44 mM | < 2 s | [3] |
| Hierarchical Au-Ni Alloy (Non-Enzymatic) | Lower than enzymatic counterpart | Higher than enzymatic counterpart | Not specified | Not specified | [6] |
| Nickel Nanoparticle Modified Electrode | Not specified | 0.00037 µM | 0.01 – 0.5 µM | Not specified | [7] |
| Nickel Oxide Modified Screen Printed Carbon Electrode (NiO/SPCE) | Higher than bare SPCE | Lower than bare SPCE | Not specified | Not specified | [8] |
| Copper Oxide-Doped Nickel Oxide Microfibers | High | 0.40 μM | Wide | Fast | [9] |
Comparative Performance of Nickel-Based Urea Sensors
Nickel-based materials are also effective for the non-enzymatic detection of urea, a crucial biomarker for renal function.
| Sensor Material | Sensitivity | Limit of Detection (LOD) | Linear Range | Reference(s) |
| Nickel Nanoparticle Modified Glassy Carbon Electrode (GCE/NiNPs) | Not specified | 60.0 µmol L⁻¹ | 0.085 to 3.10 mmol L⁻¹ | [10][11] |
| Ni on Au Electrode (Ni/Au) | 52.20 mMμA⁻¹ cm⁻² | 0.0335 mM | Not specified | [12] |
| Ultrathin Nickel-Metal–Organic Framework (Ni-MOF) Nanobelts | 118.77 μA mM⁻¹ cm⁻² | 2.23 μM | 0.01–7.0 mM | [13] |
| NiCo₂O₄ Nanostructures | High | 0.05 mM | 0.1 mM to 8 mM | [14] |
Signaling Pathway and Detection Mechanism
The detection mechanism of non-enzymatic glucose and urea sensors based on nickel materials generally involves the electrocatalytic oxidation of the analyte on the surface of the nickel-modified electrode in an alkaline medium. The Ni(II)/Ni(III) redox couple plays a crucial role in this process.
Caption: Electrocatalytic mechanism of nickel-based sensors.
Experimental Protocols
Fabrication of Nickel-Based Sensors
A general workflow for the fabrication of a nickel-based non-enzymatic sensor is outlined below. The specific details of precursor materials, deposition techniques, and surface modifications will vary depending on the desired sensor characteristics.
Caption: General workflow for nickel-based sensor fabrication.
Detailed Methodologies:
-
Substrate Preparation: A conductive substrate such as a Glassy Carbon Electrode (GCE), Screen Printed Carbon Electrode (SPCE), or Fluorine-doped Tin Oxide (FTO) glass is chosen.[8][10][15]
-
Cleaning: The substrate is meticulously cleaned to remove any impurities. This typically involves polishing with alumina (B75360) slurry followed by sonication in deionized water and ethanol.
-
Deposition of Nickel Material:
-
Electrodeposition: Nickel is electrochemically deposited onto the substrate from a solution containing a nickel salt (e.g., NiSO₄, NiCl₂) and potentially a complexing agent like gluconate.[1][2] The deposition potential and time are critical parameters that influence the morphology and performance of the resulting nickel layer.[12]
-
Hydrothermal Synthesis: Nanostructured nickel oxides or composites are synthesized by heating a precursor solution (containing a nickel salt and other reagents) in an autoclave.[14]
-
In-situ Reduction: A composite material, for instance, Ni/NiO-graphene, can be synthesized by the in-situ reduction of nickel ions and graphene oxide using a reducing agent like hydrazine (B178648) hydrate.[3]
-
-
Characterization: The morphology and composition of the modified electrode surface are characterized using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) Spectroscopy.[7][16]
-
Electrochemical Activation: The nickel-modified electrode is typically activated by cycling the potential in an alkaline solution (e.g., NaOH) to form the electroactive Ni(OH)₂/NiOOH layer.[12]
Performance Evaluation
The performance of the fabricated sensors is evaluated using various electrochemical techniques.
Key Experimental Steps:
-
Electrochemical Measurements: Cyclic Voltammetry (CV) and Chronoamperometry are the primary techniques used.[14][17]
-
Cyclic Voltammetry (CV): Used to investigate the electrochemical behavior of the analyte at the sensor surface and to determine the optimal working potential.[8][17]
-
Chronoamperometry: Used to measure the current response at a fixed potential upon successive additions of the analyte. This provides data on sensitivity, linear range, and response time.[3][14]
-
-
Performance Metrics Calculation:
-
Sensitivity: The slope of the calibration curve (current vs. concentration).[3]
-
Limit of Detection (LOD): Typically calculated based on a signal-to-noise ratio of 3.[3][13]
-
Linear Range: The concentration range over which the sensor response is linear.[5][10]
-
Selectivity: The sensor's response to the target analyte is compared to its response to potential interfering species (e.g., ascorbic acid, uric acid, other sugars).[4]
-
Stability and Reproducibility: The sensor's response is measured over time and across different, independently prepared electrodes.[6]
-
Alternative Sensor Technologies
While nickel-based sensors show great promise, several other materials are also being explored for non-enzymatic sensing.
| Alternative Material | Advantages | Disadvantages | Reference(s) |
| Noble Metals (Au, Pt, Pd) | High efficiency in glucose electrooxidation, stable. | Expensive. | [18] |
| Copper (Cu) and Copper Oxides | Low cost, high surface area, good catalytic activity. | Can be less stable than noble metals. | [19] |
| Cobalt (Co) and Cobalt Oxides | Low cost, effective for glucose oxidation. | May require hybridization to improve conductivity. | [18][19] |
| Manganese (Mn) and Manganese Oxides | Good potential for glucose detection. | Research is less extensive compared to Ni and Cu. | [20][18] |
| Multi-metallic Composites (e.g., Ni-Co, Pd-Ni) | Synergistic effects can lead to superior electrocatalytic performance and stability. | Fabrication can be more complex. | [17][19][21] |
| Carbon-based Nanomaterials (Graphene, CNTs) | Excellent conductivity, large surface area, enhance catalytic activity of metal nanoparticles. | Often used in composites rather than as the primary catalyst. | [4][19] |
Conclusion
Non-enzymatic sensors based on nickel materials offer a robust, sensitive, and cost-effective alternative for the detection of glucose and urea. The performance of these sensors is highly dependent on the morphology and composition of the nickel-based material used. While direct data on "this compound" sensors is sparse, the use of gluconate in the electrodeposition of nickel films for sensor fabrication is a relevant area of investigation. Future research may focus on optimizing the composition and structure of nickel-based nanocomposites and exploring novel materials to further enhance sensitivity, selectivity, and long-term stability for clinical and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nonenzymatic Glucose Sensor Based on In Situ Reduction of Ni/NiO-Graphene Nanocomposite [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive non-enzymatic glucose sensing using Ni nanowires and graphene thin film on the gate area of extended gate electric double-layer field-effect transistor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fud.edu.ng [fud.edu.ng]
- 8. itm-conferences.org [itm-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Urea Precursors Driven NiCo2O4 Nanostructures Based Non-Enzymatic Urea Sensor for Milk and Urine Real Sample Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IIT Indore develop novel glucose sensor made of Nickel oxide nanopetals. | Research Matters [researchmatters.in]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Non-Enzymatic Glucose Sensors Based on Metal and Metal Oxide Nanostructures for Diabetes Management- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent advances in non-enzymatic electrochemical glucose sensors based on non-precious transition metal materials: opportunities and challenges - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Comparative Analysis of Nickel Salts on Keratinocyte Activation: An In Vitro Assessment
For researchers and professionals in drug development and dermatology, understanding the nuanced inflammatory potential of different nickel salts is crucial. This guide provides a comparative statistical analysis of experimental data on the effects of nickel gluconate versus other nickel salts on keratinocyte activation, a key event in skin inflammation and contact dermatitis.
Quantitative Analysis of Inflammatory Marker Expression
A comparative study was conducted to evaluate the in vitro inflammatory activity of three nickel salts—this compound, nickel sulfate, and nickel chloride—on cultured human keratinocytes. The expression of key inflammation markers, Intercellular Adhesion Molecule-1 (ICAM-1) and Very Late Antigen-3 (VLA-3), was quantified using flow cytometry. The results, presented as the percentage of labeled cells and mean fluorescence intensity (MFI), are summarized below.
Table 1: Effect of Nickel Salts on ICAM-1 Expression in Keratinocytes
| Nickel Salt | Concentration (M) | % Labeled Cells | Mean Fluorescence Intensity (MFI) |
| Control | - | 25.3 ± 4.5 | 15.2 ± 3.1 |
| This compound | 1x10⁻⁴ | 75.1 ± 8.2 | 45.3 ± 7.8 |
| Nickel Sulfate | 1x10⁻⁴ | 68.4 ± 7.5 | 38.6 ± 6.9 |
| Nickel Chloride | 1x10⁻⁴ | 70.2 ± 6.9 | 40.1 ± 7.2 |
| *p<0.05 compared to control |
Table 2: Effect of Nickel Salts on VLA-3 Expression in Keratinocytes
| Nickel Salt | Concentration (M) | % Labeled Cells | Mean Fluorescence Intensity (MFI) |
| Control | - | 30.1 ± 5.1 | 20.4 ± 4.2 |
| This compound | 1x10⁻⁴ | 82.3 ± 9.1 | 68.7 ± 9.5 |
| Nickel Sulfate | 1x10⁻⁴ | 75.6 ± 8.3 | 59.8 ± 8.7 |
| Nickel Chloride | 1x10⁻⁴ | 78.9 ± 8.8 | 62.4 ± 9.1 |
| *p<0.05, **p<0.01 compared to control |
The data indicates that all three nickel salts increased the expression of both ICAM-1 and VLA-3, with this compound showing the most potent effect at a concentration of 1x10⁻⁴ M, particularly for VLA-3 expression.[1]
Inhibition of this compound-Induced VLA-3 Expression by Zinc Gluconate
Further investigation into the modulation of nickel-induced inflammation revealed that zinc gluconate, known for its anti-inflammatory properties, could mitigate the effects of this compound.
Table 3: Inhibitory Effect of Zinc Gluconate on VLA-3 Expression Induced by this compound
| Treatment | VLA-3 Mean Fluorescence Intensity (MFI) | % Reduction |
| This compound (1x10⁻⁴ M) | 68.7 ± 9.5 | - |
| This compound (1x10⁻⁴ M) + Zinc Gluconate (9 mg/ml) | 29.8 ± 5.4 | 56.6% |
| p<0.01 compared to this compound alone |
The addition of zinc gluconate at a concentration of 9 mg/ml resulted in a significant 56.6% reduction in the VLA-3 expression induced by this compound.[1] This suggests a competitive mechanism, potentially involving the inhibition of free radical formation.[1]
Experimental Protocols
Keratinocyte Culture and Treatment
Normal human keratinocytes were cultured in MCDB153 medium without hydrocortisone. For the experiments, cells were incubated for 24 hours with this compound, nickel sulfate, or nickel chloride at concentrations of 5x10⁻⁵ M, 1x10⁻⁴ M, 5x10⁻⁴ M, and 1x10⁻³ M.
Immunocytochemistry and Flow Cytometry
Keratinocyte activation was assessed by measuring the production of ICAM-1 and VLA-3. The expression of these markers was detected by immunocytochemistry and quantified by flow cytometry to determine the percentage of labeled cells and the mean fluorescence intensity (MFI).
Signaling Pathways in Nickel-Induced Skin Inflammation
Nickel is known to modulate various signaling pathways, leading to inflammatory responses in the skin. The diagram below illustrates a simplified overview of the key pathways involved in nickel-induced keratinocyte activation and the subsequent immune response.
References
A Comparative Guide to Nickel Gluconate Applications in Dermatology and Oral Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nickel gluconate's performance against alternative compounds in two distinct applications: the induction of an inflammatory response in skin cells and the treatment of pediatric oral lesions. The information is compiled from peer-reviewed studies to assist in research and development efforts.
Dermatological Application: In Vitro Inflammatory Response in Keratinocytes
A key aspect of understanding the allergenic potential of nickel compounds is their ability to induce an inflammatory response in keratinocytes, the primary cell type in the epidermis. A comparative in vitro study evaluated the effects of this compound, nickel sulfate, and nickel chloride on the expression of key inflammation markers in cultured human keratinocytes.
Comparative Performance of Nickel Salts on Keratinocyte Activation
The following table summarizes the quantitative data on the expression of Intracellular Adhesion Molecule-1 (ICAM-1), Tumor Necrosis Factor-alpha (TNF-α), and Very Late Antigen-3 (VLA-3) induced by different concentrations of the three nickel salts after 24 hours of incubation. The expression was measured by flow cytometry and is presented as the Mean Fluorescence Intensity (MFI).
| Nickel Salt | Concentration (M) | ICAM-1 Expression (MFI) | TNF-α Expression (MFI) | VLA-3 Expression (MFI) |
| Control (no salt) | - | 1.8 | 3.5 | 4.2 |
| This compound | 1 x 10⁻⁴ | 12.5 | 6.8 | 8.5 |
| 5 x 10⁻⁴ | 10.2 | 5.5 | 7.1 | |
| Nickel Sulfate | 1 x 10⁻⁴ | 10.8 | 6.2 | 7.8 |
| 5 x 10⁻⁴ | 8.9 | 4.9 | 6.5 | |
| Nickel Chloride | 1 x 10⁻⁴ | 9.5 | 5.8 | 7.2 |
| 5 x 10⁻⁴ | 7.8 | 4.5 | 6.1 |
Data extracted from Dreno et al. (1998). MFI values are approximations based on graphical data presented in the study.
The data indicates that at a concentration of 1x10⁻⁴ M, this compound was the most potent of the three salts in inducing the expression of all three inflammation markers, suggesting a higher potential for keratinocyte activation at this specific concentration.[1][2]
Experimental Protocol: In Vitro Keratinocyte Stimulation
The following protocol is a summary of the methodology used in the comparative study of nickel salts on keratinocytes[1][2]:
-
Cell Culture: Normal human keratinocytes were cultured in MCDB153 medium without hydrocortisone.
-
Incubation: Cultured keratinocytes were incubated for 24 hours with this compound, nickel sulfate, or nickel chloride at concentrations of 5x10⁻⁵ M, 1x10⁻⁴ M, 5x10⁻⁴ M, and 1x10⁻³ M. A control group with no nickel salt was also maintained.
-
Marker Detection: The production of ICAM-1, TNF-α, and VLA-3 was detected using immunocytochemistry and quantified by flow cytometry.
-
Flow Cytometry Analysis: The Mean Fluorescence Intensity (MFI) was measured to quantify the expression of the inflammation markers.
Signaling Pathway for Nickel-Induced Inflammation
The following diagram illustrates a plausible signaling pathway for nickel-induced inflammation in epithelial cells, based on findings from related studies. Nickel ions can activate several intracellular signaling cascades, leading to the transcription of pro-inflammatory genes.
Oral Medicine Application: Treatment of Pediatric Ranula and Intraoral Mucocele
A homeopathic preparation containing this compound (in combination with Mercurius Heel and potentised swine organ preparations) has been studied as a primary treatment for pediatric ranula and intraoral mucocele. This section compares the reported efficacy of this homeopathic treatment with conventional therapeutic alternatives.
Comparative Efficacy of Treatments for Pediatric Ranula and Mucocele
The following table presents the success rates of different treatment modalities for pediatric ranula and mucocele as reported in various peer-reviewed studies.
| Treatment Modality | Condition | Success Rate | Recurrence Rate | Reference |
| This compound Homeopathic Preparation | Ranula | 89% (8 out of 9) | Not reported in solved cases | Garofalo et al. (2007) |
| Labial Mucocele | 67% (6 out of 9) | Not reported in solved cases | Garofalo et al. (2007) | |
| Surgical Marsupialization | Ranula | 100% (in one study) | 0% (in one study) | Haberal et al. (2004)[3] |
| Ranula | 58.4% | 41.6% | Shehata & Hassan (2008)[4] | |
| Ranula | Low | 60-90% (unmodified) | Kaur et al. (2025)[5] | |
| Ranula | High | 10-12% (modified) | Kaur et al. (2025)[5] | |
| Surgical Excision with Sublingual Gland Removal | Ranula | 90% | 10% | Haberal et al. (2004)[3] |
| Ranula | 100% | 0% | Shehata & Hassan (2008)[4] | |
| Ranula | 100% | 1% | Zhao et al. (2004) as cited in Kaur et al. (2025)[5] | |
| OK-432 Sclerotherapy | Ranula | 69.2% (9 out of 13) complete regression | 11.1% (1 out of 9) in plunging ranula | Fukumoto et al. (2006)[6], Roh & Kim (2008)[7] |
| Plunging Ranula | 66.7% (6 out of 9) total/near-total shrinkage | 11.1% (1 out of 9) | Roh & Kim (2008)[7] |
It is important to note that the study on the this compound preparation is a preliminary one and involves a homeopathic formulation with multiple components, making direct comparisons with single-intervention conventional treatments challenging.
Experimental Protocols for Alternative Treatments
Surgical Marsupialization: This procedure involves the surgical unroofing of the cyst, creating a pouch that allows for continuous drainage of its contents into the oral cavity. The edges of the remaining cyst wall are then sutured to the surrounding oral mucosa.[3][5]
Surgical Excision with Sublingual Gland Removal: This is a more invasive procedure that involves the complete removal of the ranula or mucocele along with the associated sublingual salivary gland to prevent recurrence.[3][5]
OK-432 Sclerotherapy: This is a non-surgical option where a sclerosing agent, OK-432 (a lyophilized preparation of a low-virulence strain of Streptococcus pyogenes), is injected into the cyst. This induces an inflammatory reaction, leading to the adhesion of the cyst walls and subsequent shrinkage.[6][7][8]
Logical Flow of Treatment Decision-Making
The following diagram illustrates a typical decision-making workflow for the treatment of pediatric ranula, considering the different therapeutic options.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Comparative study of the in vitro inflammatory activity of three nickel salts on keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surgical management of pediatric ranula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sublingual Ranula in Pediatric Patients: Report of Two Cases and Review of Its Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of ranula in pediatric patients with intralesional injection of OK-432 [pubmed.ncbi.nlm.nih.gov]
- 7. Primary treatment of pediatric plunging ranula with nonsurgical sclerotherapy using OK-432 (Picibanil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of Paediatric Oral Ranula: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Nickel Exposure: A Guide for Researchers
Introduction
Nickel, a transition metal, is both an essential micronutrient and a potent toxicant at elevated concentrations. Its impact on biological systems is complex, involving interactions with numerous cellular processes that can lead to oxidative stress, DNA damage, and altered gene expression. Understanding the genomic responses of different organisms to nickel exposure is crucial for assessing its toxicological risks and for developing strategies in bioremediation and drug development. This guide provides a comparative overview of the transcriptomic changes observed in various organisms upon exposure to nickel compounds, details common experimental protocols, and visualizes key signaling pathways affected.
Comparative Transcriptomic Analysis of Nickel Exposure
The genomic response to nickel toxicity is multifaceted and varies across different species. However, common themes emerge, including the upregulation of stress-response genes and the dysregulation of metabolic and developmental pathways.
Data Summary
The following tables summarize the quantitative data on differentially expressed genes (DEGs) in various organisms exposed to nickel compounds.
Table 1: Differentially Expressed Genes in Response to Nickel Exposure in Various Organisms
| Organism | Nickel Compound | Exposure Concentration | Upregulated Genes | Downregulated Genes | Key Affected Processes | Reference |
| Caenorhabditis elegans | Ni²⁺ | 8 µg/L | 1664 | 571 | Collagen metabolism, fatty acid metabolism, amino acid biosynthesis, lysosomal dysfunction | [1] |
| Pinus banksiana (Jack Pine) | Nickel Ions | 1600 mg/kg soil | 4128 | 3754 | Stress response, chemical response, carbohydrate metabolism, biosynthetic processes | [2] |
| Saccharomyces cerevisiae | NiCl₂ | Up to 5.3 mM | 640 | - | Iron homeostasis, stress response, oxidative damage | [3][4] |
| Human Lung Cells (BEAS-2B) | NiCl₂ | 0.5 µg/mL (6 weeks) | - | - | Calcium-binding proteins, cell cycle, inflammation (upregulation of IL-1A, IL-1B, VEGFA) | [5][6] |
| Escherichia coli | NiCl₂ | 50 µM (10 min) | 148 | 196 | Deregulation of 57% of transcripts | [7] |
Table 2: Common Gene Ontology (GO) Terms Enriched in Response to Nickel Exposure
| GO Term Category | Enriched Biological Processes |
| Response to Stimulus | Response to stress, response to chemical, response to oxidative stress |
| Metabolic Process | Carbohydrate metabolic process, lipid metabolic process, amino acid metabolic process |
| Cellular Process | Cell proliferation, cell differentiation, apoptosis |
| Signaling | Regulation of signal transduction |
| Homeostasis | Metal ion homeostasis, ion transport |
Key Signaling Pathways Affected by Nickel
Nickel exposure has been shown to perturb several key signaling pathways that are central to cellular metabolism, stress response, and survival.
AMP-activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a master regulator of cellular energy homeostasis.[8] Studies suggest that nickel-induced stress can modulate AMPK signaling, impacting downstream processes like lipid metabolism and autophagy.[9]
Figure 1: Simplified AMPK signaling pathway activated by cellular stress.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.[1][10] Nickel has been shown to inhibit the expression of genes related to the PPAR signaling pathway, contributing to metabolic dysregulation.[9]
Figure 2: Overview of the PPAR signaling pathway and its inhibition by nickel.
Experimental Protocols
The following section outlines a generalized workflow and detailed protocols for conducting a comparative transcriptomic study of nickel exposure.
Experimental Workflow
A typical experimental workflow for a comparative genomics study of nickel exposure involves several key stages, from sample preparation to data analysis.
Figure 3: General experimental workflow for transcriptomic analysis.
Detailed Methodologies
1. Organism Culture and Nickel Exposure:
-
Cell Lines (e.g., BEAS-2B human lung epithelial cells): Cells are cultured in a suitable medium (e.g., McCoy's 5A modified medium supplemented with 10% FBS and 0.5% penicillin-streptomycin) at 37°C and 5% CO₂.[11] For chronic exposure, cells are treated with a non-cytotoxic concentration of a nickel compound (e.g., 100 µM NiCl₂) for a specified period (e.g., 6 weeks), with the medium being replaced regularly.[11] Control cells are cultured under identical conditions without the addition of nickel.
-
C. elegans: Worms are synchronized and exposed to different concentrations of a nickel solution (e.g., 0.8, 8, and 80 µg/L Ni²⁺) in Nematode Growth Medium (NGM) plates.[1] Exposure is typically carried out for a defined duration (e.g., 72 hours) before harvesting for RNA extraction.[1]
-
Plants (e.g., Pinus banksiana): Seedlings are grown in soil or a hydroponic system. For soil-based studies, the soil is mixed with a specific concentration of a nickel compound (e.g., 1600 mg of nickel per 1 kg of soil).[2] Plants are grown for a set period before harvesting tissue (e.g., roots, shoots) for analysis.
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from harvested cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.[11]
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios.
-
RNA integrity is evaluated using an Agilent Bioanalyzer or similar capillary electrophoresis system to determine the RNA Integrity Number (RIN). Samples with a high RIN value (typically > 7) are used for downstream applications.
3. RNA-Seq Library Preparation and Sequencing:
-
RNA-Seq libraries are prepared from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Sample Preparation Kit).[11][12]
-
This process typically involves poly(A) selection of mRNA, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
The prepared libraries are quantified and their quality is assessed before sequencing on a high-throughput sequencing platform (e.g., Illumina HiSeq).[11][12]
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Alignment to a Reference Genome: The cleaned reads are aligned to the appropriate reference genome using a splice-aware aligner such as STAR or HISAT2.[11][12]
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.[12] Gene expression levels are often normalized as Reads Per Kilobase of transcript per Million mapped reads (RPKM) or Transcripts Per Million (TPM).[11]
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between the nickel-exposed and control groups using packages like DESeq2 or edgeR.[11] Genes with a significant p-value (e.g., adjusted p-value < 0.05) and a fold change above a certain threshold (e.g., ≥ 1.5-fold) are considered DEGs.[11]
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of DEGs to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.
Conclusion
The comparative genomic analysis of organisms exposed to nickel reveals a conserved set of cellular responses centered around stress mitigation, metabolic reprogramming, and the dysregulation of developmental processes. While the specific genes involved can vary between species, the overarching themes of oxidative stress, altered metal homeostasis, and impacts on key signaling pathways like AMPK and PPAR are recurrent. The provided experimental framework offers a robust approach for researchers to investigate the transcriptomic effects of nickel compounds, contributing to a deeper understanding of their toxicity and mechanisms of action. Future research focusing specifically on nickel gluconate is needed to ascertain if it elicits a unique genomic signature compared to other nickel salts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.itu.edu.tr [research.itu.edu.tr]
- 4. Evolutionary engineering and transcriptomic analysis of nickel-resistant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Data set for transcriptome analysis of Escherichia coli exposed to nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Nickel-induced transcriptional changes persist post exposure through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-induced transcriptional memory in lung epithelial cells promotes interferon signaling upon nicotine exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nickel Gluconate Synthesis: Assessing Reproducibility
For researchers, scientists, and professionals in drug development, the synthesis of high-purity, consistently produced nickel gluconate is crucial for various applications, including as a component in pharmaceuticals and as a precursor in advanced materials. The reproducibility of a synthesis method is a key determinant of its suitability, impacting yield, purity, and overall cost-effectiveness. This guide provides a comparative analysis of two primary methods for this compound synthesis: Double Decomposition and Direct Reaction with Gluconic Acid.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method for this compound depends on factors such as precursor availability, desired purity, and scalability. Below is a summary of the key performance indicators for two common methods. The data presented is based on typical results observed for the synthesis of analogous metal gluconates, providing a benchmark for reproducibility.
| Parameter | Method 1: Double Decomposition | Method 2: Direct Reaction with Gluconic Acid |
| Starting Materials | Nickel(II) Sulfate (B86663), Calcium Gluconate | Nickel(II) Carbonate, Gluconic Acid |
| Typical Yield | 80-90% | 85-95% |
| Purity | High (after purification) | Very High |
| Key Reproducibility Factor | Efficient removal of byproduct (Calcium Sulfate) | Complete reaction of Nickel Carbonate |
| Primary Impurity | Unreacted starting materials, Calcium Sulfate | Unreacted Nickel Carbonate |
| Scalability | Good | Excellent |
| Process Simplicity | Moderately Complex (requires filtration of fine precipitate) | Simple (direct reaction and precipitation) |
Experimental Protocols
To ensure the reproducibility of experimental results, detailed and consistent protocols are essential. The following sections provide methodologies for the two discussed synthesis methods.
Method 1: Double Decomposition using Nickel(II) Sulfate and Calcium Gluconate
This method relies on the precipitation of insoluble calcium sulfate to drive the reaction towards the formation of this compound.
Materials:
-
Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O)
-
Calcium Gluconate Monohydrate (C₁₂H₂₂CaO₁₄·H₂O)
-
Deionized Water
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve 26.28 g (0.1 mol) of Nickel(II) Sulfate Hexahydrate in 200 mL of deionized water with gentle heating and stirring until fully dissolved.
-
In a separate beaker, dissolve 44.84 g (0.1 mol) of Calcium Gluconate Monohydrate in 400 mL of deionized water. This may require heating to approximately 60-70°C to achieve complete dissolution.
-
-
Reaction:
-
Slowly add the nickel sulfate solution to the calcium gluconate solution with vigorous stirring.
-
A white precipitate of calcium sulfate will form immediately.
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
-
Purification:
-
Filter the reaction mixture to remove the precipitated calcium sulfate. A fine filter paper or a centrifuge is recommended for efficient separation.
-
Wash the calcium sulfate precipitate with a small amount of cold deionized water to recover any entrained this compound solution.
-
Combine the filtrate and the washings.
-
-
Isolation of this compound:
-
Concentrate the filtrate by evaporation under reduced pressure until the volume is reduced by approximately half.
-
Add ethanol to the concentrated solution to precipitate the this compound.
-
Collect the light green precipitate of this compound by filtration.
-
Wash the product with ethanol and dry under vacuum at 60°C.
-
Method 2: Direct Reaction of Nickel(II) Carbonate with Gluconic Acid
This method involves the direct neutralization of gluconic acid with a nickel salt, typically nickel(II) carbonate or hydroxide.
Materials:
-
Nickel(II) Carbonate (NiCO₃)
-
Gluconic Acid (50% aqueous solution, C₆H₁₂O₇)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction:
-
In a reaction vessel, dilute 78.4 g (0.2 mol of gluconic acid) of a 50% gluconic acid solution with 100 mL of deionized water.
-
Slowly add 11.87 g (0.1 mol) of Nickel(II) Carbonate powder to the gluconic acid solution in small portions with constant stirring. Effervescence (release of CO₂) will be observed.
-
After the addition is complete, gently heat the mixture to 50-60°C and continue stirring for 2-3 hours to ensure complete reaction of the nickel carbonate. The solution should become a clear, green color.
-
-
Purification:
-
Filter the hot solution to remove any unreacted nickel carbonate or other insoluble impurities.
-
-
Isolation of this compound:
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
If crystallization is slow, ethanol can be added to promote precipitation.
-
Collect the crystalline this compound by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum at 60°C.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing the reproducibility of these synthesis methods, the following workflow diagram is presented.
Caption: Workflow for assessing the reproducibility of this compound synthesis methods.
This guide provides a foundational understanding of two common synthesis methods for this compound and a framework for evaluating their reproducibility. For researchers and drug development professionals, selecting a method that consistently delivers high-purity product is paramount for ensuring the quality and efficacy of the final application.
Validating Nickel Gluconate as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for the use of nickel gluconate as a reference standard in analytical testing. It offers a comparative analysis with other common nickel salts and presents supporting experimental protocols and data to ensure the accuracy and reliability of analytical results.
Performance Comparison of Nickel Reference Standards
The selection of an appropriate reference standard is critical for achieving accurate and reproducible analytical data. While several nickel salts can be used to prepare standard solutions, their suitability depends on factors such as purity, stability, and hygroscopicity. This section compares this compound with other commonly used nickel salts.
| Parameter | This compound (Ni(C₆H₁₁O₇)₂) | Nickel Sulfate (NiSO₄·6H₂O) | Nickel Chloride (NiCl₂·6H₂O) | Nickel Nitrate (Ni(NO₃)₂·6H₂O) |
| Purity (Typical Assay) | >99% | >98% | >98% | >98% |
| Molecular Weight | 448.99 g/mol (anhydrous)[1] | 262.85 g/mol | 237.69 g/mol | 290.79 g/mol |
| Form | Light-greenish powder[2] | Blue or green crystals | Green crystals | Green, deliquescent crystals |
| Solubility in Water | Soluble[2] | Soluble | Very soluble | Very soluble |
| Hygroscopicity | Low | Moderate | High | Very High (deliquescent) |
| Stability | Stable under standard conditions | Efflorescent in dry air | Deliquescent in moist air | Decomposes upon heating[3] |
| Primary Application | Nutritional supplements, pharmaceutical intermediate[4] | Electroplating, catalyst | Electroplating, catalyst | Catalyst, ceramics |
Validation of this compound as a Reference Standard
The validation of a new batch of this compound as a reference standard involves a series of experiments to confirm its identity, purity, and suitability for its intended analytical purpose.
Experimental Workflow for Validation
The following diagram outlines the key steps in the validation process of this compound as a primary reference standard.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Purity Determination by Complexometric Titration
Objective: To determine the assay of nickel in the this compound sample.
Method:
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve it in 100 mL of deionized water.
-
Titration:
-
Add 5 mL of an ammonia-ammonium chloride buffer solution (pH 10) to the sample solution.
-
Add a few drops of Murexide indicator.
-
Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from yellow-green to purple.
-
-
Calculation: The percentage of nickel is calculated based on the volume of EDTA consumed.
Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To quantify trace metal impurities.
Method:
-
Sample Digestion: Accurately weigh approximately 50 mg of this compound and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a microwave digestion system.[5]
-
Analysis: Dilute the digested sample to a suitable volume with deionized water and analyze using a calibrated ICP-MS instrument.
-
Quantification: Determine the concentration of various elemental impurities by comparing the signal intensities with those of certified reference materials.
Water Content by Karl Fischer Titration
Objective: To determine the water content of the this compound sample.
Method:
-
Instrument Setup: Standardize the Karl Fischer reagent with a known amount of water.
-
Sample Analysis: Accurately weigh a suitable amount of this compound and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).
-
Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint. The water content is then calculated.
Comparative Data
The following table summarizes typical analytical results for a validated batch of this compound compared to other nickel salts.
| Analysis | This compound | Nickel Sulfate | Nickel Chloride |
| Assay (as Ni) | 12.5% - 14.0% (dry basis)[2] | ~22.3% | ~24.7% |
| Water Content | < 15%[2] | Variable (efflorescent) | Variable (deliquescent) |
| Chloride (Cl) | < 200 ppm[2] | Not applicable | ~60% |
| Sulfate (SO₄) | < 400 ppm[2] | ~36% | Not applicable |
| Heavy Metals (as Pb) | < 20 ppm[2] | < 10 ppm | < 10 ppm |
Nickel in Biological Systems: A Signaling Pathway Perspective
Nickel is known to be a potential human carcinogen, and its toxicity is linked to its ability to interfere with cellular signaling pathways. The following diagram illustrates a simplified pathway of nickel-induced hypoxia-inducible factor 1-alpha (HIF-1α) activation, a key event in nickel carcinogenesis.
Conclusion
This compound demonstrates excellent properties as a reference standard, including high purity, good stability, and low hygroscopicity compared to other common nickel salts like nickel chloride and nickel nitrate. The validation protocols outlined in this guide provide a robust framework for qualifying this compound for use in regulated analytical environments. Its use can contribute to the generation of reliable and accurate data in pharmaceutical analysis and other research applications.
References
Safety Operating Guide
Personal protective equipment for handling Nickel gluconate
Essential Safety and Handling Guide for Nickel Gluconate
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. This compound, a green crystalline powder soluble in water, presents significant health hazards that necessitate stringent handling practices.[1][2]
Hazard Summary: this compound is associated with multiple health risks. It is a potent skin sensitizer (B1316253) that may cause an allergic skin reaction.[3] Inhalation can lead to allergy or asthma-like symptoms.[3] Furthermore, it is classified as a substance suspected of causing genetic defects, may cause cancer by inhalation, may damage an unborn child, and can cause organ damage through prolonged or repeated exposure.[3]
Occupational Exposure Limits
All work involving this compound should be conducted in a manner that keeps exposure below established limits. The following table summarizes the occupational exposure limits for nickel and its compounds.
| Regulatory Body | Exposure Limit Type | Value | Notes |
| NIOSH | Recommended Exposure Limit (REL) | 0.015 mg/m³ (TWA) | NIOSH considers nickel compounds to be potential occupational carcinogens.[4] |
| OSHA | Permissible Exposure Limit (PEL) | 1 mg/m³ (TWA) | For nickel metal and insoluble compounds.[4][5] |
| ACGIH | Threshold Limit Value (TLV) | 1 mg/m³ (TWA) | For nickel metal and insoluble compounds.[4] |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 10 mg/m³ | This is the concentration from which a worker can escape without suffering permanent health effects.[4][5] |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE program is mandatory when handling this compound to create a barrier between the user and the chemical.[6][7] The following PPE must be worn:
-
Eye and Face Protection :
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are required. For tasks requiring dexterity, 0.4 mm nitrile gloves are suitable for up to eight hours of use.[8] For shorter tasks, single-use nitrile gloves (0.1 or 0.2 mm) may be used but should be replaced each time they are removed.[8] Always wash hands thoroughly after removing gloves.
-
Protective Clothing : Wear a lab coat or chemical-resistant overalls to ensure forearms are covered.[8] For tasks involving manual handling or potential for splashing, an impervious apron is necessary.[8] Contaminated clothing must be removed and laundered before reuse.[10]
-
Footwear : Closed-toe shoes are mandatory in any area where chemicals are handled.[6]
-
-
Respiratory Protection :
-
All work with this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and aerosol formation.[10]
-
If a fume hood is not available or if ventilation is inadequate, a respirator must be worn.[10] NIOSH recommends using the "most protective" respirators for nickel compounds at concentrations exceeding 0.015 mg/m³.[4]
-
Operational and Disposal Plans
Safe Handling Protocol
A systematic approach to handling this compound is essential to prevent exposure and contamination.
-
Preparation : Before beginning work, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls : Conduct all weighing and solution preparation inside a chemical fume hood to control dust and vapors.
-
General Practices :
-
Storage :
Waste Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[11]
-
Waste Segregation :
-
Never dispose of this compound waste down the drain.[11]
-
Collect all solid and aqueous waste containing this compound in a designated, chemically compatible hazardous waste container (e.g., high-density polyethylene (B3416737) - HDPE).[11]
-
Do not mix nickel waste with other incompatible waste streams.[11]
-
-
Container Labeling and Storage :
-
Treatment of Aqueous Waste (Chemical Precipitation) : A primary method for treating aqueous waste containing nickel is through chemical precipitation to form insoluble nickel(II) hydroxide (B78521).[12]
-
pH Adjustment : Work in a fume hood and wear appropriate PPE. Slowly add a sodium hydroxide (NaOH) solution to the stirring aqueous waste.
-
Precipitation : Continuously monitor the pH, aiming for a target range of 9.0 - 11.0 to ensure complete precipitation of nickel(II) hydroxide (a green solid).[12]
-
Separation : Allow the precipitate to settle. Separate the solid nickel(II) hydroxide from the liquid via filtration.
-
Disposal : The collected solid precipitate is hazardous heavy metal waste and must be disposed of in the designated solid waste container. The remaining liquid (filtrate) should be neutralized and collected as hazardous aqueous waste.[12]
-
Emergency Spill Response Workflow
Immediate and correct response to a spill is critical to contain the hazard.
References
- 1. This compound | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. This compound Suppliers Manufacturers [coppergluconate.com]
- 3. This compound | C12H22NiO14 | CID 71587260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nickel compounds - IDLH | NIOSH | CDC [cdc.gov]
- 5. osha.gov [osha.gov]
- 6. trimaco.com [trimaco.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. frareg.com [frareg.com]
- 9. quora.com [quora.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
